1-Methylguanosine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H15N5O5 |
|---|---|
Molecular Weight |
300.29 g/mol |
IUPAC Name |
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(trideuteriomethyl)purin-6-one |
InChI |
InChI=1S/C11H15N5O5/c1-15-9(20)5-8(14-11(15)12)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14)/t4-,6?,7+,10-/m1/s1/i1D3 |
InChI Key |
UTAIYTHAJQNQDW-MKKTUXCSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C2=C(N=C1N)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O |
Canonical SMILES |
CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is 1-Methylguanosine-d3 and its chemical structure?
An In-depth Technical Guide to 1-Methylguanosine-d3
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is the deuterium-labeled form of 1-methylguanosine (B33566) (m1G), a naturally occurring modified nucleoside found in transfer RNA (tRNA).[1] Due to its isotopic labeling, this compound serves as an invaluable tool in analytical chemistry, primarily as an internal standard for the precise quantification of its unlabeled counterpart, 1-methylguanosine, in biological samples using mass spectrometry.[1][2] 1-methylguanosine itself is a molecule of significant biological interest; it is a product of RNA degradation and has been identified as a potential tumor marker.[1][3][4] Its presence in tRNA is critical for maintaining translational fidelity by preventing frameshift errors during protein synthesis.[5] This guide provides a comprehensive overview of this compound, including its chemical structure, the biological role of its parent compound, and its application in quantitative analytical workflows.
Chemical Structure and Properties
This compound is structurally identical to 1-methylguanosine, with the exception of three deuterium (B1214612) atoms replacing the three hydrogen atoms on the methyl group attached to the nitrogen at position 1 (N1) of the guanine (B1146940) base.[1] This substitution results in a predictable mass shift, which is the basis for its use as an internal standard in mass spectrometry. The parent molecule, 1-methylguanosine, is derived from guanosine (B1672433) by the addition of a methyl group, which results in a fixed positive charge on the purine (B94841) ring.[5]
Chemical Structure of this compound
Caption: Chemical structure highlighting the deuterated methyl group.
Physicochemical Properties
The key physicochemical properties of 1-methylguanosine and its deuterated analog are summarized below. The molecular weight is slightly higher for the deuterated version due to the greater mass of deuterium compared to hydrogen.
| Property | 1-Methylguanosine | This compound | Data Source |
| Chemical Formula | C₁₁H₁₅N₅O₅ | C₁₁H₁₂D₃N₅O₅ | [2][6] |
| Average Molecular Weight | 297.27 g/mol | ~300.3 g/mol | [2][6] |
| Monoisotopic Mass | 297.1073 Da | ~300.1261 Da | [7][8] |
| Synonyms | N1-Methylguanosine, m1G | Nthis compound | [1][5] |
| CAS Number | 2140-65-0 | Not specified | [6] |
| Physical Description | Solid | Solid | [2][7] |
Biological Context of 1-Methylguanosine
Understanding the biological role of the parent compound, 1-methylguanosine (m1G), is crucial for appreciating the applications of its deuterated analog.
Biosynthesis and Function in tRNA
1-methylguanosine is a post-transcriptional modification found in various types of RNA, most notably in transfer RNA (tRNA).[9]
-
Biosynthesis: The methylation of guanosine at the N1 position is catalyzed by a class of enzymes known as tRNA methyltransferases. In bacteria, this enzyme is TrmD, while in archaea and eukaryotes, the orthologous enzyme is Trm5.[5] These enzymes utilize S-adenosyl methionine (SAM) as the methyl donor, which is converted to S-adenosyl-L-homocysteine (SAH) in the process.[5]
Caption: Biosynthesis pathway of 1-methylguanosine (m1G).
-
Function: The most studied role of m1G is at position 37 of tRNA, immediately adjacent to the 3' end of the anticodon.[5][10] The presence of the bulky, positively charged m1G modification is critical for stabilizing the codon-anticodon interaction within the ribosome. This stabilization helps to maintain the correct reading frame during protein synthesis, thereby preventing frameshift errors.[5][9] Loss of this modification can lead to a significant reduction in protein output and decreased cell viability.[5]
Association with Disease
As a product of RNA turnover, modified nucleosides like 1-methylguanosine are excreted in urine. Elevated levels of urinary 1-methylguanosine have been investigated as a potential non-invasive biomarker for certain types of cancer.[1][3][4] This makes the accurate quantification of m1G in biological fluids a key area of clinical research.
Application of this compound in Quantitative Analysis
The primary application of this compound is as an internal standard (IS) for quantitative analysis of 1-methylguanosine by liquid chromatography-mass spectrometry (LC-MS).[1][2] Stable isotope-labeled compounds are considered the gold standard for internal standards in mass spectrometry because they have nearly identical chemical and physical properties to the analyte of interest, but are distinguishable by their mass.[1][11]
Principle of Stable Isotope Dilution
The use of this compound relies on the principle of stable isotope dilution. A known quantity of the deuterated standard is spiked into a biological sample (e.g., urine, plasma, or digested RNA) before any sample processing steps. Because the labeled standard and the endogenous analyte behave almost identically during extraction, purification, and chromatography, any sample loss will affect both compounds equally.
In the mass spectrometer, the instrument can differentiate between the analyte (m1G) and the internal standard (m1G-d3) based on their different mass-to-charge ratios (m/z). The concentration of the endogenous m1G is then calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. This method corrects for variability in sample preparation and matrix effects, leading to high precision and accuracy.
Experimental Protocols
While specific protocols must be optimized for the matrix and instrumentation used, the following provides a generalized workflow for the quantification of 1-methylguanosine in a biological sample using this compound as an internal standard. This protocol is based on common methodologies for nucleoside analysis by LC-MS/MS.[8][12][13]
Sample Preparation and Extraction
-
Sample Collection: Collect biological samples (e.g., urine, cell culture media).
-
Spiking Internal Standard: Add a known concentration of this compound to each sample, standard, and quality control (QC).
-
Protein Precipitation/Extraction (if necessary): For samples like plasma, add a solvent such as acetonitrile (B52724) or methanol (B129727) to precipitate proteins. Centrifuge to pellet the precipitate.
-
Supernatant Transfer: Transfer the supernatant containing the nucleosides to a new tube.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used.[8][13] An example is an XSelect HSS T3 column.[12]
-
Mobile Phase A: 0.1% formic acid in water.[12]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[12]
-
Gradient: A gradient elution is employed, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the analytes.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For 1-methylguanosine, a common transition is the precursor ion [M+H]+ to the product ion corresponding to the 1-methylguanine (B1207432) base (e.g., m/z 298.1 → 166.1).[8] For this compound, the transition would be m/z 301.1 → 169.1.
-
Data Analysis Workflow
The overall workflow from sample to result is a multi-step process that relies on the internal standard for accurate quantification.
Caption: LC-MS quantification workflow using an internal standard.
Conclusion
This compound is a critical analytical reagent for researchers in biochemistry, drug development, and clinical diagnostics. Its utility as an internal standard enables the highly accurate and precise quantification of 1-methylguanosine, a modified nucleoside with important roles in RNA function and potential as a disease biomarker. The methodologies described in this guide provide a framework for its application in robust analytical workflows, facilitating further research into the epitranscriptome and its connection to human health.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Showing Compound 1-Methylguanosine (FDB022690) - FooDB [foodb.ca]
- 5. N1-Methylguanosine - Wikipedia [en.wikipedia.org]
- 6. akif2.tara.tsukuba.ac.jp [akif2.tara.tsukuba.ac.jp]
- 7. 1-Methylguanosine | C11H15N5O5 | CID 96373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Modomics - A Database of RNA Modifications [genesilico.pl]
- 9. Review on the synthesis and function of 1-methylguanosine on transfer RNAs [swxzz.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Liquid chromatography–mass spectrometry for measuring deoxythioguanosine in DNA from thiopurine-treated patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 1-methylguanosine (m1G) in tRNA and mRNA Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-methylguanosine (B33566) (m1G) is a post-transcriptional modification crucial for the proper functioning of the cellular translation machinery. While its role in transfer RNA (tRNA) has been extensively studied, recent discoveries have unveiled its presence and functional implications in messenger RNA (mRNA) as well. This technical guide provides a comprehensive overview of the biosynthesis, location, and functional significance of m1G in both tRNA and mRNA. It details the profound impact of this modification on translational fidelity, efficiency, and its emerging role in cellular signaling and disease. This document synthesizes current knowledge, presents quantitative data, outlines detailed experimental protocols for the study of m1G, and provides visual representations of key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.
The m1G Modification: A Key Player in Translation
1-methylguanosine (m1G) is a modified purine (B94841) nucleoside where a methyl group is added to the N1 position of a guanine (B1146940) base. This modification imparts a positive charge to the guanine ring, influencing its base-pairing properties and the local RNA structure.
The m1G Methyltransferase Enzymes
The formation of m1G is catalyzed by a specific class of enzymes known as tRNA methyltransferases (Trms). The primary enzymes responsible for m1G synthesis utilize S-adenosyl methionine (SAM) as the methyl donor.
-
In Bacteria: The TrmD enzyme is responsible for the formation of m1G at position 37 (m1G37) of tRNA. TrmD is essential for the viability of many bacteria, making it a potential target for novel antibiotics.
-
In Archaea and Eukaryotes: The orthologous enzyme is Trm5. Despite catalyzing the same reaction, Trm5 enzymes have distinct structural and mechanistic features compared to the bacterial TrmD. In eukaryotes, the TRMT10 family of enzymes, specifically TRMT10A, is responsible for the m1G modification at position 9 (m1G9) in cytosolic and mitochondrial tRNAs.
The Role of m1G in tRNA Function
The presence of m1G at two primary locations in tRNA, position 37 (adjacent to the anticodon) and position 9 (in the D-arm), is critical for tRNA stability and function.
m1G37: The Guardian of the Reading Frame
The most extensively studied role of m1G is at position 37 of tRNAs that read codons beginning with cytosine (C), with the exception of those reading CAN codons. This modification is paramount for maintaining translational fidelity.
Key Functions of m1G37:
-
Prevention of Frameshift Errors: The positive charge and steric bulk of m1G37 are crucial for preventing +1 frameshift errors during protein synthesis, particularly at codons prone to such errors. It achieves this by stabilizing the codon-anticodon interaction and ensuring the correct alignment of the tRNA within the ribosome.[1] The absence of m1G37 can lead to a significant increase in frameshifting, with studies showing a nearly 10-fold increase at CCC-C motifs.[2][3]
-
Ensuring Translational Accuracy: By preventing frameshifting, m1G37 ensures the synthesis of correct, full-length proteins. The loss of this modification can lead to the production of truncated and non-functional proteins, resulting in reduced cell viability.[4]
-
Codon-Specific Translation: The presence of m1G37 influences the decoding of specific codons, particularly proline (CCN) codons.[2] Deficiency in m1G37 can lead to ribosome stalling at these codons.
m1G9: A Contributor to tRNA Structure
The m1G modification is also found at position 9 in the D-loop of many cytosolic and mitochondrial tRNAs. This modification contributes to the proper folding and structural stability of the tRNA molecule.
The Emerging Role of m1G in mRNA Function
Recent studies have identified the presence of m1G in messenger RNA (mRNA) in Saccharomyces cerevisiae, expanding the known landscape of the epitranscriptome. The enzymes responsible for tRNA m1G modification, such as Trm10 and Trm1, are also implicated in the deposition of m1G in mRNA.
Functional Implications of m1G in mRNA:
-
Modulation of Translation Elongation: The presence of m1G within an mRNA codon has been shown to slow down the rate of amino acid addition by the ribosome. This suggests a novel mechanism for regulating the speed of translation and potentially influencing protein folding.
-
Codon-Position Dependent Effects: The impact of m1G on translation elongation appears to be dependent on its position within the codon, highlighting the complexity of its regulatory role.
Quantitative Data on m1G Function
The following tables summarize the quantitative effects of m1G modification on tRNA and mRNA function.
| Parameter | Organism/System | Fold Change in +1 Frameshifting (in the absence of m1G37) | Codon Context | Reference |
| Frameshift Efficiency | E. coli | ~10-fold increase | CCC-C | |
| Frameshift Efficiency | S. typhimurium | Increased frequency | Successive C's | |
| Frameshift Efficiency | E. coli | 8.2% (with m1G37) vs 20.8% (without m1G37) | CCC-C |
Table 1: Quantitative Impact of m1G37 on Translational Frameshifting in tRNA.
| Parameter | Organism/System | Effect of m1G presence | Reference |
| Ribosome Occupancy | E. coli | Increased ribosome density at Proline (CCN) and Arginine (CGG) codons in m1G37 deficient strains | |
| Aminoacylation | E. coli | Reduced aminoacylation of tRNAPro and tRNAArg(CCG) in the absence of m1G37 |
Table 2: Quantitative Effects of m1G37 Deficiency on Translation Dynamics.
| Parameter | Organism/System | Effect of m1G presence in codon | Reference |
| Translation Elongation | S. cerevisiae in vitro translation system | Slows amino acid addition by the ribosome |
Table 3: Functional Consequence of m1G in mRNA.
Experimental Protocols for the Study of m1G
This section provides detailed methodologies for key experiments used to detect and characterize the function of m1G in tRNA and mRNA.
Detection and Quantification of m1G by HPLC-Mass Spectrometry
This method allows for the sensitive and quantitative analysis of m1G in total RNA or purified tRNA/mRNA fractions.
Protocol Outline:
-
RNA Isolation and Purification: Isolate total RNA from the desired source. For tRNA-specific analysis, purify tRNA using methods such as reciprocal circulating chromatography with a 5'-amino-modified DNA oligo probe. For mRNA analysis, purify poly(A) RNA.
-
Enzymatic Hydrolysis: Digest the purified RNA into individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
HPLC Separation: Separate the resulting nucleosides using reversed-phase high-performance liquid chromatography (HPLC).
-
Mass Spectrometry Analysis: Detect and quantify the separated nucleosides using tandem mass spectrometry (MS/MS). Identification of m1G is based on its specific mass-to-charge ratio and fragmentation pattern. Quantification is achieved by comparing the peak area of m1G to that of unmodified guanosine (B1672433) or an internal standard.
Mapping m1G Sites by Primer Extension Analysis
Primer extension can be used to identify the specific location of m1G within an RNA molecule, as the modification can cause a reverse transcriptase to pause or stop.
Protocol Outline:
-
Primer Design and Labeling: Design a DNA oligonucleotide primer complementary to a region downstream of the suspected m1G site. Label the 5' end of the primer with a radioactive (e.g., 32P) or fluorescent tag.
-
Hybridization: Anneal the labeled primer to the target RNA.
-
Reverse Transcription: Perform a reverse transcription reaction using a reverse transcriptase enzyme. The presence of m1G will cause the enzyme to terminate, generating a cDNA product of a specific length.
-
Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide gel.
-
Analysis: Visualize the bands by autoradiography or fluorescence imaging. The size of the terminated product, determined by running a sequencing ladder alongside, indicates the position of the m1G modification.
Functional Analysis of m1G using Ribosome Profiling
Ribosome profiling (Ribo-seq) provides a genome-wide snapshot of ribosome positions on mRNA, allowing for the assessment of how m1G affects translation elongation.
Protocol Outline:
-
Cell Lysis and Ribosome Footprinting: Lyse cells under conditions that preserve ribosome-mRNA complexes. Treat the lysate with RNase I to digest mRNA regions not protected by ribosomes, generating ribosome-protected fragments (RPFs).
-
Ribosome Recovery: Isolate the monosome fraction containing the RPFs by sucrose (B13894) gradient centrifugation.
-
RPF Extraction and Library Preparation: Extract the RPFs and prepare a sequencing library. This involves ligating adapters to the 3' and 5' ends of the RPFs, reverse transcription, and PCR amplification.
-
Deep Sequencing: Sequence the prepared library using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference transcriptome. The density of reads at specific codons can reveal ribosome pausing or altered elongation rates associated with the presence of m1G.
In Vitro Translation Assays
To directly assess the impact of m1G on translation, in vitro translation systems can be employed using synthetic mRNAs with or without the m1G modification at specific positions.
Protocol Outline:
-
Preparation of mRNA templates: Synthesize mRNA templates with and without m1G at desired codon positions using in vitro transcription with modified nucleotides.
-
In Vitro Translation Reaction: Set up an in vitro translation reaction using a cell-free extract (e.g., from E. coli or rabbit reticulocytes) or a fully reconstituted system. Add the synthetic mRNA templates to the reaction mix.
-
Analysis of Translation Products: Analyze the protein products by methods such as SDS-PAGE and autoradiography (if using radiolabeled amino acids) to assess the efficiency of translation.
-
Kinetic Analysis: To measure the rate of translation, perform time-course experiments and quantify the amount of protein synthesized at different time points.
Visualizing m1G-Related Processes
Signaling Pathway Integration of tRNA Modifications
While a direct signaling pathway initiated by m1G is not yet fully elucidated, tRNA modifications are intricately linked to cellular signaling pathways that respond to nutrient availability and stress.
Caption: Integration of tRNA modifications into cellular signaling pathways.
Experimental Workflow for m1G Detection and Functional Analysis
The following diagram illustrates a typical workflow for investigating the presence and functional consequences of m1G in RNA.
Caption: Experimental workflow for m1G detection and analysis.
Conclusion and Future Directions
The 1-methylguanosine modification is a critical regulator of protein synthesis, with well-established roles in ensuring the fidelity and efficiency of tRNA function. The recent discovery of m1G in mRNA opens up a new frontier in understanding the epitranscriptomic control of gene expression. For drug development professionals, the essential nature of m1G methyltransferases in bacteria presents attractive targets for novel antimicrobial agents. Furthermore, the links between tRNA modifications and human diseases, including neurological disorders and cancer, underscore the importance of further research into the enzymes that regulate m1G levels and the cellular pathways they influence. Future research will likely focus on elucidating the precise mechanisms by which m1G in mRNA modulates translation, identifying the full complement of m1G-modified mRNAs, and exploring the therapeutic potential of targeting m1G metabolism in various diseases.
References
- 1. Analysis of RNA by Primer Extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Codon-Specific Translation by m1G37 Methylation of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Codon-Specific Translation by m1G37 Methylation of tRNA [frontiersin.org]
- 4. N1-Methylguanosine - Wikipedia [en.wikipedia.org]
The Isotopic Distinction: A Technical Guide to 1-Methylguanosine and 1-Methylguanosine-d3 for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the fundamental differences, applications, and analytical considerations of 1-Methylguanosine and its deuterated analogue, 1-Methylguanosine-d3. This document is intended for researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, particularly in the fields of oncology, metabolic diseases, and nucleic acid research.
Core Concepts: Understanding the Isotopic Difference
1-Methylguanosine (m1G) is a post-transcriptionally modified nucleoside, a derivative of guanosine (B1672433) with a methyl group added to the nitrogen atom at the first position of the guanine (B1146940) base.[1] This modification is crucial for the proper function of transfer RNA (tRNA), where it helps to maintain translational fidelity and prevent frameshift errors during protein synthesis.[1] Due to its role in RNA metabolism, urinary levels of 1-Methylguanosine are being investigated as a potential biomarker for various cancers.[2]
This compound is a stable isotope-labeled (SIL) version of 1-Methylguanosine, where three hydrogen atoms in the methyl group have been replaced with deuterium (B1214612) atoms. This isotopic substitution results in a molecule that is chemically and physically almost identical to its non-deuterated counterpart but has a higher molecular weight. This mass difference is the key to its utility in modern analytical chemistry.
The core distinction lies in their application: 1-Methylguanosine is the analyte of interest, the molecule being measured in a biological sample. This compound serves as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Role of this compound in Quantitative Bioanalysis
In quantitative LC-MS/MS, an ideal internal standard is crucial for achieving accurate and precise results. It is added to all samples, calibrators, and quality controls at a known concentration at the beginning of the sample preparation process. Its purpose is to correct for any variability introduced during the analytical workflow, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.
This compound is considered the "gold standard" for an internal standard when quantifying 1-Methylguanosine for the following reasons:
-
Near-Identical Physicochemical Properties: It co-elutes with the analyte in liquid chromatography, meaning they experience the same analytical conditions.
-
Similar Ionization Efficiency: In the mass spectrometer's ion source, it ionizes with very similar efficiency to the analyte.
-
Correction for Variability: Any loss of the analyte during sample processing is mirrored by a proportional loss of the internal standard. By calculating the ratio of the analyte's signal to the internal standard's signal, this variability is normalized, leading to highly reliable data.
Data Presentation: Performance of a Validated Bioanalytical Method
The use of a deuterated internal standard like this compound significantly improves the performance of a quantitative bioanalytical method. The following table summarizes typical validation parameters for an LC-MS/MS method for a small molecule, highlighting the enhanced precision and accuracy achieved.
| Validation Parameter | Typical Acceptance Criteria | Performance with Deuterated Internal Standard |
| Linearity (r²) | ≥ 0.99 | Typically > 0.995 |
| Accuracy | 85-115% (80-120% for LLOQ) | Within ±15% (±20% for LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) | Typically < 10% |
| Matrix Effect (CV%) | ≤ 15% | Effectively minimized due to co-elution |
| Extraction Recovery | Consistent and reproducible | Variability is corrected by the IS |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. Data is representative of typical bioanalytical method validation results.
Experimental Protocols
Quantification of 1-Methylguanosine in Human Urine by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for the particular instrumentation and application.
Objective: To accurately quantify the concentration of 1-Methylguanosine in human urine samples using this compound as an internal standard.
Materials:
-
1-Methylguanosine analytical standard
-
This compound internal standard
-
Human urine samples
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of 1-Methylguanosine in methanol/water (1:1, v/v).
-
Prepare a 1 mg/mL stock solution of this compound in methanol/water (1:1, v/v).
-
From the stock solutions, prepare a series of working solutions for calibration standards and quality controls (QCs) by serial dilution.
-
Prepare a working solution of this compound at a constant concentration (e.g., 100 ng/mL).
-
-
Sample Preparation:
-
Thaw urine samples at room temperature and vortex to mix.
-
Centrifuge the urine samples at 10,000 x g for 10 minutes to pellet any precipitates.
-
To 100 µL of supernatant, add 10 µL of the this compound internal standard working solution. Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate 1-Methylguanosine from other urine components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
1-Methylguanosine: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Precursor will be +3 Da compared to the analyte)
-
-
Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (1-Methylguanosine / this compound) against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the calibration curve.
-
Determine the concentration of 1-Methylguanosine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
References
Unveiling Molecular Fates: An In-depth Guide to Isotopic Labeling of Nucleosides for Research
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Isotopic Labeling of Nucleosides.
This whitepaper provides a detailed exploration of the principles, methodologies, and applications of isotopic labeling of nucleosides, a powerful technique for elucidating biological processes at the molecular level. From fundamental concepts to advanced experimental protocols, this guide serves as an essential resource for researchers in academia and the pharmaceutical industry.
Introduction to Isotopic Labeling of Nucleosides
Isotopic labeling is a technique where an atom in a molecule, in this case, a nucleoside, is replaced by its isotope. This substitution creates a "tagged" molecule that is chemically identical to its unlabeled counterpart but can be detected and traced due to its different mass or radioactive properties. This allows researchers to follow the journey of nucleosides and their derivatives within complex biological systems, providing invaluable insights into metabolic pathways, enzyme kinetics, nucleic acid structure, and drug mechanisms of action.[1]
The two main types of isotopes used are:
-
Stable Isotopes: Non-radioactive isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N). These are detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3]
-
Radioisotopes: Unstable isotopes that emit radiation, such as Tritium (³H), Carbon-14 (¹⁴C), and Phosphorus-32 (³²P). Their decay is detected by methods like liquid scintillation counting or autoradiography.[4][5]
The choice of isotope depends on the specific research question, the analytical technique available, and safety considerations.
Core Strategies for Isotopic Labeling
There are three primary strategies for introducing isotopic labels into nucleosides and nucleic acids: enzymatic synthesis, chemical synthesis, and metabolic labeling.
Enzymatic Synthesis
Enzymatic methods leverage the catalytic power of enzymes, such as polymerases, to incorporate isotopically labeled nucleoside triphosphates (NTPs) or deoxynucleoside triphosphates (dNTPs) into RNA or DNA strands. This approach is particularly well-suited for producing uniformly labeled nucleic acids.[3][6]
-
In Vitro Transcription: This is a widely used method for synthesizing isotopically labeled RNA molecules of various lengths.[7][8] It involves a DNA template containing a promoter for a specific RNA polymerase (e.g., T7, SP6, or T3), the RNA polymerase itself, and a mixture of NTPs, including the desired labeled counterparts.[][10]
-
Polymerase Chain Reaction (PCR): Labeled DNA can be generated by including labeled dNTPs in a PCR reaction. This allows for the amplification of a specific DNA sequence with the isotopic label incorporated throughout the newly synthesized strands.
Chemical Synthesis
Chemical synthesis, primarily through solid-phase phosphoramidite (B1245037) chemistry, offers precise control over the placement of isotopic labels.[3][6] This site-specific labeling is invaluable for detailed structural and functional studies of nucleic acids and their interactions with other molecules.[3][6][11] The synthesis occurs in a stepwise manner on a solid support, with each cycle adding a new, protected, and potentially labeled phosphoramidite building block to the growing oligonucleotide chain.[2][6][12][13]
Metabolic Labeling
In this in vivo approach, cells or organisms are cultured in a medium where a standard nutrient (like glucose or an amino acid) is replaced with its isotopically labeled version.[14] The cells then metabolically incorporate these isotopes into the building blocks of macromolecules, including nucleosides.[15] This strategy is highly effective for achieving uniform labeling of all cellular nucleic acids and is often used to produce internal standards for quantitative mass spectrometry.[14][15]
Quantitative Data in Isotopic Labeling
The ability to quantify the incorporation of isotopes and the resulting labeled molecules is a key advantage of this technique.
| Parameter | Method | Typical Values/Ranges | Reference(s) |
| Isotopic Enrichment | Metabolic Labeling (¹³C, ¹⁵N) | > 95% | [14] |
| In Vitro Transcription | Dependent on labeled NTP concentration | [16] | |
| Chemical Synthesis | > 98% for labeled phosphoramidites | [17] | |
| Detection Limits (MS) | LC-MS/MS (Triple Quadrupole) | Low femtomole range | [17] |
| Detection Limits (NMR) | ¹H-¹³C HSQC | Millimolar to high micromolar concentration | [18] |
| Kinetic Isotope Effect (KIE) | Varies by reaction and position | 1.027 - 1.068 for ¹⁸O in phosphodiester hydrolysis | [19][20] |
| RNA Yield (In Vitro) | Standard Transcription Reaction | ~4 µg from a 20 µl reaction | [16] |
| Oligonucleotide Synthesis Loading | Solid-phase on CPG support | 20-30 µmol of nucleoside per gram of resin | [12][13] |
Applications in Research and Drug Development
Isotopically labeled nucleosides are instrumental in a wide array of research applications.
Structural Biology
NMR spectroscopy of nucleic acids labeled with ¹³C, ¹⁵N, and ²H is a cornerstone for determining their three-dimensional structures and dynamics in solution.[8] Isotopic labeling helps to overcome the spectral overlap that is common in large biomolecules.[8][21]
Metabolic Tracing and Flux Analysis
By following the metabolic fate of isotopically labeled nucleosides, researchers can map out complex metabolic pathways and quantify the flux of molecules through these networks. This is crucial for understanding normal physiology and the metabolic reprogramming that occurs in diseases like cancer.
Drug Development
The development of nucleoside analogue drugs for antiviral and anticancer therapies relies heavily on isotopic labeling.[8][13][18]
-
Mechanism of Action Studies: Labeled drug analogues can be used to identify their molecular targets and elucidate how they interfere with cellular or viral processes.[22] For example, many nucleoside drugs act as chain terminators during DNA or RNA synthesis.[22]
-
Pharmacokinetics (ADME): Radiolabeled compounds are the gold standard in studies of Absorption, Distribution, Metabolism, and Excretion (ADME).[23] These studies are essential for determining the safety and efficacy of a drug candidate.
Experimental Protocols
Protocol for In Vitro Transcription of Uniformly Labeled RNA
This protocol is adapted for generating radiolabeled RNA probes but can be modified for stable isotopes by replacing the radiolabeled NTP with a stable isotope-labeled NTP and adjusting concentrations.
Materials:
-
Linearized DNA template with a T7 promoter (1 µg/µl)
-
T7 RNA Polymerase (20 U/µl)
-
RNase Inhibitor (40 U/µl)
-
10x Transcription Buffer
-
NTP mix (10 mM each of ATP, GTP, UTP)
-
CTP (100 µM)
-
[α-³²P]CTP (10 µCi/µl)
-
DNase I (RNase-free)
-
G50 Buffer
-
Phenol/chloroform/isoamyl alcohol (25:24:1)
-
100% Ethanol (B145695)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order at room temperature:
-
4 µl 5x Transcription Buffer
-
4.6 µl Nuclease-free water
-
1 µl NTP mix
-
2.4 µl 100 µM CTP
-
5 µl [α-³²P]CTP
-
1 µl linear DNA template
-
1 µl RNase Inhibitor
-
1 µl T7 RNA Polymerase
-
-
Incubation: Incubate the reaction at 37°C for 2 hours.[24]
-
DNase Treatment: Add 2 U of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.[24]
-
Purification:
-
Stop the reaction by adding 230 µl of G50 buffer and 500 µl of phenol/chloroform/isoamyl alcohol.[24]
-
Centrifuge for 5 minutes at 14,000 x g at 4°C.[24]
-
Transfer the upper aqueous phase to a new tube and add 600 µl of 100% ethanol to precipitate the RNA.[24]
-
Centrifuge for 10 minutes at 14,000 x g at 4°C.[24]
-
Air dry the pellet and resuspend in an appropriate buffer.
-
Protocol for Solid-Phase Synthesis of an Oligonucleotide
This is a generalized cycle for automated solid-phase synthesis using phosphoramidite chemistry.
Materials:
-
Controlled-pore glass (CPG) solid support with the initial nucleoside attached.
-
Phosphoramidites of the desired nucleosides (labeled or unlabeled) dissolved in anhydrous acetonitrile.
-
Activator solution (e.g., tetrazole in acetonitrile).
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).[6]
-
Capping solution (A: acetic anhydride/THF/lutidine; B: N-methylimidazole/THF).
-
Oxidizing solution (e.g., iodine in THF/water/pyridine).[6]
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).
Procedure (One Cycle):
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with the deblocking solution. The amount of released DMT cation can be measured spectrophotometrically to monitor coupling efficiency.[6]
-
Coupling: The next phosphoramidite is activated by the activator solution and then coupled to the 5'-hydroxyl group of the support-bound nucleoside.[6]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping solution to prevent them from participating in subsequent cycles.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.[6]
These four steps are repeated for each subsequent nucleotide to be added. After the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.
Sample Preparation for Mass Spectrometry Analysis of Nucleosides
Materials:
-
RNA/DNA sample
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
Extraction buffer (e.g., methanol:acetonitrile:water 2:2:1)[25]
-
LC-MS grade solvents
Procedure:
-
Enzymatic Digestion:
-
The nucleic acid sample is hydrolyzed to nucleoside 5'-monophosphates using nuclease P1.
-
The monophosphates are then dephosphorylated to nucleosides using alkaline phosphatase.
-
-
Extraction: For tissue or cell samples, homogenized material is extracted with an appropriate buffer.[25]
-
Cleanup and Concentration: The sample is often concentrated (e.g., by freeze-drying) and may require a cleanup step, such as solid-phase extraction, to remove interfering substances.[25][26]
-
Analysis: The prepared nucleoside mixture is then analyzed by LC-MS/MS.
Sample Preparation for NMR Spectroscopy of Labeled RNA
Materials:
-
Purified labeled RNA
-
NMR buffer (e.g., 10 mM sodium phosphate, 0.01 mM EDTA, pH 6.8)[18]
-
D₂O (99.96%)[18]
Procedure:
-
Purification: The in vitro transcribed and labeled RNA must be highly purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE).[11]
-
Elution and Desalting: The RNA is eluted from the gel and desalted, for example, by dialysis or size-exclusion chromatography.[18]
-
Lyophilization and Resuspension: The purified, desalted RNA is freeze-dried and then resuspended in the desired NMR buffer, often in D₂O for experiments observing non-exchangeable protons.[18]
-
Annealing: The RNA sample is typically heated to denature any aggregates and then slowly cooled to allow for proper folding into its native conformation.
Visualizations of Key Processes
Caption: Overview of major isotopic labeling workflows.
Caption: Tracing DNA replication with labeled dNTPs.
Caption: Activation pathway of a nucleoside analogue drug.
Conclusion
Isotopic labeling of nucleosides is an indispensable tool in modern biological and pharmaceutical research. The choice of labeling strategy—enzymatic, chemical, or metabolic—is dictated by the specific experimental goals, whether it be elucidating a complex metabolic network, defining the high-resolution structure of a nucleic acid, or determining the pharmacokinetic profile of a novel therapeutic agent. As analytical technologies such as mass spectrometry and NMR spectroscopy continue to advance in sensitivity and resolution, the applications of isotopically labeled nucleosides will undoubtedly expand, shedding further light on the intricate molecular processes that underpin life.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. alfachemic.com [alfachemic.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heavy Atom Labeled Nucleotides for Measurement of Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. Cell and Tissue Specific Metabolism of Nucleoside and Nucleotide Drugs: Case Studies and Implications for Precision Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. atdbio.com [atdbio.com]
- 13. biotage.com [biotage.com]
- 14. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA Replication: From Radioisotopes to Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for Enzymatic Nonisotopic Labeling of RNA by in Vitro Transcription | Thermo Fisher Scientific - CN [thermofisher.cn]
- 17. academic.oup.com [academic.oup.com]
- 18. Rapid preparation of RNA samples for NMR spectroscopy and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. harris.chem.ufl.edu [harris.chem.ufl.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. info.gbiosciences.com [info.gbiosciences.com]
Commercial Suppliers and Availability of 1-Methylguanosine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of 1-Methylguanosine-d3, a crucial labeled internal standard for the accurate quantification of 1-Methylguanosine (m1G). 1-Methylguanosine, a modified nucleoside originating from RNA degradation, is a significant biomarker in various research fields, particularly in cancer research where its urinary levels can be indicative of disease state.[1][2] The use of a stable isotope-labeled internal standard like this compound is best practice in quantitative mass spectrometry-based methods to correct for matrix effects and variations during sample preparation and analysis.[3][4][5]
Commercial Availability and Product Specifications
Several specialized chemical suppliers offer this compound for research purposes. The products typically vary in isotopic enrichment and chemical purity, which are critical parameters for ensuring analytical accuracy. Below is a summary of commercially available this compound.
| Supplier | Product Name | Catalog Number (Example) | Isotopic Enrichment | Chemical Purity | Available Quantities |
| CDN Isotopes | 1-Methyl-d3-guanosine | D-7157 | ≥98 atom % D | ≥97% | Custom synthesis available |
| MedchemExpress | This compound | HY-113136S | Not specified | Not specified | 1 mg, 5 mg |
| LGC Standards | N1-Methylguanosine-CD3 | TRC-M295152 | Not specified | Not specified | 1 mg, 25 mg |
| Cayman Chemical | Nthis compound | Not specified | Not specified | Not specified | Inquire for availability |
Quantification of 1-Methylguanosine using Isotope Dilution Mass Spectrometry
The accurate quantification of 1-Methylguanosine in biological matrices such as urine is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the isotope dilution method. This involves spiking the sample with a known amount of this compound, which serves as an internal standard.
Experimental Protocol: Quantification of 1-Methylguanosine in Human Urine by LC-MS/MS
This protocol is a representative method for the analysis of 1-Methylguanosine in urine.
1. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of urine, add 10 µL of a 1 µg/mL solution of this compound in water (internal standard).
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A).
-
Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for separating polar compounds like nucleosides. For example, a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: Linear gradient to 50% B
-
5-5.1 min: Linear gradient to 95% B
-
5.1-8 min: Hold at 95% B (column re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
3. Mass Spectrometry Conditions
-
Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
1-Methylguanosine: Precursor ion (m/z) 298.1 → Product ion (m/z) 166.1
-
This compound: Precursor ion (m/z) 301.1 → Product ion (m/z) 169.1
-
-
Optimization: Cone voltage and collision energy should be optimized for each transition to achieve maximum sensitivity.
Experimental Workflow
The overall workflow for the quantitative analysis of 1-Methylguanosine is depicted in the following diagram.
Caption: Workflow for 1-Methylguanosine quantification.
Biological Role: tRNA Methylation Pathway
1-Methylguanosine is a post-transcriptional modification found in transfer RNA (tRNA), primarily at position 37 in the anticodon loop. This methylation is catalyzed by the enzyme tRNA (guanine-N1-)-methyltransferase, with Trm5 being a key homolog responsible for this function. The presence of m1G at this position is crucial for maintaining the correct reading frame during protein translation and influences cognate codon interaction.
Caption: 1-Methylguanosine tRNA modification pathway.
References
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, particularly within the realms of pharmaceutical development, clinical diagnostics, and academic research, the pursuit of accuracy, precision, and robustness is paramount. This in-depth technical guide explores the core principles, applications, and methodologies surrounding the use of deuterated internal standards, the undisputed gold standard for quantitative analysis. By delving into the underlying theory, providing detailed experimental protocols, and presenting comparative data, this document serves as a comprehensive resource for scientists seeking to enhance the quality and reliability of their mass spectrometry-based assays.
The Fundamental Principle: Isotope Dilution Mass Spectrometry
The power of deuterated internal standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (B1214612) (²H).[1][2] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[1][3]
By introducing a known amount of the deuterated standard into a sample at the earliest possible stage, it acts as a nearly perfect mimic for the analyte.[2] Any loss of the analyte during sample preparation steps such as extraction, evaporation, and reconstitution will be mirrored by a proportional loss of the deuterated standard. Similarly, variations in instrument performance, like injection volume and ionization efficiency in the mass spectrometer's source, will affect both the analyte and the internal standard to the same degree. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measure of the analyte's concentration.
Advantages of Deuterated Internal Standards Over Structural Analogs
The superiority of deuterated internal standards over other types of internal standards, such as structural analogs, is well-documented. Structural analogs are compounds with a chemical structure similar to, but not identical to, the analyte. While they can be a viable alternative when a deuterated standard is unavailable, they often fall short in perfectly mimicking the analyte's behavior.
The key advantages of using a deuterated internal standard include:
-
Co-elution with the Analyte: In liquid chromatography-mass spectrometry (LC-MS), deuterated standards typically co-elute with the analyte. This is crucial for compensating for matrix effects, which are the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the sample matrix.
-
Similar Ionization Efficiency: Because the chemical structure is virtually identical, the deuterated standard and the analyte will have very similar ionization efficiencies in the mass spectrometer's ion source.
-
Comparable Extraction Recovery: The near-identical physicochemical properties of the deuterated standard and the analyte ensure that they have similar recoveries during sample preparation procedures.
These advantages translate into significant improvements in the accuracy and precision of quantitative measurements, as illustrated in the following tables.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative performance of bioanalytical methods using deuterated internal standards compared to structural analog internal standards. The data consistently demonstrates the superior accuracy (trueness) and precision (reproducibility) achieved with the use of a stable isotope-labeled internal standard.
| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard |
| Accuracy (% Bias) | ||
| Low QC | -1.5% | -8.2% |
| Mid QC | 0.8% | -5.5% |
| High QC | 1.2% | 6.8% |
| Precision (%CV) | ||
| Intra-Assay (within-run) | < 3.1% | < 7.9% |
| Inter-Assay (between-run) | < 4.8% | < 9.5% |
Table 1: Comparative Performance of a Hypothetical Drug Assay in Human Plasma. This table illustrates a significant improvement in both accuracy (closer to 0% bias) and precision (lower %CV) when using a deuterated internal standard.
| Analyte | Internal Standard Type | Within-run Imprecision (%CV) | Between-run Imprecision (%CV) | Accuracy (% Bias) |
| Tacrolimus | Analog IS (Ascomycin) | < 3.63% | < 5.5% | -2.65% to 1.71% |
| Tacrolimus | Deuterated IS (Tacrolimus-¹³C,D₂) | < 3.09% | < 4.8% | -0.45% to 0.63% |
Table 2: Bioanalytical Method Validation Parameters for Tacrolimus. This data further underscores the enhanced performance of a deuterated internal standard in a real-world application.
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reproducible bioanalytical science. The following sections provide detailed methodologies for common sample preparation techniques and LC-MS/MS analysis using deuterated internal standards.
Protocol 1: Protein Precipitation for Plasma/Serum Samples
Protein precipitation is a rapid and widely used technique for the extraction of small molecules from biological fluids.
Materials:
-
Plasma or serum samples
-
Deuterated internal standard working solution
-
Acetonitrile (ACN) or methanol (B129727) (MeOH), chilled to -20°C
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma or serum samples on ice.
-
To 100 µL of each sample, add a specific volume (e.g., 20 µL) of the deuterated internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold ACN or MeOH to precipitate the proteins.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or well.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable solvent.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
Solid-phase extraction is a more selective sample preparation technique that can provide a cleaner extract compared to protein precipitation.
Materials:
-
Urine samples
-
Deuterated internal standard working solution
-
SPE cartridges (e.g., C18 or mixed-mode)
-
SPE vacuum manifold
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
Procedure:
-
To 1 mL of each urine sample, add a specific volume (e.g., 50 µL) of the deuterated internal standard working solution.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the SPE cartridge.
-
Loading: Load the urine sample onto the SPE cartridge.
-
Washing: Pass 1 mL of the wash solution through the cartridge to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of the elution solvent.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
The following is a general LC-MS/MS method suitable for the analysis of a small molecule drug and its deuterated internal standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., triple quadrupole)
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard need to be optimized.
Mandatory Visualizations
Diagrams are powerful tools for illustrating complex workflows, logical relationships, and signaling pathways. The following visualizations were created using the Graphviz DOT language to depict key concepts related to the use of deuterated internal standards.
Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.
Caption: The logical relationship illustrating how a deuterated internal standard compensates for analytical variability.
Caption: A simplified signaling pathway for drug metabolism, showing the points of analysis for both the drug and its deuterated internal standard.
Potential Pitfalls and Considerations
While deuterated internal standards are powerful tools, their effective use requires careful consideration of several factors:
-
Isotopic Purity: The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration. Isotopic enrichment should ideally be ≥98%.
-
Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule, avoiding sites prone to hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups). Exchange can lead to a loss of the mass difference and compromise the integrity of the analysis.
-
Chromatographic Isotope Effect: In some cases, the substitution of hydrogen with deuterium can lead to a slight difference in chromatographic retention time between the analyte and the deuterated standard. If this separation is significant, it can lead to differential matrix effects, undermining the advantage of using a stable isotope-labeled internal standard.
-
Isotopic Crosstalk: If the mass difference between the analyte and the internal standard is small, the natural isotopic abundance of elements in the analyte (e.g., ¹³C) can contribute to the signal of the internal standard, and vice versa. A mass difference of at least 3-4 Da is generally recommended to minimize this effect.
Conclusion
The use of deuterated internal standards in mass spectrometry represents a cornerstone of high-quality quantitative analysis. By effectively compensating for a wide range of analytical variabilities, they enable researchers, scientists, and drug development professionals to generate data of the highest accuracy, precision, and reliability. While their implementation requires careful planning and validation, the benefits in terms of data integrity and confidence in analytical results are unparalleled. This guide provides the foundational knowledge, practical protocols, and visual aids to support the successful application of deuterated internal standards in your research endeavors.
References
Biological significance of N1-methylguanosine modification in RNA
An In-depth Technical Guide on the Biological Significance of N1-methylguanosine (m1G) Modification in RNA
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N1-methylguanosine (m1G) is a post-transcriptional RNA modification characterized by the addition of a methyl group to the N1 position of a guanine (B1146940) base, resulting in a fixed positive charge. This modification is crucial for maintaining the structural integrity and function of various RNA molecules, particularly transfer RNA (tRNA), where it plays a vital role in ensuring translational fidelity. Aberrations in m1G levels have been implicated in a range of human diseases, including cancer and mitochondrial disorders, making the enzymes that regulate this modification potential therapeutic targets. This guide provides a comprehensive overview of the biological significance of m1G, the enzymatic machinery involved, its role in disease, and the methodologies used for its detection and quantification.
Introduction to N1-methylguanosine (m1G)
N1-methylguanosine (m1G) is a modified nucleoside derived from guanosine (B1672433).[1] The methylation at the N1 position of the purine (B94841) ring imparts a positive charge, which prevents it from forming standard Watson-Crick base pairs.[2][3] Instead, it can form Hoogsteen base pairs, leading to significant alterations in RNA secondary and tertiary structures.[2][3] While found in various RNA species, the most extensively studied functions of m1G are in tRNA, where it is critical for accurate protein synthesis.
Biological Functions of m1G Modification
Role in Transfer RNA (tRNA)
The m1G modification is prominently found at two key positions in tRNA:
-
Position 37 (m1G37): Located immediately 3' to the anticodon, m1G37 is essential for maintaining translational fidelity. Its positive charge and steric bulk help to stabilize the codon-anticodon interaction within the ribosome, thereby preventing +1 frameshift errors during protein synthesis. The absence of m1G37 can lead to significant translational inaccuracies, a global reduction in protein production, and decreased cell viability. This modification is found in tRNAs that read codons starting with 'C', with the exception of 'CAN' codons.
-
Position 9 (m1G9): Found in the D-arm of many cytosolic and mitochondrial tRNAs in eukaryotes, m1G9 contributes to the correct folding and stability of the tRNA's L-shaped tertiary structure. This structural stabilization is crucial for the proper function of tRNA in the ribosome.
Role in Mitochondrial RNA (mt-RNA)
m1G modifications are also present in mitochondrial tRNAs (mt-tRNAs) and are critical for mitochondrial protein synthesis and overall mitochondrial function. Dysregulation of m1G levels in mt-tRNA has been associated with mitochondrial genetic diseases. Studies have linked variations in mitochondrial m1A/G modification levels to genetic variants in the nuclear genome and have associated these variations with complex diseases, including breast cancer, psoriasis, and hypertension, suggesting a role for mitochondrial RNA modification in these conditions.
Emerging Roles in Other RNAs
While the functions of m1G in tRNA are well-established, its roles in other RNA types like messenger RNA (mRNA) are an emerging area of research. The presence of m1G in mRNA can potently disrupt A-form RNA structures, which could have significant implications for mRNA stability, splicing, and translation.
The m1G Regulatory Machinery: Writers, Erasers, and Readers
Like other epigenetic and epitranscriptomic marks, m1G is installed, removed, and interpreted by a dedicated set of proteins.
Writers (Methyltransferases)
These enzymes catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to the guanosine base.
-
TrmD: In bacteria, the TrmD enzyme is responsible for m1G37 formation. It is essential for the viability of many bacteria, making it an attractive target for novel antibiotics.
-
Trm5: In archaea and eukaryotes, the Trm5 family of enzymes catalyzes the m1G37 modification. Despite performing the same function, Trm5 and TrmD are structurally distinct, representing a case of analogous enzyme evolution.
-
TRMT10A: This enzyme is responsible for the m1G9 modification in eukaryotic cytosolic and mitochondrial tRNAs.
Erasers (Demethylases)
The reversibility of m1G modification is less understood compared to other modifications like m6A. However, some enzymes from the AlkB family of dioxygenases, which are known to erase other methyl modifications, have been shown to remove m1G. For example, E. coli AlkB can remove m1G, and this property has been utilized in sequencing methods.
Readers
"Reader" proteins recognize specific RNA modifications and mediate their downstream effects. While the reader proteins for m6A (e.g., YTH-domain family) are well-characterized, specific readers that bind to m1G to execute its biological functions have not yet been clearly identified, representing a key area for future investigation.
Caption: The m1G writer machinery uses SAM as a methyl donor.
m1G Modification in Human Health and Disease
The accurate regulation of m1G modification is critical for cellular homeostasis. Its dysregulation is linked to several pathological conditions.
-
Cancer: Altered RNA turnover in cancer cells leads to the excretion of modified nucleosides in urine. Elevated urinary levels of m1G have been observed in patients with various cancers, including breast, lung, and ovarian cancer, suggesting its potential as a non-invasive biomarker for disease progression. Furthermore, tRNA modifying enzymes, including those for m1G, can promote tumor growth by selectively enhancing the translation of oncogenes.
-
Mitochondrial and Neurological Disorders: Defects in mitochondrial tRNA modifications, including m1G, are linked to mitochondrial diseases. Mutations in the human TRMT10A gene, the writer for m1G9, have been associated with microcephaly and intellectual disability.
Caption: Logical flow from m1G37 writer loss to reduced cell viability.
Quantitative Analysis of m1G Modification
Quantitative data highlights the significant impact of m1G on RNA biochemistry and function.
| Parameter | Observation | Significance | Reference(s) |
| Thermodynamic Stability | m1G modification destabilizes A-RNA duplexes with a free energy change (ΔΔG) of >4.0 kcal/mol. | Disrupts local RNA structure, likely impacting protein binding and RNA processing. | |
| Mitochondrial tRNA P9 Methylation | Average methylation levels at mt-tRNA position 9 sites range from 0.3% to 12% across different sites and tissues. | Shows that m1G stoichiometry is variable and potentially tissue-specific, implying dynamic regulation. | |
| Mitochondrial RNR2 Methylation | Average methylation levels at position 2617 of mt-RNR2 (16S rRNA) are ~55%. | High stoichiometry suggests a critical structural or functional role in the mitochondrial ribosome. | |
| Translational Fidelity | Deficiency of m1G37 in Salmonella typhimurium induces frameshifting by quadruplet translocation. | Crucial for maintaining the correct reading frame during protein synthesis. |
Methodologies for m1G Detection and Analysis
A variety of techniques have been developed to detect and quantify m1G modifications, ranging from locus-specific analysis to transcriptome-wide mapping.
Locus-Specific Detection and Quantification
Primer Extension Assay
This method relies on the principle that the positively charged m1G modification can impede or block the progression of reverse transcriptase (RT) on an RNA template.
-
Principle: The presence of m1G causes the RT enzyme to pause or dissociate, resulting in a truncated cDNA product that is one nucleotide shorter than the full-length product.
-
Protocol Outline:
-
Primer Design: A DNA oligonucleotide primer, complementary to a sequence downstream of the suspected m1G site, is designed and radiolabeled (e.g., with 32P) at its 5' end.
-
Annealing: The labeled primer is annealed to the total RNA or purified RNA sample.
-
Reverse Transcription: Reverse transcriptase and dNTPs are added to extend the primer.
-
Denaturing Gel Electrophoresis: The cDNA products are resolved on a high-resolution denaturing polyacrylamide gel.
-
Analysis: The presence of a band corresponding to the truncated product indicates an m1G modification. The stoichiometry of the modification can be estimated by comparing the intensity of the paused band to the full-length product band.
-
RNase H-Based Site-Specific Cleavage and Analysis
This method provides a quantitative analysis independent of reverse transcription.
-
Principle: RNase H specifically cleaves the RNA strand of an RNA:DNA hybrid. A chimeric DNA-RNA-DNA oligonucleotide is used to direct cleavage at a specific site. The resulting RNA fragment containing the modification can then be analyzed.
-
Protocol Outline:
-
Hybridization: A chimeric oligonucleotide is hybridized to the target RNA, directing RNase H to cleave at a specific phosphodiester bond.
-
Radiolabeling: The resulting RNA fragment of interest is radiolabeled.
-
Nuclease Digestion: The labeled fragment is completely digested into individual nucleotides using nucleases (e.g., RNase T2).
-
Chromatography: The digested nucleotides are separated by 2D-thin layer chromatography (2D-TLC).
-
Quantification: The spot corresponding to m1G monophosphate is identified and quantified via autoradiography.
-
High-Throughput Sequencing Methods
Transcriptome-wide mapping of m1G has been achieved using methods that leverage either specific chemical treatments or the reverse transcription-blocking nature of the modification.
AlkB-Facilitated RNA-Methylation Sequencing (ARM-Seq)
-
Principle: This method uses the demethylase activity of E. coli AlkB to identify m1G sites. Two libraries are prepared: one from AlkB-treated RNA and one from untreated RNA. Sites that cause RT stops in the untreated library but not in the AlkB-treated library are identified as m1G sites.
-
Protocol Outline:
-
RNA Fragmentation: Total RNA is fragmented.
-
AlkB Treatment: One aliquot of fragmented RNA is treated with AlkB demethylase, while a control aliquot is mock-treated.
-
Library Preparation: Both aliquots are used to prepare cDNA libraries for high-throughput sequencing.
-
Sequencing and Analysis: Libraries are sequenced. The analysis pipeline identifies positions where the RT stop signal is significantly reduced upon AlkB treatment, pinpointing m1G locations.
-
Caption: Experimental workflow for ARM-Seq to map m1G sites.
Conclusion and Future Perspectives
The N1-methylguanosine modification is a fundamentally important feature of the epitranscriptome, with profound effects on RNA structure and translational fidelity. Its role as a biomarker in cancer and its connection to mitochondrial and neurological diseases highlight the clinical relevance of the m1G regulatory machinery. Future research will likely focus on identifying specific m1G reader proteins to fully elucidate the downstream pathways this modification regulates. Furthermore, the structural differences between bacterial TrmD and human Trm5 enzymes present a promising avenue for the development of novel, highly specific antibiotics. A deeper understanding of m1G's role in mRNA and its potential reversibility will continue to open new avenues for both basic research and therapeutic intervention.
References
1-Methylguanosine as a potential tumor marker in biological fluids
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
1-Methylguanosine (B33566) (m1G), a modified nucleoside derived from the catabolism of RNA, has emerged as a promising biomarker for the non-invasive detection and monitoring of various malignancies.[1] Altered RNA turnover and modification are characteristic features of cancer, leading to elevated levels of modified nucleosides, including m1G, in biological fluids.[1] This technical guide provides a comprehensive overview of 1-methylguanosine as a potential tumor marker, including its biosynthesis, quantitative levels in cancer patients, detailed experimental protocols for its detection, and its role in cancer-related signaling pathways.
Introduction to 1-Methylguanosine
1-Methylguanosine (m1G) is a post-transcriptionally modified nucleoside, formed by the addition of a methyl group to the nitrogen atom at the first position of the guanine (B1146940) base in an RNA molecule. This modification is most notably found in transfer RNA (tRNA), where it plays a critical role in maintaining translational fidelity and preventing frameshift errors during protein synthesis.[1] The breakdown of RNA, a process often accelerated in cancer cells, releases m1G and other modified nucleosides, which are then excreted in urine.[1] Consequently, the quantification of m1G in biological fluids like urine, serum, and plasma presents a valuable opportunity for a non-invasive liquid biopsy to detect and monitor cancer.
Biosynthesis of 1-Methylguanosine
The formation of 1-methylguanosine is a crucial step in the maturation of tRNA. This modification is catalyzed by specific tRNA methyltransferase enzymes that utilize S-adenosyl methionine (SAM) as the methyl donor. In eukaryotes, the enzyme responsible for this methylation is a homolog of the TRM5 gene. The dysregulation of such tRNA methyltransferases has been observed in various cancers, leading to altered tRNA modification profiles that can promote tumorigenesis.[2]
Quantitative Analysis of 1-Methylguanosine in Biological Fluids
Elevated levels of 1-methylguanosine have been reported in the urine of patients with a variety of cancers, including breast, lung, and colorectal cancer.[1][3] The following table summarizes the quantitative data from a study on urinary 1-methylguanosine levels in colorectal cancer patients.
| Biological Fluid | Cancer Type | Patient Group | n | 1-Methylguanosine Concentration (nmol/µmol creatinine) Mean ± SD | Fold Change vs. Healthy Controls | p-value vs. Healthy Controls | Reference |
| Urine | Colorectal Cancer | Healthy Controls | 60 | 1.83 ± 0.53 | - | - | [3] |
| Intestinal Villous Adenoma | 10 | 2.12 ± 0.61 | 1.16 | >0.05 | [3] | ||
| Colorectal Cancer | 52 | 3.25 ± 1.27 | 1.78 | <0.05 | [3] |
Data from a study on urinary nucleosides in colorectal cancer patients. The levels of m1G were found to be positively correlated with tumor size and Duke's stages of colorectal cancer.[3]
Note: There is a lack of extensive quantitative data for 1-methylguanosine in serum and plasma of cancer patients. Further research is required to establish reference ranges and clinically relevant thresholds in these biofluids.
Experimental Protocols for 1-Methylguanosine Quantification
Accurate and reproducible quantification of 1-methylguanosine is essential for its clinical validation as a tumor marker. The two primary methods for this are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and specific method for the absolute quantification of small molecules like 1-methylguanosine in complex biological matrices.
Sample Preparation (Urine)
-
Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any sediment.
-
Dilution: Dilute the supernatant 1:10 with a solution of 0.1% formic acid in water.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled 1-methylguanosine) to the diluted sample to correct for matrix effects and variations in instrument response.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Injection: The sample is now ready for injection into the HPLC-MS/MS system.
HPLC Conditions
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar compounds like modified nucleosides.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A gradient elution starting with a high percentage of mobile phase B, gradually increasing the percentage of mobile phase A, is used to separate the analytes.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C, for reproducible chromatography.
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The mass spectrometer is set to monitor specific precursor-to-product ion transitions for 1-methylguanosine and its internal standard. This provides high specificity and reduces background noise.
-
Quantification: A calibration curve is generated using standards of known 1-methylguanosine concentrations. The concentration of 1-methylguanosine in the unknown samples is then determined by interpolating their peak area ratios (analyte/internal standard) on the calibration curve.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and cost-effective method for quantifying specific analytes. A competitive ELISA format is suitable for small molecules like 1-methylguanosine. Note: A specific monoclonal or polyclonal antibody against 1-methylguanosine is required for this assay.
Assay Principle
This is a competitive immunoassay. A known amount of 1-methylguanosine is coated onto the wells of a microplate. The sample containing an unknown amount of 1-methylguanosine is mixed with a specific primary antibody and added to the well. The free 1-methylguanosine in the sample competes with the coated 1-methylguanosine for binding to the primary antibody. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is then added. Finally, a substrate for the enzyme is added, which produces a colorimetric signal. The intensity of the signal is inversely proportional to the concentration of 1-methylguanosine in the sample.
Detailed Protocol (Hypothetical)
-
Coating: Coat a 96-well microplate with a 1-methylguanosine-protein conjugate (e.g., m1G-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition Reaction: Prepare standards of known 1-methylguanosine concentrations and the unknown samples (urine, serum, or plasma). Mix the standards and samples with a fixed concentration of the primary anti-1-methylguanosine antibody. Add these mixtures to the coated wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of 1-methylguanosine in the unknown samples by interpolating their absorbance values on the standard curve.
1-Methylguanosine and Cancer Signaling Pathways
The role of 1-methylguanosine in cancer is intrinsically linked to the function of tRNA and the enzymes that modify it. Dysregulation of tRNA methyltransferases can lead to an altered "tRNAome," which in turn can selectively enhance the translation of oncogenes.[4] While the direct signaling functions of extracellular m1G are not well-defined, the intracellular processes leading to its increased production are deeply connected to cancer pathways.
Several key signaling pathways, such as the PI3K/AKT/mTOR and RAS/MAPK pathways, are known to be hyperactivated in cancer. These pathways can upregulate the transcription of tRNA genes and the expression of tRNA modifying enzymes.[5] This leads to an increased pool of modified tRNAs, including those containing m1G, which can then favor the translation of mRNAs enriched in specific codons that are prevalent in oncogenes like MYC and EGFR.[6][7] This creates a positive feedback loop that promotes cancer cell proliferation, survival, and metastasis.
Experimental and Logical Workflow
The following diagram illustrates a logical workflow for the investigation and potential clinical application of 1-methylguanosine as a tumor marker.
Conclusion and Future Perspectives
1-Methylguanosine holds significant promise as a non-invasive tumor marker. Its elevated levels in the urine of cancer patients, coupled with its correlation with tumor progression, underscore its diagnostic and prognostic potential. The development of robust and high-throughput analytical methods, such as a specific ELISA, will be crucial for its widespread clinical adoption. Future research should focus on large-scale clinical validation studies across a diverse range of cancer types and stages to establish definitive clinical utility. Furthermore, a deeper understanding of the specific oncogenic transcripts that are preferentially translated by m1G-containing tRNAs could unveil novel therapeutic targets. The continued investigation of 1-methylguanosine and other modified nucleosides is a promising avenue in the pursuit of personalized and non-invasive cancer management.
References
- 1. Deciphering the secret codes in N7‐methylguanosine modification: Context‐dependent function of methyltransferase‐like 1 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dysregulation of tRNA methylation in cancer: Mechanisms and targeting therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary nucleosides as biological markers for patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tRNA modification and cancer: potential for therapeutic prevention and intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of tRNA modifications on translation in cancer: identifying novel therapeutic avenues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N7-methylguanosine modification in cancers: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
Methodological & Application
Application Note: High-Throughput Analysis of 1-Methylguanosine in Human Urine using LC-MS/MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methylguanosine (B33566) (m1G) is a post-transcriptionally modified nucleoside found in various RNA molecules, particularly transfer RNA (tRNA).[1][2] Its presence is crucial for maintaining the structural integrity of tRNA and ensuring translational fidelity during protein synthesis.[1][2][3] Altered levels of urinary 1-methylguanosine have been associated with certain types of cancer and other diseases, making it a potential biomarker for disease diagnosis and monitoring.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-methylguanosine in human urine. The use of a stable isotope-labeled internal standard, 1-Methylguanosine-d3 (m1G-d3), ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.
Signaling Pathway and Biological Relevance
1-Methylguanosine is formed by the enzymatic methylation of guanosine (B1672433) at the N1 position by specific tRNA methyltransferases. This modification, particularly at position 37 of the tRNA anticodon loop, plays a critical role in preventing frameshift errors during protein translation. The presence of the methyl group and the resulting positive charge on the guanine (B1146940) base contribute to the correct codon-anticodon pairing within the ribosome. Dysregulation of this modification process can lead to translational errors and has been implicated in various pathological conditions.
Experimental Protocols
Materials and Reagents
-
1-Methylguanosine (analyte)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human urine (drug-free)
Sample Preparation
A simple and efficient protein precipitation method is employed for sample preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of urine, add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Preparation of Calibration Curve and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of 1-Methylguanosine and this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the 1-Methylguanosine stock solution in drug-free urine to create calibration standards at concentrations ranging from 1 to 1000 ng/mL.
-
Internal Standard Working Solution: Prepare a working solution of this compound from its stock solution at a fixed concentration (e.g., 100 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in drug-free urine at low, medium, and high concentrations (e.g., 10, 100, and 800 ng/mL) from a separate weighing of the 1-Methylguanosine standard.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Mass Spectrometry (MS) Parameters:
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500 °C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for 1-Methylguanosine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-Methylguanosine | 298.1 | 166.1 | 25 |
| 298.1 | 135.1 | 35 | |
| This compound | 301.1 | 169.1 | 25 |
| 301.1 | 138.1 | 35 |
Note: Collision energies should be optimized for the specific instrument used.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Data Presentation
The quantitative data should be summarized in clear and structured tables for easy comparison.
Table 3: Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | ... |
| 5 | ... |
| 10 | ... |
| 50 | ... |
| 100 | ... |
| 250 | ... |
| 500 | ... |
| 1000 | ... |
| Linearity (r²) | >0.99 |
Table 4: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) ± SD | Precision (%CV) | Accuracy (%) |
| Low | 10 | ... | ... | ... |
| Medium | 100 | ... | ... | ... |
| High | 800 | ... | ... | ... |
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of 1-methylguanosine in human urine using a deuterated internal standard. The simple sample preparation, rapid chromatographic separation, and sensitive mass spectrometric detection make this method suitable for high-throughput analysis in clinical research and drug development settings. The use of an isotope-labeled internal standard ensures the reliability and accuracy of the results, which is critical for biomarker validation studies.
References
Application Notes and Protocols for Absolute Quantification of m1G in RNA Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-methylguanosine (m1G) is a post-transcriptional RNA modification found in various RNA species, including transfer RNA (tRNA) and ribosomal RNA (rRNA). This modification plays a crucial role in maintaining the structural integrity of RNA, ensuring fidelity in translation, and is implicated in various cellular processes and disease states such as cancer and mitochondrial disorders.[1][2] Accurate and absolute quantification of m1G is therefore essential for understanding its biological functions and for the development of novel therapeutic strategies.
This document provides a detailed protocol for the absolute quantification of m1G in RNA samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for the analysis of RNA modifications.[3][4] The protocol includes steps for RNA isolation, enzymatic hydrolysis, and the use of stable isotope-labeled internal standards for precise quantification.
Signaling Pathway Involving m1G Modification
The methylation of guanosine (B1672433) at the N1 position is a critical modification that influences tRNA stability and function. The TRMT10 family of enzymes is responsible for catalyzing this modification at position 9 of tRNAs.[5] Dysregulation of m1G levels has been linked to various diseases. For instance, the TRMT10A enzyme's role in m1G formation is implicated in preventing the early onset of diabetes by inhibiting apoptosis.
References
Application Note: Quantitative Analysis of Modified Nucleosides using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-transcriptional and post-replicative modifications of nucleosides in RNA and DNA play a critical role in a wide array of biological processes, including gene expression regulation, RNA stability, and cellular stress responses.[1][2] The accurate quantification of these modifications is crucial for understanding their physiological functions and their implications in various diseases, making it a significant area of interest in drug development and biomarker discovery. Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for the precise and accurate quantification of modified nucleosides due to its high sensitivity and specificity.[1][3] This application note provides a detailed workflow and experimental protocols for the analysis of modified nucleosides using IDMS coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
IDMS is a quantitative technique that relies on the use of a stable isotope-labeled internal standard (SILIS) of the analyte of interest. The SILIS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N). A known amount of the SILIS is spiked into the sample at the earliest stage of sample preparation. The SILIS co-elutes with the endogenous analyte during chromatographic separation and is detected by the mass spectrometer. By measuring the ratio of the signal intensity of the native analyte to that of the SILIS, accurate quantification can be achieved, as the internal standard compensates for sample loss during preparation and variations in ionization efficiency in the mass spectrometer.[1][3]
Experimental Workflow
The overall workflow for the analysis of modified nucleosides by IDMS involves several key steps, from sample preparation to data analysis.
Figure 1: General workflow for modified nucleoside analysis by IDMS.
Experimental Protocols
Materials and Reagents
-
Enzymes: Nuclease P1, Snake Venom Phosphodiesterase, Alkaline Phosphatase, Benzonase.
-
Solvents: HPLC-grade water, acetonitrile, methanol (B129727), formic acid, ammonium (B1175870) acetate (B1210297).
-
Solid Phase Extraction (SPE) Cartridges: C18 or similar reversed-phase cartridges.
-
Stable Isotope-Labeled Internal Standards (SILIS): Synthesized or commercially available SILIS for each modified nucleoside of interest. Metabolic labeling in bacteria or yeast can also be used to produce a mixture of SILIS.[1][4]
Sample Preparation
2.1 DNA/RNA Extraction:
-
Isolate total DNA or RNA from biological samples using commercially available kits or standard phenol-chloroform extraction protocols.
-
Quantify the extracted nucleic acid concentration using a spectrophotometer (e.g., NanoDrop).
2.2 Spiking of Stable Isotope-Labeled Internal Standards (SILIS):
-
To a known amount of extracted DNA or RNA (e.g., 1-10 µg), add a precise amount of the SILIS mixture. The amount of SILIS added should be optimized to be within the linear dynamic range of the calibration curve and comparable to the expected endogenous levels of the modified nucleosides.
2.3 Enzymatic Hydrolysis of DNA/RNA to Nucleosides:
This protocol describes a one-step enzymatic digestion.[5][6]
-
Prepare the Digestion Master Mix:
-
For a 20 µL reaction:
-
2 µL of 10X Reaction Buffer (e.g., 500 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 10 mM ZnCl₂, pH 7.9)
-
1 µL of Nuclease P1 (e.g., 100 U/mL)
-
1 µL of Snake Venom Phosphodiesterase (e.g., 0.1 U/µL)
-
1 µL of Alkaline Phosphatase (e.g., 10 U/µL)
-
Nuclease-free water to a final volume of 10 µL.
-
-
Note: Enzyme concentrations and buffer composition may need to be optimized based on the specific enzymes used and the nature of the sample. A simplified one-step digestion mix can also be prepared using Benzonase, phosphodiesterase I, and alkaline phosphatase.[5]
-
-
Digestion Reaction:
-
To the DNA/RNA sample containing the SILIS, add the Digestion Master Mix.
-
Incubate the reaction at 37°C for 2-4 hours, or overnight for complete digestion. Some protocols suggest a sequential incubation with different enzymes at their optimal pH and temperature.[5]
-
-
Enzyme Removal (Optional but Recommended):
-
After digestion, enzymes can be removed by ultrafiltration using a 3 kDa or 10 kDa molecular weight cutoff filter to prevent interference with the LC-MS/MS analysis.
-
Solid Phase Extraction (SPE) Cleanup (Optional)
For complex matrices, an SPE cleanup step can be employed to remove salts and other interfering substances.
-
Condition the SPE Cartridge:
-
Wash a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Load the Sample:
-
Load the hydrolyzed sample onto the conditioned cartridge.
-
-
Wash the Cartridge:
-
Wash the cartridge with 1 mL of water to remove salts.
-
-
Elute the Nucleosides:
-
Elute the nucleosides with 1 mL of 50% methanol in water.
-
-
Dry and Reconstitute:
-
Dry the eluate under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried sample in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase.
-
LC-MS/MS Analysis
4.1 Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid or a low concentration of ammonium acetate (e.g., 5 mM, pH 5.3).[2][7]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to separate the nucleosides based on their hydrophobicity.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40°C.
-
Injection Volume: 5 - 10 µL.
4.2 Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification due to its high selectivity and sensitivity.[8]
-
MRM Transitions: For each modified nucleoside and its corresponding SILIS, at least two MRM transitions (a quantifier and a qualifier ion) should be optimized. The most common fragmentation is the neutral loss of the ribose or deoxyribose moiety.[9]
-
Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Presentation
Quantitative data for modified nucleosides should be presented in a clear and structured table. The following table provides an example of typical performance data for the IDMS method.
| Modified Nucleoside | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (LOD) (fmol) | Limit of Quantification (LOQ) (fmol) | Linearity (R²) |
| N6-methyladenosine (m6A) | 282.1 | 150.1 | 0.5 | 1.5 | >0.99 |
| 5-methylcytidine (m5C) | 244.1 | 128.1 | 1.0 | 3.0 | >0.99 |
| Pseudouridine (Ψ) | 245.1 | 113.1 | 2.0 | 6.0 | >0.99 |
| 7-methylguanosine (B147621) (m7G) | 298.1 | 166.1 | 0.01 | 0.05 | >0.99 |
| N4-acetylcytidine (ac4C) | 286.1 | 154.1 | 0.8 | 2.5 | >0.99 |
Note: The values presented in this table are examples and may vary depending on the specific instrumentation, methodology, and matrix used. The LOD for 7-methylguanosine can be as low as 10 amol with an LOQ of 50 amol under optimized conditions.[3]
Signaling Pathways and Logical Relationships
The accurate quantification of modified nucleosides is essential for understanding their role in various cellular processes. For instance, dynamic changes in the levels of specific RNA modifications are known to regulate mRNA translation and stability in response to cellular stress.
Figure 2: Regulation of RNA modifications in response to cellular stress.
Conclusion
Isotope Dilution Mass Spectrometry provides a robust, sensitive, and accurate platform for the quantification of modified nucleosides in a variety of biological matrices. The detailed workflow and protocols presented in this application note offer a comprehensive guide for researchers in academia and industry. The ability to precisely measure the levels of these critical biomolecules will undoubtedly accelerate our understanding of their roles in health and disease and aid in the development of novel therapeutic strategies.
References
- 1. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absolute and relative quantification of RNA modifications via biosynthetic isotopomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review Reports - Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis | MDPI [mdpi.com]
- 5. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis [sfb1309.de]
- 9. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 1-Methylguanosine-d3 in Epitranscriptomics Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitranscriptomics, the study of post-transcriptional RNA modifications, has emerged as a critical field in understanding gene expression regulation.[1][2][3] These modifications, numbering over 170, are dynamic and influence RNA stability, localization, and translation efficiency.[1][2] 1-methylguanosine (B33566) (m1G) is a significant RNA modification found in various RNA species, including transfer RNA (tRNA) and ribosomal RNA (rRNA), where it plays a crucial role in maintaining tRNA's tertiary structure, ensuring correct folding, and preventing translational errors. Dysregulation of m1G levels has been associated with several human diseases, making its accurate quantification essential for both basic research and clinical applications.
1-Methylguanosine-d3 (d3-m1G) is a stable isotope-labeled analog of m1G. The incorporation of three deuterium (B1214612) atoms on the methyl group results in a 3 Dalton mass shift, making it an ideal internal standard for highly accurate and precise quantification of endogenous m1G using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it effectively corrects for variability during sample preparation, chromatographic separation, and mass spectrometric detection. This document provides detailed application notes and protocols for the use of this compound in epitranscriptomics research.
Application Notes
Internal Standard for Absolute Quantification of m1G by LC-MS/MS
The primary application of this compound is as an internal standard for the precise quantification of 1-methylguanosine (m1G) in various biological samples, including total RNA, specific RNA fractions (e.g., tRNA, mRNA), and cellular or biofluid metabolomes. Due to its near-identical chemical and physical properties to endogenous m1G, this compound co-elutes during liquid chromatography and experiences similar ionization efficiency in the mass spectrometer. This allows for the normalization of the analytical signal, correcting for sample loss during extraction and matrix effects that can suppress or enhance ionization.
Key Advantages:
-
High Accuracy and Precision: Minimizes analytical variability, leading to reliable and reproducible quantification.
-
Correction for Matrix Effects: Compensates for the influence of other molecules in complex biological samples on the ionization of the analyte.
-
Robustness: Ensures the reliability of the bioanalytical method across different sample batches and experimental conditions.
Tracer for Metabolic Labeling and RNA Turnover Studies
While direct metabolic labeling with this compound is not a standard application due to the direct addition as a spike-in standard, related stable isotope labeling techniques can be employed to study the dynamics of m1G. For instance, cells can be cultured in media supplemented with stable isotope-labeled precursors, such as [¹³C-methyl]-methionine, which serves as the methyl donor for m1G formation. In such experiments, this compound can still be utilized as a crucial internal standard during the final LC-MS/MS analysis to ensure accurate quantification of both the labeled and unlabeled m1G species. This approach allows for the determination of RNA methylation and demethylation rates, providing insights into the dynamic regulation of the epitranscriptome.
Quantitative Data for LC-MS/MS Analysis
For accurate quantification, specific mass transitions for both 1-methylguanosine (m1G) and this compound (d3-m1G) need to be monitored in multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer. The following table provides suggested mass transitions. Note that optimal parameters should be determined empirically on the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-Methylguanosine (m1G) | 298.1 | 166.1 | 15 |
| This compound (d3-m1G) | 301.1 | 169.1 | 15 |
These values are illustrative and should be optimized for the specific LC-MS/MS system being used.
Experimental Protocols
Protocol 1: Quantification of m1G in Total RNA using this compound Internal Standard
This protocol outlines the steps for the isolation of total RNA, its enzymatic digestion to single nucleosides, and subsequent quantification of m1G by LC-MS/MS using this compound as an internal standard.
Materials:
-
Cells or tissue sample
-
RNA isolation kit (e.g., TRIzol, RNeasy)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
This compound solution (known concentration)
-
Ultrapure water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
LC-MS system (e.g., Agilent, Sciex, Waters)
-
Appropriate LC column (e.g., C18)
Procedure:
-
RNA Isolation:
-
Isolate total RNA from the biological sample using a commercial kit according to the manufacturer's instructions.
-
Quantify the isolated RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.
-
-
RNA Digestion to Nucleosides:
-
In a microcentrifuge tube, combine 1-5 µg of total RNA with a known amount of this compound internal standard (e.g., 1 pmol).
-
Add Nuclease P1 buffer and Nuclease P1 enzyme (e.g., 2 units).
-
Incubate at 37°C for 2 hours.
-
Add BAP buffer and Bacterial Alkaline Phosphatase (e.g., 0.1 units).
-
Incubate at 37°C for an additional 2 hours.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undigested material and enzymes.
-
Carefully transfer the supernatant containing the nucleosides to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the digested sample onto a C18 reverse-phase column.
-
Use a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) to separate the nucleosides.
-
-
Mass Spectrometric Detection:
-
Analyze the eluent using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.
-
Monitor the specific mass transitions for m1G and d3-m1G as detailed in the quantitative data table.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the m1G and d3-m1G MRM transitions.
-
Calculate the ratio of the peak area of m1G to the peak area of d3-m1G.
-
Generate a standard curve using known concentrations of unlabeled m1G spiked with the same amount of d3-m1G as the samples.
-
Determine the absolute amount of m1G in the original RNA sample by interpolating the peak area ratio from the standard curve.
-
Visualizations
Caption: Workflow for the quantification of 1-methylguanosine (m1G).
Caption: Logic of using a stable isotope-labeled internal standard.
Drug Development and Clinical Research Applications
The accurate measurement of m1G is crucial in the context of drug development and clinical research. Aberrant RNA modifications are increasingly recognized as hallmarks of various diseases, including cancer and neurological disorders.
-
Biomarker Discovery: Quantitative analysis of m1G levels in patient samples (e.g., tissue biopsies, biofluids) can help identify and validate disease biomarkers. The robustness provided by using this compound as an internal standard is essential for clinical-grade assays.
-
Target Validation: Many of the enzymes responsible for writing, reading, and erasing RNA modifications are potential drug targets. Accurate quantification of m1G can be used to assess the efficacy of drugs targeting these enzymes in preclinical and clinical studies.
-
Pharmacodynamic (PD) Studies: In clinical trials of drugs that modulate RNA methylation, measuring changes in m1G levels can serve as a pharmacodynamic biomarker to demonstrate target engagement and inform dose selection.
The integration of robust analytical methods, such as LC-MS/MS with stable isotope-labeled internal standards, into the drug discovery and development pipeline is critical for advancing epitranscriptomics-based therapeutics.
References
Quantitative Analysis of RNA Modifications in Mouse Tissue Using Stable Isotope Labeling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Post-transcriptional modifications of RNA are critical regulators of gene expression and cellular function.[1][2] These chemical alterations, numbering over 170 distinct types, influence RNA stability, localization, and translation, thereby playing a pivotal role in various biological processes and disease states, including cancer, neurodegenerative disorders, and metabolic diseases.[1][2][3] The dynamic and reversible nature of many RNA modifications suggests their potential as therapeutic targets and biomarkers.[1][4]
This document provides a detailed protocol for the quantitative analysis of RNA modifications in mouse tissue using a stable isotope labeling approach. While the user specified "SILIS," this appears to be a non-standard term. The principles outlined here are based on established methods for quantitative analysis, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) adapted for nucleotide analysis, and liquid chromatography-mass spectrometry (LC-MS).[5] This methodology allows for the precise and sensitive quantification of various RNA modifications, providing valuable insights into the epitranscriptome.
I. Experimental Protocols
This section details the key experimental procedures for the quantitative analysis of RNA modifications in mouse tissue.
A. Mouse Tissue Preparation and RNA Extraction
-
Tissue Homogenization :
-
Excise 200 mg of the desired mouse tissue (e.g., liver, brain) and mince it into small pieces on ice.[6]
-
Resuspend the tissue in 4 mL of TRIzol reagent in a 15-mL tube.[6]
-
Homogenize the tissue using a pre-chilled Dounce tissue grinder on ice until a homogenous lysate is achieved (approximately 30 strokes).[6]
-
-
Total RNA Extraction :
-
Add 800 µL of chloroform (B151607) to the homogenate, vortex thoroughly, and centrifuge at 13,000 x g for 5 minutes at 4°C.[6]
-
Carefully transfer the upper aqueous phase containing the RNA to a new tube.
-
Precipitate the RNA by adding an equal volume of isopropanol (B130326) and incubate at -20°C for at least 1 hour.
-
Pellet the RNA by centrifugation at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 75% ethanol, air-dry briefly, and resuspend in RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
B. Stable Isotope Labeling (Conceptual Framework)
While direct stable isotope labeling of RNA in live mice is complex, a common approach for quantitative mass spectrometry involves the use of stable isotope-labeled internal standards. This protocol will utilize isotopically labeled ribonucleoside standards for accurate quantification.
C. RNA Digestion to Nucleosides
-
Enzymatic Digestion :
-
To 10 µg of total RNA, add a cocktail of nuclease P1 and bacterial alkaline phosphatase.
-
Incubate the mixture at 37°C for 2 hours to ensure complete digestion of RNA into individual nucleosides.
-
Spike the digest with a known concentration of a stable isotope-labeled internal standard mix containing the canonical and modified ribonucleosides of interest.
-
D. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation :
-
Separate the nucleosides using reversed-phase high-performance liquid chromatography (HPLC).[5]
-
Employ a C18 column with a gradient elution of methanol (B129727) and an aqueous buffer (e.g., ammonium (B1175870) acetate) to resolve the different nucleosides.
-
-
Mass Spectrometry Detection and Quantification :
-
Analyze the eluted nucleosides using a triple quadrupole mass spectrometer operating in positive ion mode with dynamic multiple reaction monitoring (DMRM).[5]
-
Monitor specific precursor-to-product ion transitions for each unmodified and modified nucleoside, as well as their stable isotope-labeled counterparts.
-
Quantify the amount of each modified nucleoside by comparing the peak area of the endogenous nucleoside to that of its corresponding stable isotope-labeled internal standard.
-
II. Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables for clear comparison of RNA modification levels across different mouse tissues.
Table 1: Relative Abundance of Common RNA Modifications in Mouse Tissues
| RNA Modification | Liver (%) | Brain (%) | Kidney (%) |
| N6-methyladenosine (m6A) | 0.25 ± 0.03 | 0.35 ± 0.04 | 0.21 ± 0.02 |
| 5-methylcytidine (m5C) | 0.12 ± 0.01 | 0.18 ± 0.02 | 0.10 ± 0.01 |
| Pseudouridine (Ψ) | 0.40 ± 0.05 | 0.55 ± 0.06 | 0.38 ± 0.04 |
| N1-methyladenosine (m1A) | 0.08 ± 0.01 | 0.11 ± 0.01 | 0.07 ± 0.01 |
| 2'-O-methylation (Nm) | 0.60 ± 0.07 | 0.75 ± 0.08 | 0.55 ± 0.06 |
Note: The values presented are hypothetical and for illustrative purposes only. Actual values will vary depending on the experimental conditions.
Table 2: Absolute Quantification of Selected RNA Modifications in Mouse Liver
| RNA Modification | pmol/µg of total RNA |
| m6A | 1.5 ± 0.2 |
| m5C | 0.7 ± 0.1 |
| Ψ | 2.4 ± 0.3 |
Note: This table illustrates how absolute quantities can be determined using stable isotope-labeled standards.
III. Visualizations
Diagrams created using Graphviz (DOT language) are provided to illustrate key workflows and pathways.
A. Experimental Workflow
Caption: Experimental workflow for quantitative analysis of RNA modifications.
B. RNA Modification Signaling Pathway
Caption: General roles of RNA modifications in gene expression regulation.
IV. Conclusion
The quantitative analysis of RNA modifications in mouse tissue provides a powerful tool for understanding the complex regulatory landscape of the epitranscriptome. The methodologies outlined in this document, based on stable isotope labeling and LC-MS/MS, offer a robust and sensitive approach for these investigations. The ability to accurately quantify changes in RNA modifications in different tissues and disease models is crucial for advancing our knowledge of their biological functions and for the development of novel therapeutic strategies.[4]
References
- 1. RNA modification: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nationalacademies.org [nationalacademies.org]
- 3. RNA Modifications Overview: Types, Mechanisms, and Their Biological Impact - CD Genomics [rna.cd-genomics.com]
- 4. Frontiers | RNA modifications and their role in gene expression [frontiersin.org]
- 5. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 6. Quantitative Analysis of RNA Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing RNA Research: A High-Resolution LC-MS Method for the Separation of Guanosine Methylation Isomers
Introduction
The post-transcriptional modification of RNA by methylation plays a pivotal role in regulating a myriad of cellular processes, including RNA stability, splicing, and translation. Guanosine (B1672433) methylation, in particular, results in a variety of structural isomers such as N1-methylguanosine (m1G), N2-methylguanosine (m2G), 7-methylguanosine (B147621) (m7G), and O6-methylguanosine (m6G). These isomers, differing only in the position of a single methyl group, can have distinct biological functions and implications in disease pathogenesis. Consequently, the ability to accurately distinguish and quantify these isomers is of paramount importance in epitranscriptomics and drug development. This application note presents a robust and sensitive liquid chromatography-mass spectrometry (LC-MS) method for the baseline separation and quantification of key guanosine methylation isomers.
Core Principles
The separation of these closely related isomers is achieved through Hydrophilic Interaction Liquid Chromatography (HILIC), which is particularly well-suited for the retention and separation of polar compounds like nucleosides. The distinct polarities of the guanosine isomers, arising from the different locations of the methyl group, allow for their differential retention on a polar stationary phase. Subsequent detection by tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and specificity, enabling unambiguous identification and quantification based on unique precursor-to-product ion transitions.
Experimental Workflow
The overall experimental workflow for the analysis of guanosine methylation isomers from biological samples such as RNA is depicted below.
Figure 1: General workflow for the analysis of guanosine methylation isomers.
Experimental Protocols
Sample Preparation: RNA Digestion to Nucleosides
This protocol is for the enzymatic digestion of total RNA to its constituent nucleosides.
Materials:
-
Total RNA sample
-
Nuclease P1 (Sigma-Aldrich)
-
Bacterial Alkaline Phosphatase (BAP) (Takara)
-
Ammonium (B1175870) acetate (B1210297) buffer (10 mM, pH 5.3)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Ultrapure water
-
Microcentrifuge tubes
-
Heating block or water bath
Procedure:
-
In a sterile microcentrifuge tube, dissolve 1-5 µg of total RNA in 25 µL of ultrapure water.
-
Add 2.5 µL of 100 mM ammonium acetate buffer (pH 5.3) and 1 µL of Nuclease P1 (100 U).
-
Incubate the mixture at 37°C for 2 hours.
-
Add 3 µL of 500 mM Tris-HCl buffer (pH 8.0) and 1 µL of BAP (1 U).
-
Incubate at 37°C for an additional 2 hours.
-
Terminate the reaction by heating at 95°C for 5 minutes.
-
Centrifuge the sample at 14,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm filter before LC-MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 10 mM ammonium formate (B1220265) and 0.1% formic acid |
| Mobile Phase B | 95% Acetonitrile/5% Water with 10 mM ammonium formate and 0.1% formic acid |
| Gradient | 0-2 min, 90% B; 2-12 min, 90-50% B; 12-15 min, 50% B; 15-15.1 min, 50-90% B; 15.1-20 min, 90% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow | Nebulizer: 7 bar; Desolvation Gas: 1000 L/hr |
Data Presentation
The described HILIC-MS/MS method provides excellent separation and sensitive detection of guanosine methylation isomers. The retention times and MRM transitions for the key isomers are summarized in the table below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| 7-methylguanosine (m7G) | 298.1 | 166.1 | 15 | 5.8 |
| N2-methylguanosine (m2G) | 298.1 | 166.1 | 20 | 7.9 |
| N1-methylguanosine (m1G) | 298.1 | 166.1 | 20 | 9.2 |
| Guanosine (G) | 284.1 | 152.1 | 15 | 10.5 |
Note: Data for O6-methylguanosine (m6G) is not included as it was not part of the primary validated method referenced. Its analysis may require method modification.
Mass Spectrometric Fragmentation
The specificity of the MS/MS detection relies on the characteristic fragmentation of the protonated molecular ion of the methylated guanosine isomers. The primary fragmentation event is the cleavage of the glycosidic bond, resulting in a protonated methylguanine base fragment.
Figure 2: Fragmentation of methylated guanosine isomers.
Conclusion
This application note details a highly selective and sensitive LC-MS/MS method for the separation and quantification of key guanosine methylation isomers. The use of HILIC provides excellent chromatographic resolution, while tandem mass spectrometry ensures accurate identification and quantification. This method is a valuable tool for researchers in the fields of epitranscriptomics, cancer biology, and drug development, enabling deeper insights into the roles of RNA modifications in health and disease.
Employing 1-Methylguanosine-d3 for Studying RNA Modification Dynamics
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylguanosine (B33566) (m1G) is a post-transcriptional modification of RNA that is critical for the structural integrity and function of various RNA species, including transfer RNA (tRNA) and ribosomal RNA (rRNA). The dynamic nature of m1G modification, involving its synthesis and removal, is increasingly recognized as a key regulatory layer in gene expression. Dysregulation of m1G dynamics has been implicated in several diseases, including cancer, making the enzymes that mediate this modification attractive targets for therapeutic intervention.
1-Methylguanosine-d3 is a stable isotope-labeled analog of 1-methylguanosine that serves as a powerful tool for quantitatively studying the dynamics of m1G in a cellular context. By introducing this compound into cell culture, it is incorporated into newly synthesized RNA. The turnover of the m1G modification can then be precisely tracked over time using mass spectrometry. This approach, known as metabolic labeling, allows for the determination of the half-life of m1G-containing RNA molecules, providing crucial insights into the regulation of RNA stability and function.
These application notes provide detailed protocols for utilizing this compound to investigate RNA modification dynamics and discuss its applications in drug development.
Data Presentation
The following table presents representative quantitative data on the half-life of 1-methylguanosine (m1G) in the total RNA of various human cell lines under different conditions. This data, while hypothetical, is based on typical RNA turnover rates observed in published literature and serves to illustrate the type of quantitative information that can be obtained using the described protocols. Actual results will vary depending on the specific experimental conditions, cell type, and the RNA species being analyzed.
Table 1: Representative Half-lives of 1-Methylguanosine (m1G) in Total RNA of Different Human Cell Lines
| Cell Line | Condition | m1G Half-life (hours) |
| HeLa | Untreated | 9.2 |
| HeLa | Drug Treatment X | 6.8 |
| HEK293T | Untreated | 11.5 |
| HEK293T | Drug Treatment Y | 14.1 |
| A549 | Untreated | 8.1 |
| A549 | Hypoxia (1% O₂) | 6.3 |
Experimental Protocols
Protocol 1: Metabolic Pulse-Chase Labeling of Cultured Cells with this compound
This protocol outlines a pulse-chase experiment to metabolically label newly synthesized RNA with this compound and subsequently monitor its turnover.
Materials:
-
This compound
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), RNase-free
-
RNA extraction reagent (e.g., TRIzol)
-
Nuclease-free water
Procedure:
-
Cell Seeding and Growth: Culture the desired cell line (e.g., HeLa, HEK293T, A549) in standard growth medium until the cells reach approximately 80% confluency.
-
Pulse Phase - Labeling:
-
Prepare the "pulse" medium by supplementing the standard growth medium with this compound to a final concentration of 100 µM.
-
Aspirate the standard growth medium from the cells, wash the cell monolayer once with pre-warmed sterile PBS, and then add the pulse medium.
-
Incubate the cells for a defined "pulse" period, typically 12 to 24 hours, to allow for the incorporation of this compound into newly transcribed RNA.
-
-
Chase Phase - Turnover Monitoring:
-
Following the pulse period, aspirate the pulse medium.
-
Wash the cells twice with a generous volume of pre-warmed sterile PBS to completely remove the labeled nucleoside.
-
Add fresh, unlabeled standard growth medium to initiate the "chase" phase.
-
Harvest cells at designated time points throughout the chase period (e.g., 0, 2, 4, 8, 12, and 24 hours) to track the decay of the labeled RNA.
-
-
RNA Isolation:
-
At each time point, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the culture dish using an RNA extraction reagent like TRIzol, following the manufacturer's instructions.
-
Purify the total RNA, ensuring to minimize RNase contamination.
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Store the purified RNA samples at -80°C until they are ready for mass spectrometry analysis.
-
Protocol 2: RNA Digestion and LC-MS/MS Analysis for this compound Quantification
This protocol describes the enzymatic digestion of RNA into single nucleosides and the subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the relative amounts of labeled and unlabeled 1-methylguanosine.
Materials:
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
-
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with a C18 reversed-phase column
Procedure:
-
Enzymatic Digestion of RNA:
-
In a nuclease-free microcentrifuge tube, combine 1-5 µg of the purified total RNA with Nuclease P1 in an appropriate buffer (e.g., ammonium acetate buffer).
-
Incubate the reaction at 37°C for 2 hours.
-
Add Bacterial Alkaline Phosphatase (BAP) to the reaction mixture to dephosphorylate the nucleoside monophosphates.
-
Continue the incubation at 37°C for an additional 2 hours.
-
-
Sample Preparation for LC-MS/MS:
-
Terminate the enzymatic reaction and remove the enzymes by passing the digest through a 10 kDa molecular weight cutoff filter.
-
Lyophilize the filtered sample and resuspend it in an appropriate volume of LC-MS grade water for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared nucleoside sample onto the LC-MS/MS system.
-
Separate the nucleosides using a C18 column with a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Operate the mass spectrometer in positive ion mode and use Multiple Reaction Monitoring (MRM) to detect and quantify 1-methylguanosine (m1G) and this compound. The following mass transitions are typically monitored:
-
1-Methylguanosine (m1G): Precursor ion (m/z) 298.1 → Product ion (m/z) 166.1
-
This compound: Precursor ion (m/z) 301.1 → Product ion (m/z) 169.1
-
-
-
Data Analysis and Half-Life Calculation:
-
For each time point, integrate the peak areas corresponding to both m1G and m1G-d3.
-
Calculate the fraction of labeled m1G remaining at each chase time point relative to the 0-hour time point.
-
Plot the natural logarithm of the fraction of remaining this compound against time.
-
The degradation rate constant (k) is determined from the slope of the linear regression of this plot.
-
The half-life (t₁/₂) of m1G is then calculated using the equation: t₁/₂ = -ln(2) / k .
-
Mandatory Visualizations
Caption: A schematic of the experimental workflow.
Caption: Overview of m1G synthesis, turnover, and labeling.
Applications in Drug Development
The ability to quantitatively measure the dynamics of RNA modifications opens up new avenues for drug discovery and development.
-
Target Identification and Validation: By profiling m1G turnover rates across different disease models, novel enzymatic regulators of RNA stability can be identified and validated as potential therapeutic targets.
-
Pharmacodynamic Biomarker Development: Changes in the half-life of m1G can serve as a sensitive pharmacodynamic biomarker to assess the in vivo efficacy of drugs targeting RNA methyltransferases or demethylases.
-
Elucidation of Drug Mechanism of Action: For compounds with known effects on gene expression, metabolic labeling with this compound can help determine if the drug's mechanism involves the alteration of RNA stability through changes in m1G modification.
By providing a robust and quantitative method to study RNA modification dynamics, the use of this compound offers a valuable tool for advancing our understanding of RNA biology and for the development of novel therapeutics.
Application Notes and Protocols for the Chemical Synthesis of Specifically Deuterated Nucleosides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of specifically deuterated nucleosides. Site-specific incorporation of deuterium (B1214612) into nucleosides is a powerful tool in various fields, including structural biology, mechanistic enzymology, and drug development. Deuterated nucleosides serve as invaluable probes in NMR spectroscopy for simplifying complex spectra and for studying the structure and dynamics of nucleic acids.[1][2][3] Furthermore, the "deuterium effect" is increasingly being exploited in drug design to enhance metabolic stability and improve pharmacokinetic profiles.[4][5][6][7]
This document outlines key chemical and enzymatic strategies for site-specific deuteration of both the sugar and base moieties of nucleosides, provides tabulated quantitative data for easy comparison of methods, and offers detailed experimental protocols for selected key reactions.
Synthetic Strategies for Specific Deuteration
The synthesis of specifically deuterated nucleosides can be broadly categorized into two main approaches: chemical synthesis and enzymatic methods. Chemical synthesis offers versatility in targeting specific sites, while enzymatic methods can provide high stereoselectivity and efficiency for certain transformations.[3]
1. Deuteration of the Sugar Moiety:
Site-specific deuteration of the ribose or deoxyribose ring is crucial for detailed conformational analysis of nucleosides and oligonucleotides by NMR.[8] Common strategies include:
-
Stereoselective Reduction of Keto-Nucleosides: This is a widely used method for introducing deuterium at the 2' and 3'-positions.[9][10][11] A protected nucleoside is oxidized to the corresponding keto-nucleoside, which is then reduced with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or sodium triacetoxyborodeuteride, to introduce deuterium with high stereospecificity.[10][11]
-
Deprotonation-Deuteration of Carboxylic Esters: This method is effective for deuteration at the 4'-position. The 5'-hydroxyl group is oxidized to a carboxylic acid and esterified. Subsequent deprotonation at the 4'-position followed by quenching with a deuterium source (e.g., D₂O) introduces the deuterium atom.[12]
-
Radical-based Reactions: Radical deoxygenation or dehalogenation using reagents like tributyltin deuteride (B1239839) (Bu₃SnD) can be employed for deuteration at various positions, often starting from appropriately functionalized sugar precursors.
2. Deuteration of the Nucleobase:
Deuteration of the purine (B94841) and pyrimidine (B1678525) bases is useful for simplifying the aromatic region of NMR spectra and for studying hydrogen bonding interactions.[2] Key methods include:
-
Hydrogen-Isotope Exchange (HIE) Reactions: These reactions, often catalyzed by metals like palladium or ruthenium, facilitate the exchange of protons on the nucleobase with deuterium from a deuterium source such as D₂O or D₂ gas.[13][14] This method can be highly efficient for deuterating positions like C8 of purines and C5/C6 of pyrimidines.[13][14]
-
Bisulfite-Catalyzed Exchange: For pyrimidines like cytosine and uridine, bisulfite can catalyze the exchange of the proton at the C5 position with deuterium from D₂O.[15]
-
Multi-step Synthesis from Deuterated Precursors: This approach involves the synthesis of the nucleobase from smaller, already deuterated building blocks, followed by glycosylation to form the desired nucleoside.
3. Enzymatic Synthesis:
Enzymatic approaches offer high specificity and can be particularly useful for the synthesis of deuterated ribonucleotides.[16] A common strategy involves:
-
One-pot Enzymatic Synthesis: Starting from a specifically deuterated ribose, a series of enzymatic reactions catalyzed by enzymes like ribokinase, PRPP synthetase, and various phosphoribosyltransferases can convert the deuterated sugar into the corresponding nucleoside monophosphate, diphosphate (B83284), and finally triphosphate.[16]
Quantitative Data Summary
The following tables summarize quantitative data from various reported methods for the synthesis of specifically deuterated nucleosides.
Table 1: Deuterium Incorporation and Yields for Sugar Moiety Deuteration
| Target Position | Nucleoside | Method | Deuterating Agent | Deuterium Incorporation (%) | Overall Yield (%) | Reference |
| 3' | Thymidine (B127349) | Stereospecific reduction of 3'-keto thymidine | Sodium triacetoxyborodeuteride | >95 | 85 (reduction step) | [10] |
| 3' | 2'-Deoxyuridine | Stereospecific reduction of 3'-keto-2'-deoxyuridine | Sodium triacetoxyborodeuteride | >95 | 83 (reduction step) | [10] |
| 4' | Thymidine | Deprotonation-deuteration of 5'-carboxylic ester | D₂O | >95 | 16 (from thymidine) | [12] |
| 5' | 2'-Deoxyuridine | Reduction of 5-oxosugar derivative | Deuterated Alpine-Borane | Not specified | 78 (from chlorosugar) | [17] |
| 1', 4', 5' | Ribonucleotides & Deoxyribonucleotides | Enzymatic conversion of deuterated ribose | - | 96 ± 1 | Not specified | [8] |
Table 2: Deuterium Incorporation and Yields for Nucleobase Deuteration
| Target Position | Nucleoside | Method | Catalyst/Reagent | Deuterium Incorporation (%) | Isolated Yield (%) | Reference |
| 2 and 8 | Adenosine (B11128) | Pd/C-catalyzed H-D exchange | Pd/C, D₂O | 95 (at C2), 98 (at C8) | 91 | [14] |
| 2 and 8 | 2'-Deoxyadenosine (B1664071) | Pd/C-catalyzed H-D exchange | Pd/C, D₂O | 94 (at C2), 98 (at C8) | 90 | [14] |
| 8 | Guanosine | RuNp-catalyzed H-D exchange | RuNp@PVP, D₂ gas | 67-100 | High | [13] |
| 6 | Pyrimidines | H-D exchange with DMSO-d₆ | DMSO-d₆ | High | High | [2] |
Table 3: Yields for Enzymatic Synthesis of Deuterated Ribonucleoside Triphosphates (NTPs)
| NTP | Synthesis Time (h) | Yield (%) | Reference |
| ATP | 5-15 | 85-96 | [16] |
| GTP | 20-24 | 61-76 | [16] |
| UTP | 12-24 | 54-86 | [16] |
| CTP | 5-10 | 95-99 | [16] |
Experimental Protocols
Protocol 1: Stereospecific Synthesis of 3'-Deuterated Thymidine
This protocol is adapted from the work of Chirakul and Sigurdsson and involves the stereospecific reduction of a 3'-keto intermediate.[10][11]
Step 1: Oxidation of 5'-O-DMT-thymidine to 3'-keto-5'-O-DMT-thymidine
-
Dissolve 5'-O-dimethoxytrityl (DMT) thymidine in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add an oxidizing agent, for example, pyridinium (B92312) dichromate (PDC).
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product using silica (B1680970) gel chromatography to obtain 3'-keto-5'-O-DMT-thymidine.
Step 2: Stereoselective Reduction to 3'-Deutero-5'-O-DMT-thymidine
-
Dissolve the 3'-keto-5'-O-DMT-thymidine from Step 1 in a dry, aprotic solvent like tetrahydrofuran (B95107) (THF).
-
Add sodium triacetoxyborodeuteride (NaBD(OAc)₃), which can be formed in situ from sodium borodeuteride (NaBD₄) and acetic acid.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by silica gel chromatography to yield 3'-deutero-5'-O-DMT-thymidine. The reported yield for the reduction step is 85%.[10]
Protocol 2: Pd/C-Catalyzed H-D Exchange for Deuteration of 2'-Deoxyadenosine at C2 and C8
This protocol is based on the method developed for base-selective deuteration of nucleosides.[14]
-
To a solution of 2'-deoxyadenosine in D₂O, add 10% Palladium on activated carbon (Pd/C) catalyst.
-
Place the reaction mixture in a pressure vessel and introduce hydrogen gas (H₂) atmosphere (this is reported to facilitate the exchange).
-
Heat the reaction mixture to 110-160 °C and stir for a specified period (e.g., 24 hours).
-
After cooling to room temperature, filter the reaction mixture to remove the Pd/C catalyst.
-
Lyophilize the filtrate to obtain the deuterated 2'-deoxyadenosine.
-
The reported deuterium incorporation is nearly quantitative at the C8 position and high at the C2 position, with high isolated yields.[14]
Protocol 3: One-Pot Enzymatic Synthesis of Specifically Deuterated ATP
This protocol is a generalized procedure based on the work describing the enzymatic synthesis of a complete set of deuterated nucleotides.[16]
-
Reaction Mixture Preparation: Prepare a buffered solution containing a specifically deuterated ribose (e.g., [1'-²H]-D-ribose), ATP (as a phosphate (B84403) donor), phosphoenolpyruvate (B93156) (PEP, as an energy source), and necessary salts (e.g., MgCl₂).
-
Enzyme Addition (Phase 1): Add the following enzymes to the reaction mixture:
-
Ribokinase: To phosphorylate the deuterated ribose to ribose-5-phosphate (B1218738) (R-5-P).
-
PRPP Synthetase: To convert R-5-P to 5-phosphoribosyl-α-1-pyrophosphate (PRPP).
-
Myokinase and Pyruvate Kinase: To regenerate ATP consumed in the reactions.
-
-
Incubation (Phase 1): Incubate the mixture at 37 °C and monitor the formation of PRPP.
-
Enzyme and Base Addition (Phase 2): Once PRPP is formed, add adenine (B156593) and adenine phosphoribosyltransferase (APRT) to synthesize adenosine monophosphate (AMP).
-
Incubation (Phase 2): Continue the incubation at 37 °C. The AMP will be further phosphorylated to adenosine diphosphate (ADP) and then to adenosine triphosphate (ATP) by the enzymes already present in the mixture.
-
Monitoring and Purification: Monitor the formation of ATP by high-performance liquid chromatography (HPLC). Once the reaction is complete, purify the deuterated ATP using chromatographic techniques such as ion-exchange or boronate affinity chromatography.[16]
Visualizations
Caption: Workflow for 3'-deuterated thymidine synthesis.
Caption: Strategies for specific nucleoside deuteration.
Caption: Enzymatic pathway for deuterated ATP synthesis.
References
- 1. The synthesis of deuterionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An efficient and economic site-specific deuteration strategy for NMR studies of homologous oligonucleotide repeat sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO1993025566A1 - Deuterated nucleosides - Google Patents [patents.google.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 6. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A general synthesis of specifically deuterated nucleotides for studies of DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Stereospecific syntheses of 3'-deuterated pyrimidine nucleosides and their site-specific incorporation into DNA. | Semantic Scholar [semanticscholar.org]
- 10. snorrisi.hi.is [snorrisi.hi.is]
- 11. Stereospecific syntheses of 3'-deuterated pyrimidine nucleosides and their site-specific incorporation into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.ucla.edu [chem.ucla.edu]
- 13. Efficient Access to Deuterated and Tritiated Nucleobase Pharmaceuticals and Oligonucleotides using Hydrogen‐Isotope Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 14. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 15. researchgate.net [researchgate.net]
- 16. scienceopen.com [scienceopen.com]
- 17. Stereoselective Nucleoside Deuteration for NMR Studies of DNA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve signal intensity of 1-Methylguanosine-d3 in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal intensity of 1-Methylguanosine-d3 in Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.
Troubleshooting Guide: Low Signal Intensity of this compound
Low signal intensity for this compound can stem from various factors throughout the analytical workflow. This guide provides a systematic approach to identify and resolve the root cause of the issue.
DOT Script for Troubleshooting Workflow:
Figure 1: A step-by-step workflow for troubleshooting low signal intensity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal intensity for this compound in LC-MS?
A1: Low signal intensity can be attributed to several factors:
-
Suboptimal Sample Preparation: Inefficient extraction from the sample matrix, degradation of the analyte, or the presence of ion-suppressing matrix components can significantly reduce the signal.
-
Inappropriate LC Conditions: The choice of chromatographic column and mobile phase composition is critical for retaining and eluting this compound as a sharp peak. Poor peak shape leads to a lower apparent signal.
-
Non-optimized MS Parameters: Incorrect ionization mode, suboptimal ion source settings, or inappropriate precursor and product ion selection for MS/MS analysis will result in poor sensitivity.
Q2: Which LC column is best suited for this compound analysis?
A2: Due to its polar nature, this compound is often analyzed using Hydrophilic Interaction Liquid Chromatography (HILIC) columns.[1] HILIC columns provide good retention for polar compounds that are not well-retained on traditional C18 columns. However, reversed-phase C18 columns can also be used, typically with a highly aqueous mobile phase and appropriate additives to enhance retention.[1]
Q3: What mobile phase additives can enhance the signal of this compound?
A3: Mobile phase additives play a crucial role in the ionization efficiency of an analyte. For this compound, which is typically analyzed in positive ion mode, acidic additives are commonly used to promote protonation.
-
Formic acid (0.1%) is a widely used additive that provides protons for electrospray ionization (ESI) and helps to achieve good peak shapes.
-
Ammonium (B1175870) acetate (B1210297) or ammonium formate can be used to control the pH and improve chromatographic performance.[2][3] The choice and concentration of the additive should be optimized for your specific application.
Q4: What are the expected precursor and product ions for this compound in MS/MS analysis?
A4: In positive ion mode ESI, this compound will be detected as the protonated molecule [M+H]+. The most common fragmentation pathway for guanosine (B1672433) and its derivatives involves the cleavage of the glycosidic bond, resulting in the loss of the ribose sugar and the formation of the protonated methylguanine base. The specific m/z values will depend on the deuteration of your standard. For non-deuterated 1-Methylguanosine (C11H15N5O5), the protonated molecule is at m/z 298.2. The primary product ion would correspond to the protonated 1-methylguanine (B1207432) base at m/z 166.1. For the d3-labeled version, these masses will be shifted accordingly.
Q5: How can I minimize matrix effects when analyzing biological samples?
A5: Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte, are a common challenge. To mitigate these effects:
-
Improve Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components before LC-MS analysis.
-
Optimize Chromatography: Adjust the LC gradient to separate this compound from the majority of matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard like this compound itself is the best choice to compensate for matrix effects, as it will be affected similarly to the analyte of interest.
Experimental Protocols
Protocol 1: Sample Preparation from Urine
This protocol is a simplified method for the extraction of methylated nucleosides from urine samples.[1]
-
Sample Dilution: Dilute the urine sample with acetonitrile. A common ratio is 1:1 (v/v).
-
Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins and other macromolecules.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS analysis.
Protocol 2: General LC-MS/MS Method for Modified Nucleosides
This protocol provides a starting point for developing an LC-MS/MS method for this compound. Optimization will be required for your specific instrument and application.
DOT Script for LC-MS Workflow:
Figure 2: A generalized workflow for the LC-MS analysis of this compound.
Liquid Chromatography Parameters:
| Parameter | HILIC Method | C18 Method |
| Column | e.g., SeQuant ZIC-HILIC | e.g., Agilent ZORBAX Eclipse Plus C18 |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with high %B, decrease to elute | Start with low %B, increase to elute |
| Flow Rate | 0.2 - 0.4 mL/min | 0.2 - 0.4 mL/min |
| Column Temp. | 30 - 40 °C | 30 - 40 °C |
| Injection Vol. | 5 - 20 µL | 5 - 20 µL |
Mass Spectrometry Parameters:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]+ of this compound |
| Product Ion (Q3) | Fragment ion (e.g., protonated base) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temp. | 120 - 150 °C |
| Desolvation Temp. | 350 - 500 °C |
| Nebulizer Gas | Nitrogen, optimize for stable spray |
| Collision Energy | Optimize for maximum product ion intensity |
Data Presentation
The following table summarizes the impact of different mobile phase additives on the signal intensity of a representative polar compound, illustrating the importance of method optimization. While specific data for this compound is not provided, the trend is generally applicable to similar polar analytes.
Table 1: Relative Signal Intensity with Different Mobile Phase Additives
| Mobile Phase Additive (in Water/Acetonitrile) | Relative Signal Intensity (%) |
| 0.1% Formic Acid | 100 |
| 0.1% Acetic Acid | 85 |
| 10 mM Ammonium Formate | 120 |
| 10 mM Ammonium Acetate | 110 |
Note: This data is illustrative and the optimal additive should be determined empirically for this compound.
References
- 1. Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Proper Storage and Handling of Deuterated Nucleoside Standards
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analysis often hinge on the integrity of internal standards. Deuterated nucleoside standards, while widely used, require specific storage and handling procedures to ensure their stability and prevent issues like isotopic exchange, which can compromise experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of these critical reagents.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for deuterated nucleoside standards?
A1: Proper storage is critical to maintain the isotopic and chemical purity of deuterated nucleoside standards. Most should be stored in cool, dry conditions, protected from light and moisture.[1] For many standards, refrigeration is recommended; however, you should always refer to the manufacturer's certificate of analysis for specific storage instructions.[1] Key considerations include temperature, light exposure, and atmospheric conditions. For solids or lyophilized powders, storage at -20°C or colder in a desiccator is recommended to protect from moisture.[2] Solutions should be stored in well-sealed vials at low temperatures (typically 2-8°C or -20°C) and protected from light, especially for photosensitive compounds.[2]
Q2: How does moisture affect deuterated nucleoside standards?
A2: Many deuterated products are hygroscopic and can readily absorb moisture from the atmosphere.[1] This is problematic as it can lead to hydrogen-deuterium (H-D) exchange, where deuterium (B1214612) atoms on the standard are replaced by hydrogen from water, compromising the isotopic purity of the standard.[1] To minimize water contamination, handle standards in a dry atmosphere (e.g., under dry nitrogen or argon) and use thoroughly dried glassware.[1]
Q3: What is hydrogen-deuterium (H-D) exchange and how can it be prevented?
A3: H-D exchange is a chemical reaction where a deuterium atom in a molecule is swapped with a proton (hydrogen atom) from the surrounding environment, such as from solvent molecules or atmospheric moisture.[1] This process can reduce the isotopic enrichment of your standard, leading to inaccurate quantification.[1] To prevent H-D exchange:
-
Avoid Protic Solvents: Do not dissolve or store standards in acidic or basic solutions unless specified, as these can catalyze the exchange.[1][2] High-purity aprotic solvents like acetonitrile (B52724) or methanol (B129727) are generally recommended.[2]
-
Use a Dry Environment: Handle all materials under an inert, dry atmosphere.[1]
-
Consider Label Position: Deuterium labels on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[3][4] Whenever possible, use standards where deuterium atoms are on stable, non-exchangeable positions.[5]
-
Control pH: The rate of exchange is highly dependent on pH and increases significantly under basic conditions.[6]
Q4: Can I mix multiple deuterated standards in a single stock solution?
A4: While it is possible to create a mixed stock solution, it is generally recommended to prepare individual stock solutions for each deuterated standard.[2] This provides greater flexibility and avoids potential cross-reactivity or differing stability of the standards in a mixture.
Q5: How should I reconstitute a lyophilized deuterated nucleoside standard?
A5: To prevent condensation, allow the lyophilized standard to equilibrate to room temperature before opening.[3] All manipulations should be performed in a dry, inert atmosphere.[1] Accurately weigh the required amount of the standard and dissolve it in a suitable high-purity solvent (e.g., methanol, acetonitrile) in a Class A volumetric flask.[1][3]
Data Presentation: Storage Recommendations
Table 1: General Storage Conditions for Deuterated Nucleoside Standards
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or below | Long-term (Years) | Store in a desiccator to protect from moisture.[2] |
| In Aprotic Solvent | 2-8°C | Short to Medium-term (Weeks to Months) | Protect from light (use amber vials). Ensure the container is well-sealed.[2] |
| In Aqueous/Protic Solvent | 2-8°C | Short-term (Hours to Days) | Not recommended for long-term storage due to the risk of H/D exchange. Prepare fresh as needed for immediate use.[2] |
Note: These are general guidelines. Always consult the manufacturer's documentation for specific stability data.
Troubleshooting Guides
Issue 1: Low or Inconsistent Internal Standard Signal
-
Possible Cause: Degradation of the standard due to improper storage or handling.[3]
-
Possible Cause: Inefficient ionization of the standard.
-
Solution: Optimize the ionization source parameters for the specific deuterated standard.[7]
-
-
Possible Cause: Ion suppression from matrix components.
Issue 2: Inaccurate or Inconsistent Quantitative Results
-
Possible Cause: Lack of co-elution between the analyte and the deuterated standard. Deuterated compounds may have slightly shorter retention times in reversed-phase chromatography.[8]
-
Possible Cause: Isotopic exchange (H/D back-exchange).
-
Possible Cause: Presence of isotopic or chemical impurities in the standard.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Standard Solutions
This protocol outlines the preparation of a deuterated internal standard stock solution and subsequent working solutions.
Materials:
-
Lyophilized deuterated nucleoside standard
-
High-purity aprotic solvent (e.g., LC-MS grade methanol or acetonitrile)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Calibrated pipettes
-
Amber, tightly sealed vials
Procedure:
-
Equilibration: Allow the sealed container of the lyophilized standard to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.[1]
-
Weighing: Under an inert atmosphere (e.g., in a glove box or under a stream of dry nitrogen), accurately weigh the required amount of the standard.[1]
-
Dissolution: Quantitatively transfer the weighed standard to an appropriate Class A volumetric flask.[3] Add a small amount of the chosen solvent to dissolve the standard completely.[3]
-
Dilution: Once dissolved, dilute the solution to the mark with the solvent.[3]
-
Mixing: Stopper the flask and mix thoroughly by inverting the flask multiple times.[3]
-
Storage of Stock Solution: Transfer the stock solution to a labeled, amber, tightly sealed vial and store at -20°C.[2]
-
Preparation of Working Solution: On the day of the experiment, allow the stock solution to warm to room temperature. Perform serial dilutions of the stock solution with the appropriate solvent (often the mobile phase) to create a working solution at the desired concentration for spiking into your samples.[2]
Mandatory Visualizations
Caption: Experimental workflow for preparing deuterated nucleoside standard solutions.
Caption: Troubleshooting logic for issues with deuterated nucleoside standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Isotope Dilution Mass Spectrometry (IDMS)
Welcome to the technical support center for Isotope Dilution Mass Spectrometry (IDMS). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome common challenges encountered during IDMS experiments.
Troubleshooting Guides
This section provides solutions in a question-and-answer format to address specific issues that can arise during IDMS experiments, potentially compromising the accuracy and precision of your results.
Question: My final calculated analyte concentration is unexpectedly high or low. What are the possible causes and how can I fix this?
Answer: Inaccurate final concentrations are a frequent challenge in IDMS. The root cause can often be traced to several key areas of the experimental workflow. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Troubleshooting Inaccurate Concentration Results
| Potential Cause | Description | Corrective Action |
| Inaccurate Spike Concentration | The certified concentration of your isotopic spike may be incorrect, or it may have changed over time due to factors like solvent evaporation. An inaccurate spike concentration is a major source of error in isotope dilution analysis.[1] | 1. Verify Certificate of Analysis: Double-check the certificate of analysis for the isotopic spike. 2. Perform Reverse IDMS: Calibrate the spike concentration against a primary standard of natural isotopic abundance using a reverse isotope dilution experiment.[1][2] 3. Proper Storage: Store spike solutions in tightly sealed vials at the recommended temperature to minimize evaporation.[2] |
| Incomplete Isotopic Equilibration | The isotopically labeled standard (spike) and the analyte in the sample have not fully mixed and reached equilibrium before analysis. This is a critical step for accurate quantification.[2] | 1. Ensure Complete Dissolution: The sample must be fully dissolved before adding the spike. For solid samples, complete digestion is necessary. 2. Increase Equilibration Time: Allow more time for the spike and analyte to mix. Gentle agitation or heating (if the analyte is stable) can facilitate this process. 3. Optimize for Complex Matrices: For complex matrices, consider different sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and spike, which can improve equilibration. |
| Isobaric Interferences | Other ions with the same nominal mass as the analyte or spike isotopes are interfering with the measurement. This leads to an artificially high signal for one or both isotopes. | 1. High-Resolution Mass Spectrometry: Use high-resolution mass spectrometry to separate the analyte and interfering ions based on their small mass difference. 2. Chemical Separation: Employ chromatographic techniques (e.g., HPLC, GC) to remove the interfering species before mass analysis. 3. Collision/Reaction Cells: Utilize collision/reaction cell technology in ICP-MS to remove polyatomic interferences. |
| Matrix Effects | Components of the sample matrix co-elute with the analyte and interfere with the ionization process, causing ion suppression or enhancement. | 1. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. 2. Matrix-Matching: Prepare calibration standards in a matrix that is similar to the sample matrix. 3. Improved Sample Preparation: Optimize sample cleanup procedures (e.g., SPE, LLE) to remove matrix components. |
| Suboptimal Spike-to-Analyte Ratio | The precision of the isotope ratio measurement is dependent on the relative amounts of the analyte and the spike. An extreme ratio can lead to higher measurement uncertainty. | 1. Aim for a Ratio Close to 1: A spike-to-analyte ratio near unity is generally optimal. 2. Preliminary Analysis: If the analyte concentration is unknown, perform a preliminary analysis to estimate it and then adjust the amount of spike accordingly. |
| Mass Bias | The mass spectrometer's detector may have a different response to ions of different masses, leading to an inaccurate measurement of the isotope ratio. | 1. Instrument Calibration: Calibrate the instrument using a standard of known isotopic composition. 2. Mass Bias Correction: Apply a mass bias correction model (e.g., linear, power, or exponential) to the measured isotope ratios. |
| Inconsistent Aliquoting | Variations in the volumes of sample and spike added will lead to inconsistent isotope ratios and variable final concentrations. | 1. Use Calibrated Equipment: Employ calibrated pipettes for all liquid handling. For the highest accuracy, use gravimetric measurements. 2. Ensure Homogeneity: Thoroughly mix all solutions before taking aliquots. |
Logical Workflow for Troubleshooting Inaccurate Results
References
Avoiding matrix effects in the quantification of RNA modifications
Welcome to the technical support center for the quantification of RNA modifications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on avoiding and mitigating matrix effects in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of RNA modifications?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3][4] In the context of quantifying RNA modifications by liquid chromatography-mass spectrometry (LC-MS), these effects can lead to either ion suppression or enhancement, causing inaccurate and unreliable quantification.[1][2] Endogenous and exogenous components of the biological sample, such as salts, lipids, and proteins, that are not the analyte of interest but are present in the sample extract can cause these effects.[1]
The two most common atmospheric pressure ionization (API) techniques, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are both susceptible to matrix effects, with ESI being generally more prone to ion suppression.[1][3] Matrix components can interfere with the ionization process by competing with the analyte for charge, altering the surface tension of droplets, or affecting the efficiency of solvent evaporation in the ion source.[1][2]
Q2: What are the common signs of matrix effects in my LC-MS data?
A: Several signs can indicate the presence of matrix effects in your data:
-
Poor reproducibility: High variability in analyte signal intensity across replicate injections of the same sample.
-
Inaccurate quantification: Discrepancies between expected and measured concentrations, especially when comparing calibration standards prepared in neat solvent versus those in a biological matrix.
-
Non-linear calibration curves: Loss of linearity, especially at lower or higher concentrations.
-
Peak shape distortion: Tailing or fronting of chromatographic peaks.[5]
-
Signal suppression or enhancement: A noticeable decrease or increase in the analyte signal when moving from a simple matrix (like buffer) to a complex one (like plasma or tissue extract).[1]
Q3: How can I detect and quantify matrix effects in my assay?
A: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[6][7] A constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any deviation from the stable baseline signal of the infused analyte indicates a matrix effect at that specific retention time.[6][7]
-
Post-Extraction Spike: This method provides a quantitative measure of the matrix effect.[6][8] It involves comparing the signal response of an analyte spiked into a blank matrix after extraction with the signal response of the same amount of analyte in a neat solvent. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
Troubleshooting Guides
Issue 1: I am observing significant ion suppression in my RNA modification analysis.
This is a common issue when analyzing complex biological samples. The following troubleshooting steps can help mitigate ion suppression.
Caption: A stepwise workflow for troubleshooting and mitigating ion suppression in LC-MS analysis.
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. Consider switching to a more effective cleanup method.[7][9]
-
Solid-Phase Extraction (SPE): Often provides cleaner extracts than protein precipitation (PPT) or liquid-liquid extraction (LLE).[10][11] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a wide range of interferences.[11]
-
HybridSPE: This technique is designed to effectively remove both proteins and phospholipids, which are major sources of matrix effects in plasma and serum samples.[10]
-
Hybridization-Based Extraction: For targeted analysis of specific RNA sequences, using complementary oligonucleotide probes immobilized on magnetic beads can offer superior clean-up by selectively capturing the target RNA, allowing for extensive washing to remove non-specific matrix components.[12]
-
-
Modify Chromatographic Conditions: Adjusting the LC method can help separate the analyte of interest from co-eluting matrix components.[7][9]
-
Gradient Optimization: Modify the gradient slope to improve the resolution between your analyte and interfering peaks.
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, PFP, HILIC) to alter the selectivity of the separation.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable method to compensate for matrix effects.[6][13] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N).[14] It will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate correction during data analysis.
-
Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[8][9][15]
Issue 2: My quantification results are inconsistent across different sample batches.
This can be due to lot-to-lot variability in the biological matrix.
-
Evaluate Multiple Matrix Lots: During method development, it is crucial to test at least six different lots of the blank biological matrix to assess the variability of the matrix effect.[7]
-
Develop a Robust Sample Preparation Method: A rugged and efficient sample cleanup procedure will be less susceptible to variations in the matrix composition.[7]
-
Employ a SIL-IS: As mentioned previously, a SIL-IS is the best way to account for variability in matrix effects between different samples.
Experimental Protocols
Protocol 1: General Workflow for RNA Modification Quantification by LC-MS/MS
This protocol outlines the key steps for the analysis of RNA modifications.
Caption: General experimental workflow for the quantification of RNA modifications using LC-MS/MS.[16][17]
Methodology:
-
RNA Isolation: Isolate total RNA from cells or tissues using a standard method such as phenol-chloroform extraction or a commercial kit.[16][17][18]
-
RNA Purification: Purify the RNA of interest (e.g., mRNA, tRNA) if necessary.[16][17]
-
Enzymatic Hydrolysis: Digest the purified RNA into its constituent nucleosides using a cocktail of enzymes such as nuclease P1 and phosphodiesterase, followed by dephosphorylation with alkaline phosphatase.[18][19]
-
Internal Standard Addition: Add a known amount of a stable isotope-labeled internal standard (SILIS) mixture to each sample.[14][16][17] This is critical for accurate quantification.
-
LC-MS/MS Analysis: Separate the nucleosides using reversed-phase liquid chromatography and detect them using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[12][19]
-
Data Analysis: Quantify the amount of each modified nucleoside by comparing the peak area of the endogenous nucleoside to that of its corresponding SIL-IS.
Protocol 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the effectiveness of common techniques.
| Sample Preparation Technique | Principle | Effectiveness in Removing Phospholipids | Effectiveness in Removing Proteins |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent. | Ineffective | Effective |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away. | Moderately Effective | Moderately Effective |
| HybridSPE | A combined protein precipitation and phospholipid removal technique. | Highly Effective | Highly Effective |
Data summarized from literature comparing these techniques.[10]
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nebiolab.com [nebiolab.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Benefits of stable isotope labeling in RNA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 19. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatografphic Separation of m1G, m2G, and m7G Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of the methylguanosine isomers 1-methylguanosine (B33566) (m1G), N2-methylguanosine (m2G), and 7-methylguanosine (B147621) (m7G).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating m1G, m2G, and m7G isomers?
The main challenges stem from their structural similarity. As isomers, they have the same mass, making them indistinguishable by mass spectrometry alone without prior chromatographic separation. Their similar polarity and hydrophobicity also make achieving baseline resolution difficult with standard reversed-phase chromatography.
Q2: Which chromatographic techniques are most effective for separating these isomers?
Due to the polar nature of these compounds, traditional reversed-phase chromatography is often insufficient. The most successful approaches include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent. HILIC is well-suited for retaining and separating highly polar compounds like methylguanosine isomers.[1][2]
-
Mixed-Mode Chromatography (MMC): This method utilizes stationary phases with multiple interaction modes, such as a combination of reversed-phase and ion-exchange properties.[3][4] This dual functionality can provide unique selectivity for closely related isomers.
Q3: What are the recommended mobile phases for separating these isomers?
For HILIC separations, a typical mobile phase consists of a high percentage of acetonitrile (B52724) (e.g., 85-95%) with an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) at a slightly acidic to neutral pH. For mixed-mode chromatography, the mobile phase composition will depend on the specific stationary phase chemistry but often involves a gradient of increasing salt concentration (for the ion-exchange component) and/or a change in the organic modifier concentration (for the reversed-phase component).
Q4: What type of chromatography column is recommended?
The choice of column is critical for a successful separation.
-
For HILIC: A column with a polar stationary phase such as bare silica (B1680970), amide, or diol is recommended.
-
For Mixed-Mode: Columns with combined C18 and anion or cation exchange functionalities are a good choice.
Using columns with smaller particle sizes (e.g., sub-2 µm) in conjunction with Ultra-High-Performance Liquid Chromatography (UHPLC) systems can significantly improve resolution and reduce run times.
Q5: How does mass spectrometry aid in the identification of these isomers?
While the isomers have the same parent mass, their fragmentation patterns upon collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) can differ. The characteristic product ions generated for each isomer can be used for unambiguous identification and quantification, even if they are not perfectly separated chromatographically. Fourier transform mass spectrometry has been used to differentiate these isomers based on their fragmentation spectra.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of m1G, m2G, and m7G isomers.
Issue 1: Poor Resolution and Co-elution of Isomers
-
Possible Cause 1: Inappropriate Column Chemistry. The selectivity of the column may not be suitable for these isomers.
-
Solution: Switch to a different chromatographic mode. If you are using reversed-phase, try HILIC or mixed-mode chromatography. If using HILIC, try a different polar stationary phase (e.g., switch from a bare silica to an amide-based column).
-
-
Possible Cause 2: Mobile Phase Composition is Not Optimal. The elution strength or selectivity of the mobile phase may need adjustment.
-
Solution (HILIC):
-
Adjust the organic solvent concentration. A lower percentage of acetonitrile will generally decrease retention.
-
Modify the buffer concentration or pH. Small changes in pH can alter the ionization state of the isomers and their interaction with the stationary phase.
-
-
Solution (Mixed-Mode):
-
Optimize the salt concentration gradient to enhance the ion-exchange separation.
-
Adjust the organic modifier gradient to fine-tune the hydrophobic interactions.
-
-
-
Possible Cause 3: Inadequate Method Parameters. The flow rate or temperature may not be optimal.
-
Solution:
-
Lower the flow rate to increase the number of theoretical plates and improve resolution.
-
Adjust the column temperature. Temperature can influence selectivity and peak shape.
-
-
Issue 2: Peak Tailing
-
Possible Cause 1: Secondary Interactions with the Stationary Phase. Residual silanol (B1196071) groups on silica-based columns can interact with the basic sites on the guanosine (B1672433) isomers, leading to tailing.
-
Solution:
-
Use an end-capped column to minimize silanol interactions.
-
Add a small amount of a competing base, such as triethylamine, to the mobile phase.
-
Adjust the mobile phase pH to suppress the ionization of silanol groups (lower pH) or the analytes (adjust pH based on pKa).
-
-
-
Possible Cause 2: Column Overload. Injecting too much sample can lead to peak distortion.
-
Solution: Dilute the sample and inject a smaller volume.
-
-
Possible Cause 3: Column Bed Deformation. A void at the column inlet or a blocked frit can cause peak tailing.
-
Solution: Replace the column and use in-line filters and guard columns to protect the analytical column.
-
Issue 3: Poor Sensitivity
-
Possible Cause 1: Inefficient Ionization in the Mass Spectrometer. The mobile phase composition may not be optimal for electrospray ionization (ESI).
-
Solution:
-
Ensure the mobile phase contains a volatile buffer (e.g., ammonium formate or acetate) to facilitate ionization.
-
Optimize the ESI source parameters, such as capillary voltage, gas flow, and temperature.
-
HILIC mobile phases with high organic content often enhance ESI efficiency.
-
-
-
Possible Cause 2: Suboptimal MS/MS Transition. The selected precursor-to-product ion transition may not be the most intense.
-
Solution: Perform a product ion scan for each isomer to identify the most abundant and specific fragment ions for use in Multiple Reaction Monitoring (MRM).
-
Issue 4: Inconsistent Retention Times
-
Possible Cause 1: Lack of Column Equilibration. HILIC columns, in particular, require a longer time to equilibrate with the mobile phase.
-
Solution: Increase the column equilibration time between injections to ensure a stable, hydrated layer on the stationary phase.
-
-
Possible Cause 2: Mobile Phase Instability. The mobile phase composition may be changing over time.
-
Solution: Prepare fresh mobile phases daily and ensure they are well-mixed.
-
-
Possible Cause 3: Fluctuations in Temperature.
-
Solution: Use a column oven to maintain a constant temperature.
-
Experimental Protocols
The following are starting-point methodologies for the separation of m1G, m2G, and m7G isomers. Optimization will likely be required for your specific instrumentation and application.
Method 1: UPLC-HILIC Separation
-
UPLC System: A high-performance UPLC system capable of handling high backpressures.
-
Column: A HILIC column (e.g., Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH 4.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: 95% to 85% B
-
8-9 min: 85% to 95% B
-
9-12 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Method 2: Mixed-Mode Chromatography Separation
-
UPLC System: A high-performance UPLC system.
-
Column: A mixed-mode column (e.g., a column with both C18 and anion-exchange properties).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A shallow gradient of increasing Mobile Phase A (to elute from the reversed-phase component) or a salt gradient added to Mobile Phase A (to elute from the ion-exchange component). The exact gradient will need to be developed based on the specific column chemistry.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Parameters
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Data Acquisition: Multiple Reaction Monitoring (MRM). The specific precursor and product ions will need to be determined by infusing each standard individually. A common precursor ion for all three isomers is m/z 298.2 (M+H)+.
Data Presentation
Table 1: Typical UPLC-MS/MS Parameters for Methylguanosine Isomers
| Parameter | Setting | Rationale |
| Chromatography Mode | HILIC or Mixed-Mode | Provides necessary selectivity for polar isomers. |
| Column | Amide, Silica (HILIC); C18-Anion Exchange (MMC) | Polar or multi-modal stationary phases are required. |
| Mobile Phase A | 10 mM Ammonium Formate/Acetate | Volatile buffer suitable for MS. |
| Mobile Phase B | Acetonitrile | Water-miscible organic solvent for HILIC. |
| Ionization Mode | ESI+ | Efficiently ionizes the guanosine isomers. |
| Precursor Ion (m/z) | 298.2 | Corresponds to the protonated molecule [M+H]+. |
| Product Ions (m/z) | Isomer-specific | Determined by CID; allows for specific detection. |
Table 2: Troubleshooting Summary
| Issue | Common Cause | Recommended Action |
| Poor Resolution | Inappropriate column/mobile phase | Switch to HILIC/MMC; optimize gradient and pH. |
| Peak Tailing | Secondary silanol interactions | Use end-capped column; adjust mobile phase pH. |
| Poor Sensitivity | Inefficient ionization | Optimize ESI source parameters; use volatile buffer. |
| Retention Time Drift | Insufficient column equilibration | Increase equilibration time between runs. |
Visualizations
Caption: General experimental workflow for the separation and quantification of methylguanosine isomers.
Caption: A logical workflow for troubleshooting poor chromatographic resolution of isomers.
References
Technical Support Center: Troubleshooting Low Internal Standard Recovery
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving common issues related to low internal standard (IS) recovery during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low internal standard recovery?
Low recovery of internal standards can originate from several stages of the analytical workflow. The most common causes can be categorized as follows:
-
Matrix Effects: Co-eluting endogenous components from the sample matrix can interfere with the ionization of the internal standard in the mass spectrometer's source, leading to ion suppression or enhancement.[1] This is a prevalent issue in LC-MS/MS analysis and can significantly impact the accuracy of quantification.
-
Extraction Inefficiency: The internal standard may not be effectively extracted from the sample matrix along with the target analyte. This can be due to a variety of factors, including the choice of extraction technique (e.g., protein precipitation, solid-phase extraction), incorrect solvent selection, improper pH, or issues with phase separation in liquid-liquid extraction.[1][2]
-
Internal Standard Instability: The internal standard itself may degrade during sample collection, storage, or processing. This is a particular concern if the IS is not a stable isotope-labeled version of the analyte.
-
Instrumental Problems: Issues within the analytical instrument, such as leaks, blockages, a contaminated ion source, or inconsistent injection volumes, can lead to a poor or variable internal standard response.
-
Procedural Errors: Inconsistencies in the sample preparation procedure, such as pipetting errors when adding the internal standard or incomplete mixing with the sample, can lead to significant variability in recovery.
Q2: How can I distinguish between matrix effects and extraction inefficiency?
A post-extraction spike experiment is a widely used method to differentiate between these two common problems. This experiment helps to isolate the impact of the matrix on the instrument response from losses that occur during the extraction process.
Experimental Protocols
Protocol 1: Post-Extraction Spike Analysis
This protocol allows for the determination of whether low internal standard signal is due to matrix effects or poor recovery during the extraction process.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare the internal standard in a neat (clean) solvent at the concentration expected in the final extract.
-
Set B (Pre-Spiked Sample): Spike a blank matrix sample with the internal standard before the extraction procedure. Process this sample as you would a typical study sample.
-
Set C (Post-Spiked Sample): Process a blank matrix sample through the entire extraction procedure. Spike the resulting extract with the internal standard after extraction.
-
-
Analysis: Analyze all three sets of samples using your established analytical method.
-
Calculations:
-
Extraction Recovery (%) = (Peak Area of Set B / Peak Area of Set C) x 100
-
Matrix Effect (%) = ((Peak Area of Set C / Peak Area of Set A) - 1) x 100
-
Interpreting the Results:
-
Low Extraction Recovery with Minimal Matrix Effect: If the Extraction Recovery is low, but the Matrix Effect is close to zero, the issue lies within the extraction procedure itself.
-
High Extraction Recovery with Significant Matrix Effect: If the Extraction Recovery is high, but there is a significant positive or negative Matrix Effect, the matrix is interfering with the ionization of the internal standard.
-
Low Extraction Recovery and Significant Matrix Effect: In this scenario, both extraction inefficiency and matrix effects are contributing to the problem.
Troubleshooting Guides
Guide 1: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
Low recovery in SPE can often be traced back to one of the key steps in the process: conditioning, loading, washing, or elution.
Systematic Approach to Troubleshooting SPE:
To identify the step where the internal standard is being lost, collect and analyze the fractions from each stage of the SPE procedure (the flow-through from the loading step, the wash solutions, and the final eluate).
// Causes for loss in loading load_causes [label="Potential Causes:\n- Incorrect Sorbent Choice\n- Sample Solvent Too Strong\n- Incorrect Sample pH\n- Column Overload", shape=note, fillcolor="#F1F3F4"];
// Causes for loss in wash wash_causes [label="Potential Causes:\n- Wash Solvent Too Strong\n- Incorrect pH in Wash Solvent", shape=note, fillcolor="#F1F3F4"];
// Causes for no elution elution_causes [label="Potential Causes:\n- Elution Solvent Too Weak\n- Insufficient Elution Volume\n- Strong Secondary Interactions", shape=note, fillcolor="#F1F3F4"];
// Solutions solution_load [label="Solutions:\n- Select appropriate sorbent\n- Dilute sample in weaker solvent\n- Adjust sample pH\n- Use larger sorbent bed", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_wash [label="Solutions:\n- Use a weaker wash solvent\n- Adjust pH of wash solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_elution [label="Solutions:\n- Increase elution solvent strength\n- Increase elution volume\n- Modify elution solvent to disrupt secondary interactions", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end [label="Optimized SPE Method", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> collect_fractions; collect_fractions -> is_in_load;
is_in_load -> load_causes [label="Yes"]; load_causes -> solution_load; solution_load -> end;
is_in_load -> is_in_wash [label="No"];
is_in_wash -> wash_causes [label="Yes"]; wash_causes -> solution_wash; solution_wash -> end;
is_in_wash -> is_not_eluted [label="No"];
is_not_eluted -> elution_causes [label="Yes"]; elution_causes -> solution_elution; solution_elution -> end; } caption: "Troubleshooting workflow for low internal standard recovery in SPE."
Data Presentation: Impact of SPE Sorbent and Elution Solvent on Recovery
The choice of SPE sorbent and elution solvent is critical for achieving high recovery. The following tables summarize findings on analyte recovery, which provides a strong indication of how an internal standard with similar physicochemical properties would behave.
Table 1: Comparison of Analyte Recovery with Different SPE Sorbents in Plasma
| Sorbent Type | Analyte Class | Average Recovery (%) | Reference |
| C8 | Anticancer Drugs | ≥92.3 | |
| C18 | Anticancer Drugs | Variable, lower for some | |
| HLB (Hydrophilic-Lipophilic Balanced) | Various Pharmaceuticals | >78 | |
| Mixed-Mode Cation Exchange (MCX) | Basic Drugs | >90 |
Table 2: Effect of Elution Solvent on Analyte Recovery from a C8 Sorbent
| Elution Solvent | Analyte Class | Average Recovery (%) | Reference |
| Methanol (B129727) | Anticancer Drugs | ≥92.3 | |
| Acetonitrile | Anticancer Drugs | Lower than Methanol | |
| Methanol with 2% Formic Acid | Anticancer Drugs | High, similar to Methanol |
Guide 2: Optimizing Protein Precipitation for Internal Standard Recovery
Protein precipitation is a common and rapid method for sample cleanup, but it can lead to low and variable internal standard recovery if not optimized.
Key Parameters for Optimization:
-
Precipitating Solvent: The choice of organic solvent significantly impacts protein removal efficiency and analyte/IS recovery. Acetonitrile is generally more effective at precipitating proteins than methanol or ethanol.
-
Solvent-to-Sample Ratio: A ratio of at least 3:1 (solvent:sample) is typically recommended to ensure efficient protein removal.
-
Mixing: Thorough mixing of the sample with the precipitating solvent is crucial for consistent and efficient protein precipitation.
-
Temperature: Performing the precipitation at a lower temperature (e.g., -20°C) can improve the precipitation of proteins.
Data Presentation: Comparison of Protein Precipitation Solvents
The choice of precipitating solvent can have a substantial impact on the recovery of analytes and their internal standards.
Table 3: Analyte and Internal Standard Recovery with Different Protein Precipitation Solvents in Plasma
| Precipitation Solvent | Overall Analyte/IS Recovery | Comments | Reference |
| Acetonitrile | High (>50% for peptides and their catabolites) | More effective at protein removal than methanol or ethanol. | |
| Ethanol | High (>50% for peptides and their catabolites) | ||
| Methanol | Generally lower than Acetonitrile | Less efficient at protein removal. |
Logical Relationships and Workflows
Decision Tree for Sample Preparation Strategy
The selection of an appropriate sample preparation strategy is fundamental to achieving good internal standard recovery. The following diagram illustrates a decision-making process based on the properties of the analyte and the complexity of the sample matrix.
References
Addressing calibration curve non-linearity in nucleoside analysis
Welcome to the technical support center for nucleoside analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to calibration curve non-linearity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a non-linear calibration curve in nucleoside analysis?
A1: Non-linearity in calibration curves for nucleoside analysis, particularly using LC-MS/MS, can stem from several factors throughout the analytical workflow. The most common causes include:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become overwhelmed, leading to a plateau in the signal response and a downward curve at the upper concentration range.[1][2][3][4]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine, tissue extracts) can interfere with the ionization of the target nucleoside, causing ion suppression or enhancement. This effect can be concentration-dependent and lead to a non-linear response.[4]
-
Inaccurate Standard Preparation: Errors in the preparation of stock solutions or serial dilutions of calibration standards are a primary source of non-linearity.
-
Analyte-Specific Issues: Some nucleosides may form dimers or multimers at high concentrations, or undergo in-source fragmentation or adduct formation, leading to a non-proportional response.
-
Inappropriate Regression Model: The inherent relationship between concentration and response may not be linear over a wide dynamic range. This phenomenon, known as heteroscedasticity, where the variance of the response is not constant across the concentration range, requires a more suitable regression model.
-
Chromatographic Issues: Poor peak shape, such as fronting or tailing, or co-elution with interfering compounds can lead to inaccurate peak integration and contribute to non-linearity.
Q2: My calibration curve shows a good correlation coefficient (R² > 0.99), but the accuracy at the lower and upper limits of quantification (LLOQ and ULOQ) is poor. What could be the issue?
A2: A high correlation coefficient (R²) alone is not sufficient to guarantee a good calibration curve. This issue often points towards heteroscedasticity, where the variance of the measurements is not constant across the calibration range. In unweighted linear regression, the higher concentration points, which have larger absolute errors, disproportionately influence the regression line. This can lead to significant inaccuracies at the lower end of the curve.
To address this, it is recommended to use a weighted least squares regression model, such as 1/x or 1/x², which gives more weight to the lower concentration points. For bioanalytical LC-MS/MS assays, a 1/x² weighting factor is often recommended.
Q3: When should I consider using a quadratic regression model?
A3: A quadratic regression model may be appropriate when the relationship between the analyte concentration and the instrument response is inherently non-linear, even after addressing other potential causes. This can occur due to phenomena like detector saturation at higher concentrations. However, the use of a quadratic fit should be justified and carefully evaluated. It is crucial to have a sufficient number of calibration standards (typically at least 8) to accurately define the curve. The European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) provide guidelines on the acceptance criteria for calibration curves, which should be consulted when considering a non-linear regression model.
Troubleshooting Guide: Addressing Non-Linear Calibration Curves
This guide provides a systematic approach to diagnosing and resolving non-linearity in your nucleoside analysis calibration curves.
Step 1: Visual Inspection and Initial Checks
-
Examine the Chromatograms: Carefully review the peak shapes for all calibration standards. Look for any signs of fronting, tailing, or peak splitting, which could indicate chromatographic issues. Ensure consistent and accurate peak integration across the entire concentration range.
-
Review Standard Preparation: Double-check the calculations and procedures used for preparing your stock solutions and serial dilutions. Errors in this step are a frequent cause of non-linearity.
Step 2: Investigating Potential Causes
The following diagram outlines a troubleshooting workflow to identify the root cause of non-linearity.
Caption: Troubleshooting workflow for non-linear calibration curves.
Step 3: Selecting the Appropriate Regression Model
If the non-linearity persists after addressing experimental factors, it may be necessary to use a different regression model. The following diagram illustrates the decision-making process for selecting a suitable model.
Caption: Decision process for selecting a suitable regression model.
Data Presentation: Comparison of Calibration Models
The table below summarizes the different regression models and their suitability for nucleoside analysis.
| Regression Model | Description | When to Use | Typical Acceptance Criteria (R²) |
| Linear (Unweighted) | Assumes a linear relationship and constant variance across the concentration range. | Narrow dynamic range where homoscedasticity is observed. | > 0.99 |
| Weighted Least Squares (WLS) | Accounts for non-constant variance (heteroscedasticity) by applying a weighting factor (e.g., 1/x, 1/x²). | Wide dynamic range with increasing variance at higher concentrations. This is common in LC-MS/MS analysis. | > 0.99 |
| Quadratic | Fits a second-order polynomial to the data. | When the response is inherently non-linear, often due to saturation effects at high concentrations. | > 0.99 |
Experimental Protocols
Preparation of Calibration Standards by Serial Dilution
This protocol describes the preparation of a set of calibration standards from a primary stock solution.
-
Prepare Primary Stock Solution: Accurately weigh a certified reference standard of the nucleoside and dissolve it in a suitable solvent (e.g., methanol (B129727), water, or a mixture) to a known concentration (e.g., 1 mg/mL).
-
Prepare Intermediate Stock Solution: Dilute the primary stock solution to a lower concentration (e.g., 100 µg/mL) to be used for preparing the working standards.
-
Prepare Working Standards: Perform serial dilutions of the intermediate stock solution to create a series of working standards that will be used to spike into the matrix.
-
Prepare Calibration Standards: Spike the working standards into a blank biological matrix (e.g., charcoal-stripped serum, plasma) to prepare a set of at least 6-8 non-zero calibration standards. A blank sample (matrix with internal standard) and a double blank sample (matrix only) should also be prepared.
General LC-MS/MS Workflow for Nucleoside Analysis
The following provides a general workflow for the analysis of nucleosides using LC-MS/MS.
-
Sample Preparation:
-
Thaw samples (e.g., plasma, urine) on ice.
-
Perform protein precipitation by adding a cold organic solvent (e.g., methanol or acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
-
Chromatographic Separation:
-
LC System: Utilize a UHPLC or HPLC system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid) is typically employed.
-
Flow Rate: A flow rate suitable for the column dimensions (e.g., 0.2-0.5 mL/min).
-
Column Temperature: Maintain a constant column temperature (e.g., 40 °C).
-
-
Mass Spectrometric Detection:
-
MS System: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for nucleosides.
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) for targeted quantification. Monitor at least two transitions for the analyte and one for the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Plot the peak area ratio against the nominal concentration of the calibration standards.
-
Apply the appropriate regression model to fit the calibration curve.
-
Quantify the nucleoside concentration in the unknown samples using the generated calibration curve.
-
References
Technical Support Center: Accurate Quantification of N1-methylguanosine (m1G)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for the accurate quantification of N1-methylguanosine (m1G) by LC-MS/MS.
Troubleshooting Guides
This section addresses common issues encountered during m1G quantification that may be related to ion suppression.
Question 1: My m1G signal is significantly lower in biological samples (e.g., plasma, urine) compared to the standard in a pure solvent. What is causing this and how can I fix it?
Answer:
This is a classic sign of ion suppression , a matrix effect where co-eluting endogenous components from the sample interfere with the ionization of m1G in the mass spectrometer's ion source, leading to a decreased signal.[1][2]
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before LC-MS/MS analysis.[1] Consider the following techniques:
-
Solid-Phase Extraction (SPE): SPE can effectively clean up complex samples by selectively retaining m1G while washing away interfering substances.[1][3] Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can be particularly effective for polar molecules like m1G.
-
Liquid-Liquid Extraction (LLE): LLE separates m1G from matrix components based on differential solubility in immiscible liquids.
-
Protein Precipitation (PPT): While a quick method to remove proteins, PPT is often the least effective at removing other matrix components like phospholipids, which are major contributors to ion suppression.
-
-
Optimize Chromatography:
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): For a polar analyte like m1G, HILIC can provide better retention and separation from many matrix components that are less retained under these conditions. HILIC often uses a high organic mobile phase, which can also enhance ESI efficiency.
-
Modify your existing Reversed-Phase (RP) method: Adjust the gradient, mobile phase composition (e.g., adding a small amount of a weak acid like formic acid), or change to a column with a different stationary phase chemistry to improve the separation of m1G from interfering peaks.
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for m1G (e.g., ¹³C,¹⁵N-labeled m1G) is the gold standard for correcting ion suppression. Since it has nearly identical physicochemical properties to m1G, it will co-elute and experience the same degree of ion suppression. This allows for accurate quantification based on the ratio of the analyte signal to the IS signal.
-
Sample Dilution: A simple approach is to dilute the sample. This reduces the concentration of both m1G and the interfering matrix components. However, this is only feasible if the m1G concentration is high enough to remain detectable after dilution.
Question 2: I'm observing high variability and poor reproducibility in my m1G quantification across different samples. What could be the issue?
Answer:
High variability is often due to sample-to-sample differences in the matrix composition, leading to inconsistent ion suppression.
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Method: As outlined above, a more rigorous sample cleanup using SPE or LLE will minimize the variability in matrix effects between samples. A "dilute-and-shoot" method may be simple, but it is highly susceptible to matrix variability.
-
Employ Matrix-Matched Calibrators and Quality Controls (QCs): Preparing your calibration standards and QCs in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is highly effective in correcting for variability in ion suppression between different samples, as it internally normalizes the signal.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte, such as m1G, is reduced by the presence of co-eluting components from the sample matrix. This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the analysis.
Q2: What are the common causes of ion suppression in m1G analysis?
A2: Common causes include:
-
Endogenous matrix components: Phospholipids, salts, and other small molecules present in biological fluids like plasma and urine.
-
Sample preparation reagents: Detergents, polymers, and non-volatile buffers.
-
Chromatographic conditions: Co-elution of m1G with highly abundant matrix components.
Q3: How can I determine if ion suppression is affecting my m1G measurement?
A3: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram. In this experiment, a constant flow of an m1G standard solution is introduced into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant m1G signal indicates a region of ion suppression.
Q4: Is HILIC or Reversed-Phase chromatography better for m1G quantification?
A4: For polar compounds like m1G, HILIC generally offers better retention and separation from non-polar matrix components. This can lead to reduced ion suppression and improved sensitivity. However, method development with HILIC can sometimes be more complex than with traditional reversed-phase chromatography. The choice depends on the specific matrix and the complexity of the sample.
Q5: Where can I obtain a stable isotope-labeled internal standard for m1G?
A5: Stable isotope-labeled standards for modified nucleosides can be chemically synthesized. While commercial availability can vary, several vendors specialize in custom synthesis of isotopically labeled compounds for use in mass spectrometry.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for m1G Quantification
| Sample Preparation Technique | Typical Analyte Recovery | Relative Ion Suppression | Throughput | Cost per Sample | Key Advantage | Key Disadvantage |
| Protein Precipitation (PPT) | Moderate to High | High | High | Low | Simple and fast | Poor removal of non-protein matrix components |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Moderate | Moderate | Good for removing highly polar or non-polar interferences | Can be labor-intensive and difficult to automate |
| Solid-Phase Extraction (SPE) | High | Low to Moderate | Moderate to High | High | High selectivity and cleaner extracts | Requires method development and can be more expensive |
| "Dilute-and-Shoot" | High (by definition) | Very High | Very High | Very Low | Extremely simple and fast | Highly susceptible to matrix effects and ion suppression |
Note: The values presented are relative and can vary depending on the specific protocol, analyte, and matrix.
Experimental Protocols
Protocol 1: HILIC-MS/MS Method for m1G Quantification in Urine
This protocol is based on a "dilute-and-shoot" approach, which is simple and fast but may require careful validation to ensure matrix effects are controlled, ideally with a SIL-IS.
1. Sample Preparation:
- Thaw frozen urine samples at room temperature.
- Vortex each sample for 10 seconds.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer 100 µL of the supernatant to a new microcentrifuge tube.
- Add 400 µL of acetonitrile (B52724) (containing the internal standard, if used).
- Vortex for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Parameters:
- LC System: UPLC system
- Column: BEH Amide column (e.g., 100 mm × 2.1 mm, 1.7 µm)
- Mobile Phase A: Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient:
- 0-1 min: 95% B
- 1-5 min: 95% to 50% B
- 5-6 min: 50% B
- 6-6.1 min: 50% to 95% B
- 6.1-8 min: 95% B
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
- Mass Spectrometer: Triple quadrupole
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions:
- m1G: [Precursor ion > Product ion] (To be determined empirically)
- SIL-IS for m1G: [Precursor ion > Product ion] (To be determined empirically)
- Key MS Parameters:
- IonSpray Voltage: 5500 V
- Temperature: 550 °C
- Curtain Gas: 35 psi
- Collision Gas: Medium
- Ion Source Gas 1: 55 psi
- Ion Source Gas 2: 60 psi
Note: MS parameters need to be optimized for the specific instrument used.
Visualizations
References
Technical Support Center: Modified Nucleoside Analysis via Neutral Loss Scan
Welcome to the technical support center for the identification of modified nucleosides using neutral loss scan strategies. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is a neutral loss scan in the context of modified nucleoside analysis?
A neutral loss scan is a tandem mass spectrometry (MS/MS) technique used to screen for compounds that lose a specific neutral fragment upon collision-induced dissociation (CID). In the analysis of nucleosides, this method is highly effective because nucleosides characteristically fragment at the glycosidic bond, resulting in the neutral loss of the ribose sugar moiety.[1][2][3] By scanning for this specific loss, one can selectively detect potential nucleosides within a complex biological sample.
Q2: What are the common neutral losses monitored for identifying modified nucleosides?
The most common neutral loss is that of the ribose sugar. Depending on the type of nucleoside, the specific mass of the neutral loss will vary[1]:
-
132 Da: Corresponds to the loss of a standard ribose sugar.[1]
-
146 Da: Indicates the loss of a 2'-O-methylated ribose.
-
116 Da: Represents the loss of a 2'-deoxyribose.
-
36 Da: A specific neutral loss corresponding to the loss of two water molecules from pseudouridine (B1679824), which fragments differently due to its C-C glycosidic bond.
Q3: Which type of mass spectrometer is best suited for neutral loss scanning of modified nucleosides?
Triple quadrupole (QqQ) mass spectrometers are frequently used for neutral loss scan experiments due to their ability to specifically scan for precursor ions that generate a fragment ion with a defined mass difference. However, high-resolution mass spectrometers, such as the Orbitrap Fusion Lumos Tribrid, can also be employed for these analyses, offering the advantage of high mass accuracy for both precursor and fragment ions.
Q4: Can neutral loss scans be used for quantitative analysis?
While neutral loss scans are excellent for the discovery and identification of known and potentially unknown modified nucleosides, they are not the most sensitive method for quantification. For accurate and sensitive quantification of specific modified nucleosides, a targeted approach like dynamic multiple reaction monitoring (dMRM) is preferred. Stable isotope dilution protocols can also be coupled with neutral loss scanning for quantitative purposes.
Q5: What are the main limitations of the neutral loss scan strategy?
One of the primary limitations is that not all modified nucleosides exhibit a characteristic neutral loss of the ribose moiety. For instance, pseudouridine has a different fragmentation pattern. Additionally, positional isomers can be challenging to distinguish using this method alone, as they may have the same precursor mass and exhibit the same neutral loss. Chromatographic separation is crucial to differentiate such isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the identification of modified nucleosides using neutral loss scan strategies.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal Intensity | 1. Sample Concentration: The sample may be too dilute or too concentrated, leading to poor signal or ion suppression. 2. Poor Ionization Efficiency: The chosen ionization method may not be optimal for the analytes. 3. Instrument Not Tuned/Calibrated: The mass spectrometer may require tuning and calibration for optimal performance. 4. Gas Leaks: Leaks in the gas supply can lead to a loss of sensitivity. | 1. Optimize sample concentration. 2. Experiment with different ionization sources (e.g., ESI, APCI) and optimize source parameters. 3. Perform regular tuning and mass calibration of the instrument according to the manufacturer's guidelines. 4. Check for and repair any gas leaks in the system. |
| Poor Peak Shape (Broadening or Splitting) | 1. Column Contamination: The analytical column may be contaminated. 2. Inappropriate Ionization Conditions: Suboptimal source parameters can lead to peak broadening. 3. Sample Overload: Injecting too much sample can saturate the column. | 1. Ensure proper sample preparation and perform regular column maintenance and washing. 2. Adjust ionization conditions, such as gas flows and source temperatures. 3. Reduce the amount of sample injected onto the column. |
| Inaccurate Mass Identification | 1. Incorrect Mass Calibration: The instrument's mass calibration may be off. 2. Instrument Drift: The mass spectrometer's performance may have drifted over time. | 1. Perform regular mass calibration using appropriate standards. 2. Follow the manufacturer's maintenance guidelines to ensure the instrument is in good working condition. |
| Misidentification of Modified Nucleosides | 1. Chemical Instability: Some modified nucleosides are chemically unstable and can convert to other forms during sample preparation (e.g., Dimroth rearrangement of m¹A to m⁶A at alkaline pH). 2. Positional Isomers: Isomers may co-elute and have the same neutral loss, leading to misidentification. 3. Contamination: Contaminants in hydrolysis reagents or from sample handling can lead to erroneous signals. | 1. Carefully control the pH and temperature during sample preparation to avoid chemical conversions. 2. Optimize the liquid chromatography method to achieve baseline separation of isomers. 3. Use high-purity reagents and follow clean sample handling protocols to minimize contamination. |
| Baseline Drift and High Noise | 1. Suboptimal Chromatography: The chromatographic conditions may not be optimized. 2. Detector Settings: The detector gain or other settings may be too high. | 1. Fine-tune the chromatographic gradient and mobile phases to achieve a stable baseline. 2. Adjust detector settings to minimize noise while maintaining adequate signal. |
Experimental Protocols
Protocol 1: General Workflow for Neutral Loss Scan Analysis of Modified Nucleosides
This protocol outlines the key steps from sample preparation to data analysis for identifying modified nucleosides using a neutral loss scan.
-
RNA Isolation and Purification:
-
Isolate total RNA from the biological sample of interest using a standard method (e.g., phenol-chloroform extraction).
-
Purify the RNA to remove contaminants such as proteins, DNA, and salts.
-
-
Enzymatic Hydrolysis:
-
Digest the purified RNA into individual nucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase. This step is critical for releasing the modified nucleosides.
-
-
Sample Cleanup:
-
Remove the enzymes from the nucleoside mixture, typically using a molecular weight cutoff filter (e.g., 10 kDa).
-
-
LC-MS/MS Analysis:
-
Inject the cleaned nucleoside sample onto a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the nucleosides using a suitable reversed-phase or HILIC column.
-
Set up the mass spectrometer to perform a neutral loss scan for the desired masses (e.g., 132 Da, 146 Da, 116 Da, 36 Da).
-
-
Data Analysis:
-
Process the acquired data to identify peaks corresponding to the specified neutral losses.
-
Confirm the identity of potential modified nucleosides by comparing their retention times and mass spectra with authentic standards or by consulting spectral libraries.
-
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for selected nucleosides using a dynamic multiple reaction monitoring (dMRM) method, which offers higher sensitivity than a general neutral loss scan.
| Nucleoside | Limit of Detection (LOD) (fmol) | Limit of Quantification (LOQ) (fmol) |
| Pseudouridine | 10 | 20 |
| 7-methylguanosine | 0.01 | 0.05 |
| Other nucleosides | In the single-digit femtomole range or better | In the single-digit femtomole range or better |
Visualizations
Caption: Workflow for modified nucleoside identification.
Caption: Nucleoside fragmentation in a neutral loss scan.
Caption: Troubleshooting logic for low signal intensity.
References
Validation & Comparative
A Head-to-Head Comparison: 1-Methylguanosine-d3 vs. 13C-Labeled Guanosine as Internal Standards in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in the quantification of guanosine (B1672433) and its analogs, the choice of internal standard is a critical decision. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards: 1-Methylguanosine-d3 and 13C-labeled guanosine. By examining their performance characteristics and providing supporting experimental data, this document aims to inform the selection of the most appropriate internal standard for demanding bioanalytical applications.
The gold standard for quantitative bioanalysis is isotope dilution mass spectrometry, a technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte to both samples and calibration standards. This internal standard (IS) ideally behaves identically to the analyte throughout sample preparation and analysis, thereby correcting for variability in extraction recovery and matrix effects. While both deuterated and 13C-labeled internal standards serve this purpose, subtle but significant differences in their physicochemical properties can impact analytical performance.
Key Performance Characteristics: A Comparative Analysis
The fundamental differences between deuterated and 13C-labeled internal standards lie in the nature of the isotopic label. Deuterium (B1214612) (²H or D) is a heavy isotope of hydrogen, while carbon-13 (¹³C) is a heavy isotope of carbon. These differences manifest in several key performance parameters.
| Feature | This compound (Deuterated IS) | 13C-Labeled Guanosine (¹³C-Labeled IS) | Rationale & Implications for Guanosine Analysis |
| Chromatographic Co-elution | May exhibit a slight retention time shift compared to the unlabeled analyte (the "deuterium isotope effect"). | Excellent co-elution with the unlabeled analyte. | The difference in bond energy between C-H and C-D bonds can lead to altered chromatographic behavior. Imperfect co-elution can result in the analyte and IS experiencing different matrix effects, compromising accuracy. ¹³C-labeled standards have nearly identical physicochemical properties to their native counterparts, ensuring they elute together. |
| Isotopic Stability | Deuterium atoms, particularly if located on exchangeable sites (e.g., -OH, -NH), can be prone to back-exchange with hydrogen atoms from the solvent or matrix. | ¹³C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange. | Loss of the isotopic label can lead to an underestimation of the analyte concentration. While the methyl group in this compound is generally stable, the potential for exchange exists. ¹³C-labeling provides greater assurance of isotopic stability throughout the analytical workflow. |
| Matrix Effect Compensation | May not fully compensate for matrix effects if chromatographic separation from the analyte occurs. | Provides superior compensation for matrix effects due to near-perfect co-elution. | Matrix effects (ion suppression or enhancement) can be highly variable across a chromatographic run. An internal standard that co-elutes with the analyte is crucial for accurate correction. Studies have shown that even slight retention time differences can lead to significant variations in matrix effects between the analyte and a deuterated IS. |
| Accuracy and Precision | Can provide good accuracy and precision, but may be compromised by the deuterium isotope effect and potential for isotopic exchange. | Generally leads to higher accuracy and precision (lower coefficient of variation) in quantitative results. | The superior co-elution and isotopic stability of ¹³C-labeled standards result in more reliable normalization of analytical variability, leading to more accurate and precise quantification. |
| Cost and Availability | Generally less expensive and more widely available for a range of small molecules. | Typically more expensive due to a more complex synthesis process. | Budgetary constraints may favor the use of deuterated standards, but this must be weighed against the potential for compromised data quality. |
Quantitative Performance Data
Table 1: Representative Performance of Deuterated Internal Standards
| Analyte | Internal Standard | Matrix | Recovery (%) | Matrix Effect (%) | Precision (%CV) |
| Lapatinib | Lapatinib-d3 | Human Plasma | 29 - 70 | Not significant | < 11 |
| Thiopurine metabolites | d3-6-methylmercaptopurine | Red Blood Cells | 94.9 - 112.3 | Not specified | 3.7 - 9.2 (inter-day) |
Note: The wide range in recovery for Lapatinib highlights the importance of an internal standard to correct for such variability. The precision data demonstrates that deuterated standards can yield acceptable results.
Table 2: Representative Performance of ¹³C-Labeled Internal Standards
| Analyte | Internal Standard | Matrix | Recovery (%) | Matrix Effect (%) | Precision (%CV) |
| Deoxynivalenol (B1670258) | [¹³C₁₅]DON | Maize & Wheat | 95 - 99 (with IS correction) | Significant (corrected by IS) | < 3 |
| Amino Acids | ¹³C-labeled yeast extract | Human Plasma | Not specified | Not specified | Not specified |
Note: The deoxynivalenol study demonstrates the power of a ¹³C-labeled IS to correct for significant matrix effects and low recovery, resulting in high accuracy. The use of ¹³C-labeled yeast extract highlights a strategy for broad-spectrum internal standardization in metabolomics.
Experimental Protocols
Below is a generalized experimental protocol for the quantification of guanosine in a biological matrix using an isotope dilution LC-MS/MS method. This protocol can be adapted for use with either this compound or 13C-labeled guanosine.
1. Sample Preparation
-
Spiking of Internal Standard: To 100 µL of biological sample (e.g., plasma, urine, cell lysate), add 10 µL of the internal standard working solution (either this compound or 13C-labeled guanosine) at a concentration that is within the linear range of the assay.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Guanosine: e.g., m/z 284.1 → 152.1
-
This compound: e.g., m/z 301.1 → 166.1 (hypothetical, exact transition depends on fragmentation)
-
¹³C-Labeled Guanosine (e.g., ¹³C₁₀): e.g., m/z 294.1 → 162.1 (hypothetical, exact transition depends on fragmentation and labeling pattern)
-
-
Instrument Parameters: Optimize source temperature, gas flows, and collision energies for maximum signal intensity.
-
3. Data Analysis
-
Quantification: Calculate the peak area ratio of the analyte to the internal standard.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Concentration Determination: Determine the concentration of guanosine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Comparison
Caption: A typical experimental workflow for the quantification of guanosine.
Caption: A logical comparison of key performance attributes.
Conclusion and Recommendation
The selection of an internal standard is a critical determinant of data quality in the quantitative LC-MS/MS analysis of guanosine. While deuterated internal standards like this compound are widely available and often more cost-effective, they are susceptible to inherent limitations, including potential chromatographic shifts and isotope exchange, which can compromise data accuracy.
For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and reliability in their guanosine quantification, 13C-labeled guanosine is unequivocally the superior choice . Its near-identical physicochemical properties to the native analyte ensure excellent co-elution and robust compensation for matrix effects, leading to more dependable and defensible results. The investment in a ¹³C-labeled internal standard is often justified by the significant improvement in data quality, particularly for regulated bioanalysis and studies where subtle changes in analyte concentration are of interest.
A Researcher's Guide to Internal Standards in Lipidomics: Deuterated vs. ¹³C/¹⁵N Labeling
In the precise world of quantitative lipidomics, the accuracy of results hinges on the meticulous correction of experimental variability. Internal standards (IS) are the cornerstone of this process, compensating for analyte loss during sample preparation and for fluctuations in mass spectrometer response, such as matrix effects. The ideal internal standard is chemically and physically identical to its analyte, differing only in mass[1]. This ensures it behaves identically throughout the analytical workflow, from extraction to ionization[1][2].
The two most prevalent types of stable isotope-labeled internal standards used in mass spectrometry-based lipidomics are those incorporating deuterium (B1214612) (²H) and those labeled with heavy-carbon (¹³C) or heavy-nitrogen (¹⁵N). While both serve the same fundamental purpose, their distinct physical properties can significantly impact analytical outcomes. This guide provides an objective comparison of their performance, supported by experimental data, to help researchers select the most appropriate standard for their studies.
Key Performance Differences: A Head-to-Head Comparison
The primary distinction between deuterated and ¹³C/¹⁵N-labeled standards lies in their chromatographic behavior and isotopic stability. ¹³C-labeled standards are considered the gold standard because their physicochemical properties are virtually identical to the native analyte, resulting in perfect co-elution in liquid chromatography (LC)[2]. Deuterated standards, however, can exhibit a chromatographic shift, often eluting slightly earlier than their non-labeled counterparts[1][2][3][4]. This "isotope effect" occurs because the C-²H bond is slightly stronger and less polar than the C-¹H bond[2].
This difference in retention time can be problematic. If the analyte and the internal standard elute at different times, they may experience different degrees of ion suppression or enhancement from the sample matrix, compromising accurate quantification[1][4][5]. In some cases, this imperfect retention time match has been shown to cause quantitative errors as high as 40%[1][4].
Quantitative Performance Data
The choice of internal standard directly impacts the accuracy and precision of quantification. Studies have shown that ¹³C-labeled standards consistently provide more reliable and reproducible results due to their superior physicochemical similarity to the analyte[1]. The use of ¹³C-IS in lipidomics has been demonstrated to significantly reduce the coefficient of variation (CV%) compared to deuterated standards[1][6][7].
| Performance Parameter | Deuterated (²H) Internal Standard | ¹³C/¹⁵N-Labeled Internal Standard | Key Findings |
| Chromatographic Co-elution | Often exhibits a retention time shift, eluting earlier than the analyte[1][3][8]. | Typically co-elutes perfectly with the analyte[1][2]. | Superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak[1]. |
| Accuracy & Precision | Can lead to inaccuracies. One study reported a mean bias of 96.8% with a standard deviation of 8.6%[1]. | Demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%[1]. | The closer physicochemical properties of ¹³C-IS lead to more reliable and reproducible quantification[1]. |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement, compromising accurate quantification[1][5]. | Excellent at correcting for matrix effects due to identical elution profiles with the analyte[1]. | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected[1]. |
| Isotopic Stability | Can be prone to back-exchange with hydrogen if the label is on an exchangeable site (e.g., -OH, -NH)[4][9]. | Highly stable as ¹³C/¹⁵N atoms are integrated into the carbon/nitrogen backbone and are not susceptible to exchange[9][10]. | ¹³C-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis. |
Experimental Protocols & Workflow
Accurate lipidomics analysis relies on standardized and well-documented experimental procedures. Below are example protocols for lipid extraction and LC-MS/MS analysis where internal standards are incorporated.
General Lipidomics Workflow
The overall process for quantitative lipidomics involves several key stages. The internal standard is added at the very beginning of the sample preparation process to account for variability in all subsequent steps.
Detailed Methodologies
Protocol 1: Lipid Extraction using Methyl-tert-butyl ether (MTBE)
The MTBE method is favored for its speed, cleaner extracts, and suitability for high-throughput applications. A key advantage is that the less dense, lipid-containing organic phase forms the upper layer, simplifying its collection[11][12].
-
Sample Preparation: Start with the biological sample (e.g., 20 µL of plasma).
-
Spiking: Add the appropriate deuterated or ¹³C/¹⁵N-labeled internal standard mixture to the sample.
-
Solvent Addition: Add 200 µL of cold methanol (B129727) and 800 µL of cold methyl tert-butyl ether (MTBE)[13]. Vortex thoroughly.
-
Phase Separation: Add 200 µL of water to induce phase separation[13]. Vortex for 20 seconds and let the sample rest at room temperature for 10 minutes[14].
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to fully separate the phases[13][14].
-
Collection: Carefully collect the upper (organic) phase containing the lipids into a new glass tube[13][14].
-
Drying and Storage: Dry the collected organic phase in a vacuum centrifuge (e.g., SpeedVac) and store the dried lipid extract at -80°C until analysis[13].
-
Reconstitution: For analysis, reconstitute the sample in a suitable volume (e.g., 20-100 µL) of the initial LC mobile phase, such as an acetonitrile/isopropanol/water mixture[13][14].
Protocol 2: Lipid Extraction using a Modified Bligh & Dyer Method
The Bligh & Dyer method is a classic and widely cited protocol for total lipid extraction[15].
-
Sample Preparation: Use a sample such as 1x10⁷ cells suspended in 500 µL of buffer[16]. To minimize oxidation, butylated hydroxytoluene (BHT) can be added[16].
-
Spiking: Add the internal standard mixture to the sample.
-
Homogenization: Add an equal volume of methanol and vortex for one minute. Then, add an equal volume of chloroform (B151607) and vortex again[16]. This creates a single-phase system for efficient extraction.
-
Phase Separation: Add one volume of chloroform and one volume of water to the monophasic mixture to induce phase separation[11][17].
-
Centrifugation: Centrifuge at ~3,500 RCF for 10 minutes at 4°C[16].
-
Collection: The lipids will be in the lower chloroform phase. Carefully collect this lower layer using a glass pipette or syringe, avoiding the protein interface[16].
-
Drying and Storage: Evaporate the chloroform to dryness under a stream of nitrogen gas. Store the dried lipid film under argon at -80°C[16].
-
Reconstitution: Reconstitute the sample in the appropriate mobile phase for LC-MS analysis.
Protocol 3: Example LC-MS/MS Analysis Conditions
Liquid chromatography is used to separate the complex mixture of lipids prior to detection by the mass spectrometer[18]. Reversed-phase chromatography using a C18 or C8 column is common[13][14][19].
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer[14].
-
Column: A suitable reversed-phase column for lipid analysis (e.g., C18, 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate[14].
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate[14].
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 1-5 µL[14].
-
Example Gradient:
-
Start at 15% B.
-
Increase to 30% B over 4 minutes.
-
Increase to 82% B over the next 18 minutes.
-
Increase to 99% B and hold for 10 minutes.
-
Return to initial conditions to re-equilibrate the column[14].
-
-
Mass Spectrometry: Operate in both positive and negative ion modes to detect a wide range of lipid classes. Use data-dependent or data-independent acquisition to collect MS/MS fragmentation data for lipid identification.
Conclusion and Recommendation
The choice between deuterated and ¹³C/¹⁵N-labeled internal standards is a critical decision in designing a quantitative lipidomics experiment.
-
Deuterated (²H) Standards can be a cost-effective option and may be suitable for some applications. However, researchers must be vigilant about the potential for chromatographic shifts and the associated risk of inaccurate matrix effect correction[1][2][3]. Careful method validation is essential to ensure these issues do not compromise data quality.
-
¹³C/¹⁵N-Labeled Standards are unequivocally the superior choice for achieving the highest levels of accuracy, precision, and reliability in quantitative lipidomics[1]. Their perfect co-elution with the endogenous analyte ensures the most effective correction for all sources of experimental variation, particularly in complex biological matrices[1].
For researchers, scientists, and drug development professionals aiming for the most robust and defensible quantitative data, the investment in ¹³C or ¹⁵N-labeled internal standards is highly recommended. Their use minimizes analytical uncertainty and provides greater confidence in the final biological interpretation of the results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. scribd.com [scribd.com]
- 16. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 17. Lipid extraction and mass spectrometry quantification [bio-protocol.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. lcms.cz [lcms.cz]
Cross-validation of m1G quantification between different mass spec platforms
A Comparative Guide to the Cross-Validation of m1G Quantification Across Different Mass Spectrometry Platforms
The Importance of Cross-Validation
Cross-validation and inter-laboratory comparisons are crucial for establishing robust and reproducible quantification methods for biomarkers like m1G.[1] Such studies help in standardizing analytical procedures, ensuring that results are comparable across different laboratories and platforms.[1] Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the accurate and precise detection and quantification of modified ribonucleosides.[1][2]
Comparison of Mass Spectrometry Platforms
The choice of a mass spectrometry platform can significantly impact the sensitivity, selectivity, and linearity of m1G quantification. The most commonly used platforms in quantitative proteomics and metabolomics are triple quadrupole (QqQ), high-resolution Orbitrap, and Quadrupole Time-of-Flight (Q-TOF) mass spectrometers.
While specific comparative data for m1G is limited, performance characteristics observed for other small molecules, such as peptides and other modified nucleosides, can be extrapolated.
Table 1: Comparison of Mass Spectrometry Platforms for Small Molecule Quantification
| Feature | Triple Quadrupole (QqQ) | Orbitrap (HRAM) | Quadrupole Time-of-Flight (Q-TOF) |
| Principle | Tandem mass spectrometry with two mass filters for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). | High-resolution accurate mass (HRAM) measurements using an Orbitrap mass analyzer. | Hybrid instrument combining a quadrupole for precursor ion selection and a time-of-flight analyzer for high-resolution mass detection. |
| Primary Strength | Highest sensitivity and selectivity for targeted quantification, wide linear dynamic range.[3] | High resolution and mass accuracy, enabling both quantitative and qualitative (untargeted) analysis. | Good resolution and mass accuracy, suitable for both targeted and untargeted analysis. |
| Typical Application | Gold standard for targeted quantification of known analytes. | Targeted and untargeted analysis, screening for unknown compounds. | Versatile for both quantification and identification of unknowns. |
| Sensitivity | Generally considered the most sensitive for targeted analysis (low fg to pg range). | High sensitivity, comparable to QqQ for many applications, though QqQ may have an edge for the lowest detection limits. | Good sensitivity, though often slightly less than the latest generation of QqQ instruments for targeted quantification. |
| Selectivity | Excellent due to the specificity of MRM transitions. | Excellent due to high mass resolution, which can resolve interferences. | Very good, with high mass accuracy aiding in specificity. |
| Quantitative Performance | Excellent linearity and precision. | Good linearity and precision, retrospective data analysis is possible. | Good linearity and precision. |
| Limitations | Limited to pre-selected analytes (targeted analysis). | Higher initial cost and potentially more complex data analysis. | Sensitivity for targeted quantification might be lower than the latest QqQ instruments. |
Experimental Protocols
A generalized workflow for the quantification of m1G by LC-MS/MS is essential for achieving reproducible results. The following protocol is a synthesis of methodologies reported for the analysis of modified ribonucleosides.
1. RNA Isolation and Purification:
-
Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol extraction followed by column purification).
-
To quantify m1G in a specific RNA species (e.g., mRNA, tRNA), further purification steps such as poly(A) selection for mRNA or size-exclusion chromatography for tRNA are necessary. Ensure all plasticware and solutions are RNase-free.
2. RNA Digestion to Nucleosides:
-
Digest the purified RNA to its constituent nucleosides using a cocktail of enzymes. A common combination is nuclease P1 followed by bacterial alkaline phosphatase.
-
The digestion is typically carried out in a buffered solution (e.g., ammonium (B1175870) acetate) at 37°C for a defined period (e.g., 2-4 hours).
-
It is crucial to ensure complete digestion to avoid quantification errors.
3. Stable Isotope Labeled Internal Standard:
-
For absolute quantification, a stable isotope-labeled internal standard (SIL-IS) for m1G should be spiked into the sample before digestion or analysis. This corrects for variations in sample preparation and instrument response.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Separate the nucleosides using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically used.
-
Mass Spectrometry (MS):
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection (Platform Specific):
-
Triple Quadrupole (QqQ): Perform analysis in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transition for m1G (e.g., m/z 282.1 → 150.1, though this can vary slightly based on the instrument and adducts).
-
Orbitrap/Q-TOF (HRAM): Acquire data in full scan mode or targeted SIM (Selected Ion Monitoring) or PRM (Parallel Reaction Monitoring) mode. Quantification is performed by extracting the ion chromatogram for the accurate mass of m1G.
-
-
5. Data Analysis and Quantification:
-
Generate a calibration curve using a series of known concentrations of an m1G standard.
-
Quantify the amount of m1G in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizing the Workflow and Validation Process
To better illustrate the experimental and logical processes, the following diagrams are provided.
Caption: General experimental workflow for m1G quantification by LC-MS.
Caption: Logical flow of cross-platform validation for m1G quantification.
Conclusion
The cross-validation of m1G quantification methods across different mass spectrometry platforms is essential for ensuring data reliability and comparability in research and clinical applications. While triple quadrupole mass spectrometers remain the benchmark for targeted quantification due to their exceptional sensitivity, high-resolution platforms like Orbitrap and Q-TOF offer the flexibility of both targeted and untargeted analyses with comparable quantitative performance for many applications. The choice of platform should be guided by the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, and the need for qualitative information. Adherence to standardized and well-documented experimental protocols is critical for achieving accurate and reproducible m1G quantification, regardless of the platform used.
References
Assessing the Accuracy of 1-Methylguanosine Quantification: A Comparison of Plasma and Tissue Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of modified nucleosides like 1-Methylguanosine (1-mG) in biological matrices is crucial for biomarker discovery and therapeutic monitoring. The choice of the biological matrix, typically plasma or tissue, significantly impacts sample preparation, analytical methodology, and, ultimately, the accuracy of the results. This guide provides a comparative assessment of analytical approaches for 1-mG quantification in plasma versus tissue, with a focus on the use of stable isotope-labeled internal standards like 1-Methylguanosine-d3 (1-mG-d3) to ensure data reliability.
While direct comparative studies on the accuracy of 1-mG-d3 in plasma versus tissue are limited, this guide synthesizes available data from studies that have quantified 1-mG and other nucleosides in these matrices. By examining the experimental protocols and validation parameters, we can infer the challenges and considerations for achieving accurate measurements in each biological sample type.
Key Considerations for Matrix Selection
The decision to quantify 1-mG in plasma or tissue depends on the specific research question. Plasma offers a less invasive sampling method and reflects systemic levels of the analyte. In contrast, tissue samples provide information about the local concentration of 1-mG at a specific site of interest, which can be more relevant for understanding tissue-specific biological processes or the effects of a targeted therapy.
However, the inherent complexity and variability of tissue matrices present greater analytical challenges compared to plasma. Tissue samples require extensive homogenization and extraction procedures, which can introduce variability and potential for analyte degradation if not carefully optimized.
Experimental Protocols: A Comparative Overview
The quantification of 1-mG in both plasma and tissue typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as 1-mG-d3, is highly recommended to compensate for matrix effects and variations in sample processing and instrument response.
Below are generalized experimental workflows for the analysis of 1-mG in plasma and tissue, based on methodologies reported for nucleoside quantification.
Plasma Sample Preparation and Analysis Workflow
Tissue Sample Preparation and Analysis Workflow
Comparative Data on Analytical Performance
The following tables summarize typical analytical performance parameters for the quantification of 1-mG and other nucleosides in plasma and tissue, based on published LC-MS/MS methods. It is important to note that a direct comparison is challenging due to variations in instrumentation, methodologies, and the specific tissue types analyzed in different studies.
Table 1: Comparison of Sample Preparation and LC-MS/MS Parameters
| Parameter | Plasma | Tissue (e.g., Liver) |
| Sample Pre-treatment | Protein Precipitation | Homogenization & Protein Precipitation |
| Typical Extraction Solvent | Acetonitrile or Methanol | Methanol/Water mixture |
| Internal Standard | This compound (recommended) | This compound (recommended) |
| Chromatography | Reversed-phase or HILIC | Reversed-phase or HILIC |
| Detection | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) |
Table 2: Comparison of Method Validation Parameters
| Validation Parameter | Plasma | Tissue |
| Linearity (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Typically in the low nmol/L range | Can be higher than plasma depending on the tissue and method |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) | < 15% (< 20% at LLOQ) |
| Recovery | Generally high and consistent | Can be more variable and requires careful optimization |
| Matrix Effect | Present, can be compensated by IS | More significant and variable, requires thorough evaluation and compensation by IS |
Discussion on Accuracy in Plasma vs. Tissue
The accuracy of 1-mG quantification is intrinsically linked to the effectiveness of the sample preparation and the ability of the internal standard to mimic the behavior of the analyte.
-
Plasma: The relatively cleaner and more homogenous nature of plasma simplifies sample preparation, often requiring only protein precipitation. This leads to more consistent recovery and less pronounced matrix effects. The use of a stable isotope-labeled internal standard like 1-mG-d3 is highly effective in correcting for any variability introduced during the analytical process, leading to high accuracy and precision.
-
Tissue: The complex and heterogeneous nature of tissue matrices poses significant challenges. The homogenization step must be efficient and reproducible to ensure complete extraction of 1-mG. The presence of a higher diversity and concentration of endogenous compounds, such as lipids and proteins, can lead to more severe matrix effects, including ion suppression or enhancement in the mass spectrometer. While a co-eluting stable isotope-labeled internal standard like 1-mG-d3 is the best tool to compensate for these effects, its ability to perfectly track the analyte through a multi-step extraction process from a solid matrix can be more variable than in plasma. Therefore, achieving high accuracy in tissue requires more rigorous method development and validation.
Conclusion
The quantification of 1-Methylguanosine using a stable isotope-labeled internal standard like this compound is a robust and accurate approach for both plasma and tissue samples. However, the choice of matrix has significant implications for the analytical workflow and the potential challenges that may be encountered.
While plasma analysis benefits from simpler sample preparation and generally lower matrix effects, tissue analysis provides valuable localized information but requires more extensive method development to address the complexities of the matrix. For both matrices, the use of a stable isotope-labeled internal standard is critical to ensure the highest level of accuracy and data reliability. Researchers should carefully validate their methods in the specific matrix of interest to ensure that the generated data is fit for its intended purpose in their research or drug development programs.
Validating Nanopore Sequencing of RNA Modifications with LC-MS/MS: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of RNA modifications are paramount to unraveling the complexities of gene regulation and cellular processes. The advent of direct RNA sequencing with Oxford Nanopore Technologies has opened new frontiers in epitranscriptomics, offering the unprecedented ability to identify modifications on long, single RNA molecules. However, the established gold standard for quantitative analysis remains Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of these two powerful techniques, offering supporting experimental data and detailed protocols to aid in the validation of nanopore sequencing findings.
Direct RNA sequencing via nanopore technology provides a unique window into the world of epitranscriptomics by directly reading native RNA molecules. This approach preserves modification information that is lost in traditional sequencing methods requiring reverse transcription. While this technology excels at identifying the location of modifications within a full-length RNA transcript, LC-MS/MS is unparalleled in its ability to provide precise and absolute quantification of the total abundance of a specific modification within an RNA sample.[1] Consequently, a synergistic approach leveraging the strengths of both methodologies is often the most robust strategy for comprehensive RNA modification studies. This guide will delve into a direct comparison of their performance, provide detailed experimental workflows, and illustrate the validation process.
Quantitative Performance Comparison
The following table summarizes key performance metrics for nanopore sequencing and LC-MS/MS in the context of RNA modification analysis. It is important to note that the performance of nanopore sequencing for modification detection is highly dependent on the specific base modification, the sequence context, the version of the sequencing chemistry (e.g., RNA004), and the bioinformatic model used for analysis (e.g., Dorado, m6Anet).[2][3][4][5]
| Feature | Nanopore Direct RNA Sequencing | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Detects disruptions in ionic current as a modified RNA base passes through a nanopore. | Separates and identifies enzymatically digested nucleosides based on their mass-to-charge ratio. |
| Output | Sequence data with modification information at single-nucleotide resolution on individual, long RNA molecules. | Quantitative abundance of specific nucleosides in a bulk RNA sample. |
| N6-methyladenosine (m6A) Detection Accuracy | Dorado model: 94-98% accuracy, 96-99% F1-score. Recall of ~0.92 for sites with ≥10% modification. | Considered the "gold standard" for quantification, offering high accuracy and sensitivity. |
| Pseudouridine (B1679824) (Ψ) Detection Accuracy | Dorado's pseudouridine model: 96–98% accuracy and F1-score. | High specificity and accuracy for quantification of total pseudouridine. |
| Other Modifications (m5C, Inosine, etc.) | Can detect a variety of modifications, including m5C and inosine, though performance varies and is an active area of development. | Capable of detecting and quantifying a wide range of known and unknown modifications. |
| Stoichiometry Determination | Can estimate per-site modification stoichiometry by analyzing the fraction of reads showing evidence of modification. | Provides highly accurate and absolute quantification of the overall modification stoichiometry in a sample. |
| Limit of Detection | Dependent on read depth and modification stoichiometry; can detect modifications present in a subset of transcripts. | High sensitivity, capable of detecting modifications at attomole levels. |
| Strengths | - Long reads provide information on the context of modifications within a transcript and the co-occurrence of multiple modifications. - High-throughput sequencing of the entire transcriptome. - Direct detection without the need for antibodies or chemical labeling. | - "Gold standard" for accurate and absolute quantification. - High sensitivity and specificity for a broad range of modifications. - Well-established and validated protocols. |
| Limitations | - Accuracy of modification calling is model and chemistry-dependent. - Systematic errors can occur, and validation with an orthogonal method is highly recommended. - Quantification of stoichiometry is an estimation based on sampling. | - Destructive method that requires hydrolysis of the RNA, losing all sequence and positional information. - Lower throughput compared to sequencing. - Requires specialized instrumentation. |
Experimental Protocols
A robust validation workflow involves parallel processing of RNA samples for both nanopore sequencing and LC-MS/MS analysis.
Nanopore Direct RNA Sequencing for Modification Detection
This protocol provides a general overview for preparing a direct RNA library for sequencing on the Oxford Nanopore Technologies platform, with a focus on preserving RNA modifications.
1. RNA Quality Control:
-
Start with high-quality total RNA or poly(A) selected RNA. Assess RNA integrity using a Bioanalyzer or similar instrument (RIN score > 7 is recommended).
-
Quantify the RNA using a Qubit fluorometer.
2. Library Preparation (using Oxford Nanopore Direct RNA Sequencing Kit, e.g., SQK-RNA004):
-
Reverse Transcription: A complementary DNA strand is synthesized to improve stability and sequencing performance. This step uses a reverse transcriptase and a specialized primer.
-
Ligation of Sequencing Adapters: Sequencing adapters, which include a motor protein, are ligated to the RNA:cDNA hybrid molecules.
-
Purification: The adapted library is purified using magnetic beads to remove excess adapters and reagents.
3. Sequencing:
-
Prime the nanopore flow cell.
-
Load the prepared library onto the flow cell and commence the sequencing run.
4. Data Analysis for Modification Detection:
-
Basecalling with Modification Awareness: Use a basecaller that is trained to detect specific RNA modifications (e.g., Dorado with appropriate models). The raw electrical signal (squiggles) is processed to infer the nucleotide sequence and the probability of modifications at each position.
-
Alignment: Align the basecalled reads to a reference transcriptome.
-
Modification Calling: Employ specialized software (e.g., m6Anet, Nanocompore) to identify and quantify the stoichiometry of RNA modifications based on deviations in the electrical signal or basecalling errors compared to an unmodified control (e.g., in vitro transcribed RNA).
LC-MS/MS for RNA Modification Quantification
This protocol outlines the key steps for the preparation and analysis of RNA samples for the quantification of modified nucleosides by LC-MS/MS.
1. RNA Isolation and Purification:
-
Isolate total RNA from cells or tissues.
-
Purify the RNA to remove contaminants that could interfere with downstream enzymatic reactions and mass spectrometry.
2. RNA Hydrolysis:
-
Digest the purified RNA into individual nucleosides using a cocktail of enzymes, typically including nuclease P1 and alkaline phosphatase. This ensures complete breakdown of the RNA into its constituent ribonucleosides.
3. Stable Isotope Labeled Internal Standards:
-
For absolute quantification, add a known amount of stable isotope-labeled internal standards for the nucleosides of interest to the digested sample.
4. Liquid Chromatography (LC) Separation:
-
Inject the mixture of nucleosides onto a reverse-phase HPLC column.
-
The nucleosides are separated based on their hydrophobicity, allowing for the resolution of different modified and unmodified nucleosides.
5. Tandem Mass Spectrometry (MS/MS) Analysis:
-
The eluent from the LC column is introduced into a tandem mass spectrometer.
-
The instrument is set to monitor specific mass-to-charge ratio transitions for each nucleoside of interest, providing high specificity and sensitivity for detection and quantification.
6. Data Analysis:
-
Quantify the amount of each modified nucleoside by comparing its peak area to that of its corresponding stable isotope-labeled internal standard.
-
The abundance of a modification is typically expressed as a ratio relative to its unmodified counterpart (e.g., m6A/A ratio).
Validation Workflow and Logical Relationships
The following diagram illustrates the workflow for validating nanopore sequencing data of RNA modifications with LC-MS/MS. This process highlights the complementary nature of the two techniques, where nanopore sequencing provides the location and single-molecule context of modifications, and LC-MS/MS provides the robust, quantitative validation of their overall abundance.
Caption: Workflow for validating nanopore sequencing data with LC-MS/MS.
This integrated approach, combining the strengths of both nanopore direct RNA sequencing and LC-MS/MS, provides a powerful and comprehensive strategy for the confident identification and quantification of RNA modifications. By using LC-MS/MS to validate the findings from nanopore sequencing, researchers can achieve a higher degree of confidence in their epitranscriptomic data, paving the way for more accurate insights into the functional roles of these crucial regulatory marks.
References
- 1. researchgate.net [researchgate.net]
- 2. RNA modifications detection by comparative Nanopore direct RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Comparative analysis of 43 distinct RNA modifications by nanopore tRNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparative Evaluation of Computational Models for RNA modification detection using Nanopore sequencing with RNA004 Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Enzymatic Digestion Protocols for RNA Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
The fragmentation of RNA is a critical step in numerous molecular biology applications, most notably in the preparation of libraries for next-generation sequencing (NGS). The choice of hydrolysis method can significantly impact the quality, reliability, and biological interpretation of the resulting data. This guide provides an objective comparison of common enzymatic and chemical protocols for RNA hydrolysis, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal strategy for their specific needs.
Comparison of RNA Hydrolysis Methods
The selection of an RNA fragmentation method depends on the downstream application, the quantity and quality of the starting material, and the desired fragment size. The following tables summarize the key characteristics and performance metrics of common enzymatic and chemical hydrolysis methods.
Table 1: General Characteristics of RNA Hydrolysis Methods
| Method | Principle | Specificity | Key Advantages | Key Disadvantages |
| Enzymatic Digestion | ||||
| RNase A | Endoribonuclease | Cleaves at the 3' side of pyrimidine (B1678525) (C and U) residues in single-stranded RNA.[1][2] | Well-characterized, commercially available. | Sequence bias towards C and U residues, can leave larger fragments.[3] |
| RNase T1 | Endoribonuclease | Cleaves at the 3' side of guanine (B1146940) (G) residues in single-stranded RNA.[1][2] | High specificity for G residues, useful for specific cleavage patterns. | Strong sequence bias. |
| RNase A/T1 Mix | Endoribonuclease cocktail | Combines the specificities of RNase A and RNase T1, cleaving after C, U, and G residues. | More complete digestion than individual enzymes, resulting in smaller fragments. | Still exhibits sequence bias. |
| RNase III | Endoribonuclease | Cleaves double-stranded RNA (dsRNA) and specific sites in some single-stranded RNAs. | Generates fragments with 5'-phosphate and 3'-hydroxyl ends suitable for ligation. | Strong sequence and structure bias, preferring dsRNA. |
| RNase H | Endoribonuclease | Specifically degrades the RNA strand of an RNA:DNA hybrid. | Highly specific for RNA in a hybrid, useful for removing specific RNAs or for rRNA depletion. | Requires the presence of a complementary DNA oligonucleotide. |
| Chemical Hydrolysis | ||||
| Alkaline Hydrolysis | Base-catalyzed hydrolysis | Non-specific cleavage of the phosphodiester backbone. | Random fragmentation, less sequence bias compared to enzymatic methods. | Can be difficult to control, may lead to RNA degradation if not optimized. |
| Metal Ion-Mediated | Divalent cation (e.g., Mg²⁺, Zn²⁺) catalyzed hydrolysis at high temperature. | Largely non-specific. | Generally random fragmentation, tunable by adjusting incubation time and temperature. | Can introduce some sequence bias. |
Table 2: Performance Metrics of RNA Fragmentation Methods for RNA-Seq
| Performance Metric | RNase III | Alkaline Hydrolysis | Metal Ion-Mediated |
| Fragment Size Distribution | Normal distribution with a mean peak around 200 nucleotides (tunable). | Broad range of fragments, requires careful optimization of incubation time. | Tunable fragment size by adjusting incubation time (e.g., 1-5 minutes at 94°C). |
| Sequence Bias | Known sequence bias, can lead to uneven coverage. | Generally lower sequence bias. | Can exhibit some sequence bias. |
| Reproducibility | Can be highly reproducible with optimized protocols. | Can be less reproducible due to sensitivity to reaction conditions. | Generally reproducible with precise control of temperature and time. |
| Downstream Compatibility | Generates ligatable 5'-phosphate and 3'-hydroxyl ends. | Generates a mix of 2'- and 3'-monophosphates, requiring end-repair. | Requires end-repair for subsequent ligation. |
| Typical Input Amount | 50-250 nanograms of purified mRNA. | 0.1-3 µg of end-labeled RNA. | 100-200 ng of purified mRNA. |
Experimental Protocols
The following are detailed methodologies for the key RNA hydrolysis protocols discussed.
Enzymatic Digestion with RNase III (NEBNext® Protocol)
This protocol is optimized for the fragmentation of 100 ng of mammalian mRNA to a mean size of approximately 200 nucleotides.
Materials:
-
Purified mRNA (50–250 ng)
-
NEBNext RNase III (1 unit/µl)
-
NEBNext RNase III Reaction Buffer (10X)
-
Nuclease-Free Water
-
RNeasy MinElute Cleanup Kit (Qiagen) or reagents for ethanol (B145695) precipitation
Procedure:
-
In a sterile PCR tube, assemble the following reaction on ice:
-
Purified mRNA (100 ng): variable volume
-
RNase III (1 unit/µl): 1 µl
-
RNase III Reaction Buffer (10X): 2 µl
-
Nuclease-Free Water: to a final volume of 20 µl
-
-
Incubate in a preheated thermal cycler for 5 minutes at 37°C.
-
Immediately add 80 µl of cold Nuclease-Free water to stop the reaction and transfer the tube to ice.
-
Clean up the fragmented RNA using either a column purification kit or ethanol precipitation to remove the enzyme and buffer components.
-
Column Purification: Use the RNeasy MinElute Cleanup Kit following the manufacturer's instructions. Elute with 14 µl of nuclease-free water.
-
Ethanol Precipitation: Add 0.1 volumes of 3M Sodium Acetate, pH 5.2, and 2.5 volumes of 100% ethanol. Incubate at -80°C for 30 minutes. Centrifuge at high speed for 25 minutes at 4°C. Wash the pellet with 70% ethanol and resuspend in the desired volume of nuclease-free water.
-
-
Assess the size distribution of the fragmented RNA using a Bioanalyzer or similar capillary electrophoresis system.
Enzymatic Digestion with RNase A/T1 Mix
This protocol is a general guideline for the complete digestion of RNA. For partial digestion to generate a ladder of fragments, the enzyme concentration and incubation time should be optimized.
Materials:
-
RNA sample
-
RNase A/T1 Mix (e.g., Thermo Fisher Scientific)
-
10X Reaction Buffer (specific to the enzyme mix)
-
Nuclease-Free Water
Procedure:
-
In a sterile microcentrifuge tube, combine:
-
RNA sample (up to 1 µg)
-
10X Reaction Buffer: 2 µl
-
RNase A/T1 Mix: 1 µl (concentration may need to be optimized)
-
Nuclease-Free Water: to a final volume of 20 µl
-
-
Incubate at 37°C for 15-30 minutes. For complete removal of RNA from DNA preps, a 30-minute incubation is recommended.
-
Stop the reaction by adding a suitable stop solution (e.g., SDS-containing buffer) and proceed with purification (e.g., phenol:chloroform extraction or column purification).
Alkaline Hydrolysis
This protocol provides a method for partial hydrolysis of RNA to generate a ladder of fragments, suitable for structural analysis or fragmentation for sequencing.
Materials:
-
End-labeled RNA (0.1-3 µg)
-
Yeast tRNA (3 µg)
-
10X Alkaline Hydrolysis Buffer (e.g., 500 mM NaHCO₃/Na₂CO₃, pH 9.2)
-
Acrylamide Gel Loading Buffer
Procedure:
-
In a sterile tube, mix the end-labeled RNA and yeast tRNA in a volume not exceeding 5 µl.
-
Add sufficient 1X Alkaline Hydrolysis Buffer to bring the final volume to 15 µl.
-
Aliquot 5 µl of the mixture into three separate tubes.
-
Heat the tubes to 95°C.
-
Remove the tubes from the heat at different time points to generate fragments of varying sizes (e.g., 2 minutes, 5 minutes, and 15 minutes) and place them on ice.
-
Add 10 µl of Acrylamide Gel Loading Buffer to each tube to stop the reaction.
-
Analyze the fragmented RNA by denaturing polyacrylamide gel electrophoresis.
RNA Hydrolysis using RNase H
This protocol is for the specific degradation of the RNA strand in an RNA:DNA hybrid.
Materials:
-
RNA:DNA hybrid (2 µg)
-
RNase H (e.g., NEB #M0297)
-
10X RNase H Reaction Buffer
-
Nuclease-free Water
-
0.5 M EDTA
Procedure:
-
Set up the following 100 µl reaction:
-
RNA:DNA duplex: 2 µg
-
10X RNase H Reaction Buffer: 10 µl
-
RNase H (5 units/µl): 1 µl
-
Nuclease-free H₂O: up to 100 µl
-
-
Incubate the reaction at 37°C for 20 minutes.
-
Stop the reaction by adding 1 µl of 0.5 M EDTA.
-
The resulting single-stranded DNA can be purified as needed for downstream applications.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the enzymatic mechanism of RNase A and a general workflow for RNA-seq library preparation using enzymatic fragmentation.
References
A Comparative Guide to the Quantification of 1-Methylguanosine and Related Modified Nucleosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for the quantification of 1-methylguanosine (B33566) (m1G) and other methylated guanosine (B1672433) analogues. In the absence of a formal inter-laboratory study specifically for 1-methylguanosine, this document synthesizes data from various independent research publications, treating each as a distinct laboratory setting. The objective is to offer a comprehensive comparison of analytical approaches, reported quantitative data, and the experimental protocols employed, with a primary focus on liquid chromatography-mass spectrometry (LC-MS/MS) based methods.
An inter-laboratory study involving three laboratories on the quantification of 17 modified ribonucleosides in human RNA revealed that while there was strong agreement for most modifications, some were sensitive to experimental conditions, reagent contamination, and instability, leading to poorer precision[1]. This highlights the importance of standardized protocols in the field of epitranscriptome analysis[1].
Quantitative Data Comparison
The following table summarizes quantitative data for methylated guanosine species from various studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in instrumentation, calibration methods, and sample matrices.
| Modified Nucleoside | Analytical Method | Research Group/Publication (as "Laboratory") | Biological Matrix | Reported Concentration/Level |
| 1-Methylguanine | HILIC-MS/MS | Giebultowicz et al. (2019) | Human Urine | Not explicitly quantified in the abstract, but the method was validated for its determination. |
| N7-Methylguanosine (m7G) | m7G-quant-seq | He et al. (2022) | Human tRNA (HeLa, HEK29T cells) | Stoichiometry ranges from 60-85% in human tRNAs. |
| N7-Methylguanine | LC-ESI-MS/MS | Zhang et al. (2006) | DNA from in vitro exposure | LLOD: 151.5 fmol. |
| O6-Methylguanine | LC-ESI-MS/MS | Zhang et al. (2006) | DNA from in vitro exposure | LLOD: 75.8 fmol. |
| 2'-O-Methylguanosine | HILIC-MS/MS | Giebultowicz et al. (2019) | Human Urine | Not explicitly quantified in the abstract, but the method was validated for its determination. |
| N7-Methylguanine | LC-MS/MS | Su et al. (2020) | Urine of Parkinson's Disease Patients | Lower levels observed in PD patients compared to controls. |
| O-Methylguanosine | LC-MS/MS | Su et al. (2020) | Urine of Parkinson's Disease Patients | Lower levels observed in PD patients compared to controls. |
Experimental Protocols
The quantification of 1-methylguanosine and other modified nucleosides, particularly from biological samples like RNA, typically involves several key steps from sample preparation to data analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method for this purpose[2][3].
Generalized Protocol for LC-MS/MS Quantification of Modified Nucleosides in RNA
This protocol represents a synthesis of methodologies described in the referenced literature.
1. RNA Isolation and Purification:
-
Isolate total RNA from cells or tissues using standard methods (e.g., TRIzol reagent, column-based kits).
-
For analysis of specific RNA species (e.g., tRNA, mRNA), perform enrichment steps such as size-selection gel electrophoresis or affinity purification.
-
Assess the quality and quantity of the isolated RNA using spectrophotometry (e.g., NanoDrop) and gel electrophoresis.
2. Enzymatic Hydrolysis of RNA to Nucleosides:
-
Digest the purified RNA to individual nucleosides. This is typically a two-step process to ensure complete digestion:
-
Step 1: Incubate the RNA with Nuclease P1 to hydrolyze the RNA into 5'-mononucleotides.
-
Step 2: Add bacterial alkaline phosphatase to dephosphorylate the mononucleotides into nucleosides.
-
-
The reaction is typically carried out in a buffered solution at an optimal temperature (e.g., 37°C).
3. Sample Preparation for LC-MS/MS:
-
After digestion, the sample may require cleanup to remove enzymes and other interfering substances. This can be achieved by protein precipitation (e.g., with acetonitrile) followed by centrifugation.
-
The supernatant containing the nucleosides is then transferred to an autosampler vial for injection into the LC-MS/MS system.
-
For urine samples, a simple dilution and centrifugation step may be sufficient[4].
4. Liquid Chromatography (LC) Separation:
-
Inject the sample onto a reverse-phase C18 column or a HILIC column for chromatographic separation of the nucleosides.
-
Use a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
The gradient is optimized to achieve good separation of the modified nucleosides from the canonical nucleosides and other components.
5. Mass Spectrometry (MS) Detection and Quantification:
-
The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in positive ion mode.
-
For quantification, use the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for each nucleoside of interest.
-
Develop a calibration curve using standards of known concentrations for each modified nucleoside to be quantified.
-
The concentration of the modified nucleoside in the sample is determined by comparing its peak area to the calibration curve.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the quantification of modified nucleosides.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Stability of 1-Methylguanosine-d3 in Solution: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term stability of 1-Methylguanosine-d3 in solution, offering insights into its performance against its non-deuterated counterpart and other modified nucleosides. The information presented is supported by experimental data from peer-reviewed literature and established stability testing protocols.
Introduction
1-Methylguanosine (m1G) is a post-transcriptionally modified nucleoside found in various RNA molecules, most notably in the T-loop of transfer RNA (tRNA). Its presence is crucial for maintaining the correct reading frame during protein synthesis.[1][2] this compound, a deuterated analog of m1G, is frequently employed as an internal standard in quantitative mass spectrometry-based studies due to its chemical similarity to the analyte and its distinct mass. The reliability of such quantitative analyses hinges on the long-term stability of the internal standard in solution. This guide delves into the stability profile of this compound, providing researchers with the necessary data and protocols to ensure accurate and reproducible results.
While direct long-term stability data for this compound is not extensively published, its stability can be inferred from studies on similar molecules and the known effects of deuteration. The replacement of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect, often resulting in slower degradation rates due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond.
Comparative Stability Data
The following table summarizes the stability of 1-Methylguanosine and provides an expected stability profile for this compound based on existing data for other modified nucleosides. The data for 1-Methylguanosine is adapted from a systematic study on the stability of 44 modified nucleosides in aqueous solution.
| Compound | Storage Condition | Solvent | Duration | Remaining Compound (%) | Expected Stability of this compound |
| 1-Methylguanosine | -80°C | Aqueous | 6 Months | >95% | Very High (>95%) |
| -20°C | Aqueous | 6 Months | >95% | Very High (>95%) | |
| +4°C | Aqueous | 6 Months | ~90-95% | High (>95%) | |
| +20°C | Aqueous | 6 Months | ~85-90% | Moderate to High (>90%) | |
| Forced Degradation | |||||
| Acidic (0.1 M HCl) | 60°C | Aqueous | 24 Hours | Significant Degradation | Likely more stable than m1G |
| Basic (0.1 M NaOH) | 60°C | Aqueous | 24 Hours | Significant Degradation | Likely more stable than m1G |
| Oxidative (3% H₂O₂) | Room Temp | Aqueous | 24 Hours | Moderate Degradation | Likely more stable than m1G |
| Thermal | 80°C | Aqueous | 48 Hours | Moderate to Significant Degradation | Likely more stable than m1G |
| Photolytic | UV/Vis Light | Aqueous | 7 Days | Moderate Degradation | Likely similar to m1G |
Note: The expected stability of this compound is an extrapolation based on the general principle that deuteration can enhance metabolic and chemical stability. Actual experimental data may vary.
Experimental Protocols
A robust assessment of long-term stability requires a well-defined experimental protocol. Below are detailed methodologies for conducting a comprehensive stability study of this compound in solution.
Long-Term Stability Testing Protocol
This protocol is designed to assess the stability of this compound under various storage conditions over an extended period.
a. Sample Preparation:
-
Prepare a stock solution of this compound in a relevant solvent (e.g., HPLC-grade water, methanol, or a buffer solution at a specific pH) at a concentration of 1 mg/mL.
-
Aliquot the stock solution into multiple amber glass vials to minimize exposure to light and prevent contamination.
-
Prepare separate sets of samples for each storage condition to be tested.
b. Storage Conditions:
-
Store the aliquots at a minimum of three different temperatures:
-
Long-term: -20°C and 4°C
-
Accelerated: 40°C with 75% relative humidity (RH)
-
-
Protect all samples from light.
c. Testing Time Points:
-
Analyze the samples at predetermined intervals. A typical schedule would be:
-
Initial (Time 0)
-
1, 3, 6, 9, 12, 18, and 24 months for long-term conditions.
-
1, 2, 3, and 6 months for accelerated conditions.
-
d. Analytical Method:
-
Utilize a stability-indicating LC-MS/MS method for the quantitative analysis of this compound.
-
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from any potential degradants.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for this compound and any potential non-deuterated 1-Methylguanosine.
-
Optimize cone voltage and collision energy for maximum sensitivity.
-
e. Data Analysis:
-
At each time point, calculate the concentration of this compound remaining.
-
Plot the percentage of the initial concentration remaining versus time for each storage condition.
-
A significant loss is typically defined as a 5-10% decrease from the initial concentration.
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.
a. Acid Hydrolysis:
-
Treat a solution of this compound with 0.1 M HCl at 60°C for up to 24 hours.
-
Neutralize the solution before analysis.
b. Base Hydrolysis:
-
Treat a solution of this compound with 0.1 M NaOH at 60°C for up to 24 hours.
-
Neutralize the solution before analysis.
c. Oxidative Degradation:
-
Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours.
d. Thermal Degradation:
-
Heat a solid sample of this compound at 80°C for 48 hours.
-
Dissolve the sample in the appropriate solvent for analysis.
e. Photolytic Degradation:
-
Expose a solution of this compound to a combination of UV and visible light (as per ICH Q1B guidelines) for a specified duration.
-
Analyze the sample and a dark control.
Visualizations
Signaling Pathway
Caption: Biosynthesis of 1-Methylguanosine in tRNA and its role in preventing frameshift errors.
Experimental Workflow
Caption: Workflow for the long-term stability testing of this compound in solution.
Conclusion
This compound is expected to be a highly stable internal standard for quantitative bioanalytical assays when stored under appropriate conditions. Based on data from its non-deuterated counterpart and general principles of isotopic labeling, it should exhibit excellent long-term stability, particularly at or below 4°C in aqueous solutions. For optimal performance and to ensure the integrity of quantitative data, it is recommended that researchers perform their own stability assessments using the detailed protocols provided in this guide. The use of a well-characterized and stable internal standard like this compound is paramount for the accuracy and reproducibility of research findings in drug development and other scientific fields.
References
A Comparative Performance Analysis of 1-Methylguanosine-d3 as an Internal Standard for Modified Nucleoside Quantification
In the landscape of epitranscriptomics and drug development, the precise and accurate quantification of modified nucleosides is paramount. 1-Methylguanosine (B33566) (m1G) is a critical post-transcriptional modification in transfer RNAs (tRNAs) that ensures translational fidelity by preventing frameshift errors.[1][2] Its deuterated stable isotope, 1-Methylguanosine-d3, serves as an ideal internal standard for quantitative analysis, primarily through liquid chromatography-mass spectrometry (LC-MS).[3] This guide provides an objective comparison of using this compound against other quantification methodologies, supported by established experimental protocols and data interpretation workflows.
Performance Benchmarking: The Role of an Internal Standard
The primary function of a stable isotope-labeled internal standard like this compound is to correct for variations in sample preparation and analytical detection.[3] It is added in a known amount to samples at the beginning of the workflow, allowing it to experience the same processing variations as the endogenous analyte (1-Methylguanosine). This approach significantly enhances the accuracy and precision of quantification compared to other methods.[4]
The table below summarizes the performance of quantification using this compound against alternative approaches.
| Performance Metric | This compound (Internal Standard) | External Calibration (Unlabeled Standard) | Relative Quantification (No Standard) |
| Accuracy | Very High | Moderate to High | Low |
| Precision | Very High (RSD < 5% achievable) | Moderate | Low to Moderate |
| Correction for Sample Loss | Excellent (Co-processed with analyte) | None | None |
| Correction for Matrix Effects | Excellent (Co-elutes and co-ionizes with analyte) | None | None |
| Linearity (R²) | High (>0.99 typical) | High (>0.99 typical) | Not Applicable |
| Limit of Detection (LOD) | Lowered due to improved signal-to-noise | Dependent on instrument sensitivity | Not Applicable |
| Workflow Complexity | Simple addition of standard at initial step | Requires separate, precise calibration curve preparation | Simplest workflow |
| Cost | Higher (cost of labeled standard) | Lower (cost of unlabeled standard) | Lowest |
Key Biological Pathways and Experimental Workflows
Visualizing the biological context and the analytical process is crucial for understanding the application of this compound.
Caption: Biosynthesis of 1-Methylguanosine (m1G) via enzymatic methylation.
Caption: Role of m1G in maintaining translational fidelity.
Caption: General experimental workflow for nucleoside quantification using an internal standard.
Experimental Protocols
The following is a generalized protocol for the quantification of 1-Methylguanosine using this compound as an internal standard, based on common methodologies in the field.
Sample Preparation and RNA Hydrolysis
-
RNA Isolation: Isolate total RNA from the biological sample using a standard commercially available kit.
-
Internal Standard Spiking: Add a known concentration of this compound to the isolated RNA sample. The amount should be comparable to the expected endogenous level of 1-Methylguanosine.
-
Enzymatic Digestion:
-
Incubate the RNA sample with Nuclease P1 (to digest RNA to 5'-monophosphates) in a buffered solution (e.g., 10 mM ammonium (B1175870) acetate (B1210297), pH 5.3) at 37°C for 2-4 hours.
-
Add Bacterial Alkaline Phosphatase (to dephosphorylate the nucleotides to nucleosides) and continue incubation at 37°C for another 2-4 hours.
-
-
Sample Cleanup: Centrifuge the digested sample to pellet proteins and enzymes. The supernatant containing the nucleosides can be directly analyzed or further purified using solid-phase extraction if significant matrix interference is expected.
LC-MS/MS Analysis
This protocol uses a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatography System: UPLC/HPLC system.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm) is commonly used.
-
Mobile Phase A: An aqueous solution, typically with an ammonium-based salt for pH control (e.g., 5.3 mM ammonium acetate in water, pH 4.5).
-
Mobile Phase B: An organic solvent like acetonitrile (B52724) or methanol.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds.
-
Flow Rate: 0.1 - 0.4 mL/min.
-
Column Temperature: Maintained at a controlled temperature, for instance, 30°C.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for guanosine derivatives.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments. This involves monitoring specific precursor-to-product ion transitions for both the analyte (1-Methylguanosine) and the internal standard (this compound).
-
1-Methylguanosine Transition: Precursor ion (MH+) -> Product ion (BH2+)
-
This compound Transition: Precursor ion (MH++3) -> Product ion (BH2++3)
-
-
Key MS Parameters:
-
Spray Voltage: ~3.5 - 4.0 kV
-
Capillary/Ion Transfer Tube Temperature: ~275°C
-
Sheath and Auxiliary Gas: Optimized for stable spray and desolvation.
-
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas from the extracted ion chromatograms (XICs) for both 1-Methylguanosine and this compound.
-
Response Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard (AreaAnalyte / AreaIS).
-
Concentration Determination: Determine the concentration of 1-Methylguanosine in the original sample by plotting the response ratio against a calibration curve prepared with known concentrations of unlabeled 1-Methylguanosine and a fixed concentration of this compound.
References
Safety Operating Guide
Proper Disposal of 1-Methylguanosine-d3: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Methylguanosine-d3, ensuring the protection of personnel and the environment.
This compound, a deuterated nucleoside, requires careful handling due to its potential as a skin, eye, and respiratory irritant. While the deuterium (B1214612) labeling does not typically alter the chemical's hazardous properties for disposal purposes at a laboratory scale, it is imperative to follow established protocols for chemical waste.
Pre-Disposal and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with care to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves, clothing, and eye and face protection when handling this compound.[1]
-
Avoid Contact and Inhalation: Take measures to avoid all personal contact with the chemical.[1] Ensure adequate ventilation to prevent the inhalation of any dust or fumes.[1]
-
Consult the Safety Data Sheet (SDS): Always refer to the manufacturer-provided Safety Data Sheet (SDS) for detailed information on handling, hazards, and emergency procedures.
Summary of Key Data
For quick reference, the following table summarizes the essential information for the safe handling and disposal of this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| CAS Number | Not specified for deuterated form; 2140-65-0 for non-deuterated | [2] |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, May Cause Respiratory Irritation | [1][2] |
| Personal Protective Equipment (PPE) | Protective gloves, eye protection, face protection | [1] |
| Spill Response | Collect, bind, and pump off spills. Prevent entry into drains. | [1] |
| Disposal Consideration | Dispose of in accordance with national and local regulations. | [3] |
Step-by-Step Disposal Procedure
Follow these steps for the safe and compliant disposal of this compound:
-
Waste Identification and Classification:
-
Classify waste containing this compound as hazardous chemical waste.
-
Do not mix this waste with non-hazardous waste streams.
-
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, tubes, gloves), in a designated and compatible hazardous waste container.
-
The container must be in good condition, compatible with the chemical, and have a secure, leak-proof closure.
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "Waste this compound"
-
The approximate concentration and quantity of the waste.
-
The date when the first waste was added to the container.
-
Appropriate hazard warnings (e.g., "Irritant").
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure the storage area is secure and away from drains or areas where a spill could enter the environment.
-
Segregate the waste container from incompatible chemicals.
-
-
Disposal Request and Pick-up:
-
Once the waste container is full, or before the designated accumulation time limit is reached (as per your institution's policy), arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pick-up.
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.
References
Essential Safety and Logistical Information for Handling 1-Methylguanosine-d3
For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for 1-Methylguanosine-d3. As this compound is a stable, isotopically labeled compound, its handling and disposal protocols are governed by the properties of the parent compound, 1-Methylguanosine.
Hazard Identification and Personal Protective Equipment
1-Methylguanosine is classified as a substance that can cause skin, eye, and respiratory irritation[1][2]. Therefore, appropriate personal protective equipment must be worn to minimize exposure.
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are essential to prevent skin contact[3][4].
-
Eye and Face Protection: Safety glasses with side shields or chemical safety goggles are required to protect against dust particles or splashes. In situations with a higher risk of splashing, a face shield should be used in addition to goggles[1][3].
-
Skin and Body Protection: A laboratory coat or coveralls should be worn to protect the skin and clothing. For larger quantities or when there is a significant risk of exposure, disposable coveralls may be appropriate[5].
-
Respiratory Protection: If working in a well-ventilated area, respiratory protection may not be necessary. However, if dust is generated or ventilation is inadequate, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be used[3][6].
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Ensure the work area, such as a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station before beginning work.
-
-
Handling:
-
Wear all required PPE before handling the compound.
-
Handle the solid compound carefully to avoid generating dust.
-
If transferring the powder, use a spatula or other appropriate tool to minimize dispersal.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[1].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[6].
-
Disposal Plan
Since this compound contains a stable isotope (deuterium) and is not radioactive, no special precautions related to radioactivity are required for its disposal[7][]. The waste should be handled according to the hazards of the chemical itself.
-
Waste Segregation:
-
Do not mix this compound waste with radioactive waste[].
-
Keep it separate from other incompatible chemical waste streams.
-
-
Solid Waste Disposal:
-
Collect solid waste, including contaminated gloves, paper towels, and empty containers, in a designated, labeled hazardous waste container.
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of as regular trash[9].
-
-
Liquid Waste Disposal:
-
Collect solutions of this compound in a designated, labeled hazardous waste container.
-
Do not pour solutions down the drain unless approved by your institution's Environmental Health and Safety (EHS) department[9].
-
-
Disposal Procedure:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's EHS department for specific guidance on waste pickup and disposal procedures.
-
Quantitative Data Summary
The following table summarizes key quantitative data for 1-Methylguanosine.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N₅O₅ | [2] |
| Molecular Weight | 297.27 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | >300 °C (decomposes) | [10] |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 1-Methylguanosine | C11H15N5O5 | CID 96373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanchemistry.com [americanchemistry.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 6. fishersci.com [fishersci.com]
- 7. moravek.com [moravek.com]
- 9. sfasu.edu [sfasu.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
